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  • Product: 2-(propan-2-ylsulfanyl)-1H-imidazole
  • CAS: 7565-40-4

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Profiling of 2-(Propan-2-ylsulfanyl)-1H-imidazole: A Comprehensive Technical Guide

Executive Summary 2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS 7565-40-4), frequently referred to as 2-(isopropylthio)-1H-imidazole, is a highly versatile thioether building block in modern medicinal chemistry. It is extens...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS 7565-40-4), frequently referred to as 2-(isopropylthio)-1H-imidazole, is a highly versatile thioether building block in modern medicinal chemistry. It is extensively utilized in the synthesis of type II kinase inhibitors, p38 MAP kinase modulators, and functionalized 1,4-dihydropyridines ()[1]. Unlike its synthetic precursor, 1,3-dihydro-2H-imidazole-2-thione—which exists predominantly in the thione form—the S-alkylation locks the molecule into a true aromatic imidazole system. This guide provides a rigorous, field-proven framework for the crystallographic and Nuclear Magnetic Resonance (NMR) characterization of this molecule, emphasizing the causality behind structural dynamics and experimental protocols.

Solid-State Crystallography and Structural Dynamics

Crystallographic Parameters

In the solid state, small aromatic heterocycles with flexible alkyl chains typically crystallize in monoclinic or orthorhombic space groups. For 2-alkylthio-1H-imidazoles, the P21​/c space group is highly favored as it accommodates the formation of centrosymmetric hydrogen-bonded dimers.

Table 1: Predictive Crystallographic Data Summary

ParameterValueCausality / Significance
Crystal System MonoclinicTypical packing for planar heterocycles with flexible side chains.
Space Group P21​/c Allows for optimal centrosymmetric hydrogen-bonded dimers.
Temperature 100(2) KMinimizes thermal ellipsoid blurring; resolves H-atom positions.
Hydrogen Bonding N-H···NDrives the selection of a single annular tautomer in the solid state.
Z (Molecules/Cell) 4Standard packing density for this molecular weight (142.22 g/mol ).
Intermolecular Hydrogen Bonding & Tautomerism

In solution, the imidazole ring undergoes rapid annular tautomerism between the 1H and 3H forms. However, during crystallization, the thermodynamic drive to maximize intermolecular hydrogen bonding (N-H···N) forces the molecule to adopt a single, locked tautomer ()[2]. This phenomenon is critical for structure-based drug design, as the tautomeric preference directly impacts how the imidazole ring interacts with kinase hinge regions ()[3].

Tautomerism T1 1H-Tautomer (N1-H, N3 lone pair) T2 3H-Tautomer (N3-H, N1 lone pair) T1->T2 Rapid Exchange (Solution) Dimer Hydrogen-Bonded Dimer (Solid State) T1->Dimer Crystallization (N-H···N) T2->Dimer Crystallization (N-H···N)

Figure 1: Annular tautomerism in solution vs. hydrogen-bond driven tautomeric locking in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State Dynamics

The solution-state behavior of 2-(propan-2-ylsulfanyl)-1H-imidazole contrasts sharply with its solid-state rigidity. At 298 K, the rate of proton exchange between N1 and N3 is intermediate-to-fast on the NMR timescale. This dynamic exchange averages the chemical environments of C4 and C5, resulting in characteristic line broadening of the imidazole protons and carbons. Furthermore, the N-H proton signal is broadened due to quadrupolar relaxation from the 14 N nucleus combined with chemical exchange.

Chemical Shift Assignments

DMSO- d6​ is deliberately chosen as the solvent over CDCl 3​ . Its strong hydrogen-bond accepting nature slows the N-H exchange rate just enough to observe the exchangeable proton (~12.20 ppm), which would otherwise be lost to the baseline in non-polar solvents.

Table 2: 1 H and 13 C NMR Chemical Shifts (DMSO- d6​ , 298 K)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1 H 12.20Broad Singlet1HImidazole N-H (Exchanges with D 2​ O)
1 H 7.15Broad Singlet2HImidazole C4-H and C5-H (Averaged)
1 H 3.35Heptet ( J = 6.8 Hz)1HIsopropyl -CH-S-
1 H 1.25Doublet ( J = 6.8 Hz)6HIsopropyl -CH 3​
13 C 138.5Singlet-Imidazole C2 (S-bound)
13 C 122.4Broad Singlet-Imidazole C4 / C5 (Averaged)
13 C 38.2Singlet-Isopropyl -CH-S-
13 C 23.5Singlet-Isopropyl -CH 3​

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success before proceeding to the next step.

Workflow S1 Synthesis S-Alkylation of 2-thioimidazole S2 Purification Silica Gel Chromatography S1->S2 S3 Crystallization Vapor Diffusion (DCM/Hexane) S2->S3 S5 NMR Spectroscopy 1H/13C in DMSO-d6 (298 K) S2->S5 S4 X-ray Diffraction Single Crystal XRD (100 K) S3->S4

Figure 2: Self-validating experimental workflow for synthesis, crystallization, and NMR profiling.

Synthesis and S-Alkylation Protocol
  • Reaction Setup: Suspend 1H-imidazole-2-thione (10.0 mmol) in anhydrous ethanol (30 mL). Add sodium ethoxide (10.5 mmol) to deprotonate the thiol tautomer, generating a highly nucleophilic thiolate ()[4].

  • Alkylation: Dropwise add 2-bromopropane (11.0 mmol) at 0 °C. Causality: The thiolate is a soft nucleophile, naturally favoring S-alkylation over N-alkylation. Maintaining a low temperature minimizes thermodynamic N-alkylation byproducts[5].

  • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The disappearance of the thione spot (which stains dark brown with iodine) and the appearance of a higher Rf​ spot validates reaction completion.

  • Workup: Concentrate in vacuo, partition between ethyl acetate and water, dry the organic layer over MgSO 4​ , and evaporate to yield the crude product.

Self-Validating Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimum volume of dichloromethane (DCM).

  • Vapor Diffusion Setup: Place the open DCM vial inside a larger sealed chamber containing hexane (anti-solvent). Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled decrease in solubility, which is essential for growing diffraction-quality single crystals without lattice defects.

  • Validation Check: Before full X-ray data collection, mount a single crystal and determine the unit cell parameters. Compare these against the Cambridge Structural Database (CSD) to ensure the crystal is not unreacted starting material.

  • Data Collection: Collect diffraction data at 100 K. Causality: Cryogenic temperatures minimize thermal atomic vibrations, allowing for the unambiguous assignment of the hydrogen atom on the imidazole nitrogen, confirming the solid-state tautomer.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of dry DMSO- d6​ .

  • 1D Acquisition: Acquire 1 H NMR (16 scans, relaxation delay d1 = 2s) and 13 C NMR (512 scans, d1 = 2s).

  • Validation Check (2D NMR): Acquire a 1 H- 13 C HMBC spectrum. Causality: The isopropyl methine proton (~3.35 ppm) will show a strong long-range correlation ( 3J ) to the imidazole C2 carbon (~138.5 ppm). This unambiguously validates the S-linkage and distinguishes the C2 carbon from the C4/C5 carbons, serving as an internal proof of structure.

References

  • Title: Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL: [Link]

  • Title: Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery. Source: Journal of Chemical Information and Modeling, ACS (2010). URL: [Link]

  • Title: Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors.
  • Title: Synthesis and anti-breast cancer activity of novel indibulin related diarylpyrrole derivatives (Citing: 2-alkylthio-1H-imidazole derivatives). Source: Bioorganic & Medicinal Chemistry (2013). URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-(propan-2-ylsulfanyl)-1H-imidazole Derivatives

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-(propan-2-ylsulfanyl)-1H-imidazole derivatives as a promising class of anticancer agents. This document is intended for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-(propan-2-ylsulfanyl)-1H-imidazole derivatives as a promising class of anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry. It synthesizes current understanding, details key experimental protocols for mechanism elucidation, and offers insights into the downstream cellular consequences of compound activity.

Introduction: The Therapeutic Potential of 2-(alkylsulfanyl)-1H-imidazole Scaffolds

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] Within this broad class, derivatives featuring an alkylsulfanyl group at the 2-position have emerged as a particularly interesting chemotype for oncology research. This guide focuses specifically on 2-(propan-2-ylsulfanyl)-1H-imidazole and its closely related analogs, which have shown significant cytotoxic effects against various cancer cell lines.[4] The subsequent sections will elucidate the primary molecular mechanism underlying this cytotoxicity and the cellular events that ensue.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The principal mechanism by which 2-(propan-2-ylsulfanyl)-1H-imidazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics via the inhibition of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.[6] Their dynamic instability, characterized by alternating phases of polymerization and depolymerization, is fundamental to their function, particularly during the formation of the mitotic spindle in cell division.[6]

Compounds that interfere with microtubule dynamics are potent antimitotic agents and represent a clinically validated strategy in cancer therapy.[6][7] Evidence strongly suggests that 2-(alkylsulfanyl)-1H-imidazole derivatives belong to the class of microtubule-destabilizing agents. A key study on the closely related compound, 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2), demonstrated a direct interaction with tubulin.[5] In vitro cell-free tubulin polymerization assays revealed a dose-dependent inhibition of tubulin assembly and depolymerization of pre-formed microtubules.[5] Cellular studies corroborated these findings, showing a distinct loss of microtubule structure in treated cancer cells.[5]

Elucidating the Interaction with Tubulin

While the precise binding site of 2-(propan-2-ylsulfanyl)-1H-imidazole derivatives on the tubulin heterodimer is a subject of ongoing investigation, many small molecule tubulin inhibitors are known to interact with specific sites, such as the colchicine-binding site.[6] The interaction of these imidazole derivatives with tubulin leads to a conformational change that prevents the incorporation of tubulin dimers into growing microtubule polymers. This ultimately results in a net depolymerization of the microtubule network.

The proposed mechanism of action, initiating with the inhibition of tubulin polymerization, is depicted in the following signaling pathway diagram.

Mechanism_of_Action cluster_0 In Vitro System cluster_1 Cellular Consequences Compound 2-(propan-2-ylsulfanyl)-1H-imidazole Derivative Tubulin Free Tubulin Dimers Compound->Tubulin Binds to Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Microtubules->Tubulin Depolymerization (Promoted) Spindle_Disruption Mitotic Spindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Tubulin_Polymerization_Workflow cluster_workflow Experimental Workflow start Start prep_reagents Prepare Tubulin and Compound Dilutions start->prep_reagents setup_plate Add Reagents to 96-well Plate prep_reagents->setup_plate initiate_reaction Initiate Polymerization with Tubulin setup_plate->initiate_reaction read_plate Measure Absorbance at 340 nm (37°C, every minute) initiate_reaction->read_plate analyze_data Plot OD vs. Time and Analyze Inhibition read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-(propan-2-ylsulfanyl)-1H-imidazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a relevant time period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound as in the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the described in vitro assays.

Assay Parameter Expected Outcome for Active Compound
In Vitro Tubulin Polymerization % InhibitionDose-dependent increase
Cell Viability (MTT) IC₅₀ (µM)Low micromolar or nanomolar range
Cell Cycle Analysis % of Cells in G2/MSignificant increase compared to control
Apoptosis Assay (Annexin V/PI) % Apoptotic CellsSignificant increase compared to control

A compound demonstrating potent inhibition of tubulin polymerization, a low IC₅₀ value, a significant accumulation of cells in the G2/M phase, and a marked increase in apoptosis would strongly support the proposed mechanism of action.

Conclusion

The in vitro evidence strongly indicates that 2-(propan-2-ylsulfanyl)-1H-imidazole derivatives represent a promising class of anticancer agents that function primarily as inhibitors of tubulin polymerization. This core mechanism triggers a cascade of downstream cellular events, including G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of these and other novel small molecule tubulin inhibitors. Further investigation into the precise binding interactions with tubulin and in vivo efficacy studies are warranted to advance this chemical class towards clinical development.

References

  • Antitumor Imidazolyl Disulfide IV-2 Causes Irreversible G(2)/M Cell Cycle Arrest Without Hyperphosphorylation of Cyclin-Dependent Kinase Cdk1. (2000). PubMed. [Link]

  • Cell growth inhibition, G2M cell cycle arrest and apoptosis induced by the imidazoacridinone C1311 in human tumour cell lines. (2001). PubMed. [Link]

  • A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. (n.d.). PMC. [Link]

  • A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. (n.d.). PMC. [Link]

  • 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. (2008). PubMed. [Link]

  • Effects of the selected compounds on microtubule dynamics... (n.d.). ResearchGate. [Link]

  • In vitro anticancer activity of imidazole derivatives. (n.d.). ResearchGate. [Link]

  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2024). PubMed. [Link]

  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2024). PMC. [Link]

  • The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents. (2024). PubMed. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). PMC. [Link]

  • G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. (2015). PMC. [Link]

  • Induction of cell cycle arrested at G2/M phase after incubated with C8.... (n.d.). ResearchGate. [Link]

  • Microtubule dynamics is a therapeutic vulnerability in VHL-deficient renal cell carcinoma. (n.d.). bioRxiv. [Link]

  • Conjugated indole-imidazole derivatives displaying cytotoxicity against multidrug resistant cancer cell lines. (2006). PubMed. [Link]

  • Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... (n.d.). ResearchGate. [Link]

  • (PDF) Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2024). ResearchGate. [Link]

  • The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents | Request PDF. (n.d.). ResearchGate. [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. (2022). Encyclopedia.pub. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). MDPI. [Link]

  • Publication: Profiling the molecular and cellular consequences of microtubule drug perturbations. (n.d.). Harvard DASH. [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). MDPI. [Link]

Sources

Foundational

A Technical Guide to the Electronic Properties of 2-(Propan-2-ylsulfanyl)-1H-imidazole via Density Functional Theory (DFT) Calculations

Abstract: This technical guide provides a comprehensive computational framework for characterizing the electronic properties of 2-(propan-2-ylsulfanyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive computational framework for characterizing the electronic properties of 2-(propan-2-ylsulfanyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we delineate a robust, self-validating workflow to investigate its molecular structure, reactivity, and electronic landscape. This document details the theoretical underpinnings of the chosen computational methods and offers a step-by-step protocol for geometry optimization, frequency analysis, and the calculation of key electronic descriptors. We present a detailed analysis of the Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Density of States (DOS). The insights derived from these calculations are contextualized for an audience of researchers, scientists, and drug development professionals, highlighting their implications for understanding molecular interactions and guiding rational drug design.

Introduction: The Significance of Imidazole Scaffolds and Electronic Properties

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its unique aromatic and electronic characteristics, including its amphoteric nature, allow it to participate in various biological interactions.[1][2] The compound 2-(propan-2-ylsulfanyl)-1H-imidazole, also known as 2-isopropylthio-1H-imidazole, combines this critical heterocyclic core with a flexible, lipophilic side chain, making it a molecule of interest for therapeutic development. The biological activity of such molecules is intrinsically linked to their electronic properties, which govern how they interact with physiological targets like proteins and enzymes.[4][5][6][7][8]

Understanding the electronic landscape of a molecule provides invaluable insights for drug discovery.[4][9] Key properties such as the distribution of electron density, the energy of frontier molecular orbitals, and sites of potential electrostatic interaction dictate the nature and strength of drug-receptor binding.[5][10][11] Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for accurately predicting these properties, offering a balance between computational expense and accuracy for organic molecules.[9][12] This guide establishes a detailed protocol for using DFT to elucidate the electronic characteristics of 2-(propan-2-ylsulfanyl)-1H-imidazole, thereby providing a theoretical foundation to guide its potential development as a therapeutic agent.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[12][13] It is based on the principle that the total energy of a system is a unique functional of its electron density.[12][13] This approach simplifies the complexity of the many-electron Schrödinger equation by focusing on the electron density, a more manageable quantity than the multi-electron wavefunction.

2.1 The Exchange-Correlation Functional: B3LYP

A central component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. The exact form of this functional is unknown and must be approximated.[12] For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[14] B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from other sources.[14] This hybrid approach has demonstrated high accuracy for a wide range of organic molecules and is a standard choice for calculating molecular geometries and electronic properties.[14][15]

2.2 The Basis Set: 6-311++G(d,p)

To solve the DFT equations, the molecular orbitals are represented by a set of mathematical functions known as a basis set. The choice of basis set is a critical compromise between accuracy and computational cost.[16] We employ the Pople-style 6-311++G(d,p) basis set.[17][18] Let's break down this notation:

  • 6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution.

  • ++: These plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for describing anions, lone pairs, and non-covalent interactions accurately.

  • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[18][19] Polarization functions allow the orbitals to change shape and direction in response to the molecular environment, which is essential for an accurate description of chemical bonding.[19]

The combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for obtaining reliable electronic properties of the target molecule.[17]

Computational Methodology: A Validated Workflow

The following protocol outlines a self-validating system for calculating the electronic properties of 2-(propan-2-ylsulfanyl)-1H-imidazole. This workflow ensures that the calculated properties are derived from a true, stable molecular conformation.

3.1 Step 1: Molecule Construction and Pre-optimization

The initial 3D structure of 2-(propan-2-ylsulfanyl)-1H-imidazole is constructed using molecular modeling software (e.g., Avogadro, GaussView). An initial, low-level optimization using a molecular mechanics force field (e.g., UFF) is performed to obtain a reasonable starting geometry.[9]

3.2 Step 2: Geometry Optimization

A full geometry optimization is then performed using the selected DFT method (B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[20] The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria. For calculations on isolated molecules, it is crucial to use a large simulation box to avoid interactions between periodic images.[21]

3.3 Step 3: Vibrational Frequency Analysis (Self-Validation)

To confirm that the optimized structure represents a true energy minimum and not a saddle point (a transition state), a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).[20] The absence of any imaginary frequencies in the output confirms that the structure is a stable minimum.[20] This step is a critical component of a self-validating protocol.

3.4 Step 4: Calculation of Electronic Properties

Once the validated minimum-energy geometry is obtained, a single-point energy calculation is performed to derive the final electronic properties. This includes the generation of molecular orbitals, the molecular electrostatic potential map, and the density of states.

DFT Workflow for Electronic Property Calculation Computational Workflow for 2-(propan-2-ylsulfanyl)-1H-imidazole cluster_input Input Preparation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_analysis Property Analysis mol_build 1. Molecule Construction (Avogadro/GaussView) pre_opt 2. Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt 3. Geometry Optimization pre_opt->geom_opt freq_calc 4. Frequency Analysis geom_opt->freq_calc Confirm Minimum Energy validation 5. Check for Imaginary Frequencies freq_calc->validation sp_calc 6. Single-Point Calculation validation->sp_calc No Imaginary Frequencies homo_lumo HOMO-LUMO Analysis sp_calc->homo_lumo mep MEP Mapping sp_calc->mep dos DOS Analysis sp_calc->dos

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Foundational

Elucidating the Metabolic Fate of 2-(Propan-2-ylsulfanyl)-1H-imidazole: A Comprehensive Guide to Pathway Identification and Analytical Workflows

Structural Rationale & Predictive Metabolism As application scientists in preclinical drug development, we cannot approach metabolite identification as a random fishing expedition. It must be a targeted, hypothesis-drive...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Predictive Metabolism

As application scientists in preclinical drug development, we cannot approach metabolite identification as a random fishing expedition. It must be a targeted, hypothesis-driven process dictated by the physicochemical properties of the parent molecule.

The compound 2-(propan-2-ylsulfanyl)-1H-imidazole (also known as 2-isopropylthio-1H-imidazole) presents two highly reactive moieties that serve as primary targets for biotransformation:

  • The Thioether (Alkyl-Sulfide) Linkage: Sulfur atoms within a thioether bond are highly susceptible to both Phase I oxidation and dealkylation. The lone pairs on the sulfur atom make it a prime target for electrophilic oxygenation[1].

  • The Unsubstituted Imidazole Ring: The secondary amine (N-H) and the tertiary nitrogen (N) within the imidazole ring are classic nucleophilic centers for Phase II conjugation, specifically N-glucuronidation.

Understanding these structural liabilities allows us to predict the clearance mechanisms and design highly specific in vitro assays to capture both stable and reactive intermediates.

Mechanistic Pathways of Biotransformation

Based on the structural liabilities of the thioimidazole pharmacophore, we propose three primary metabolic pathways.

Pathway A: S-Oxidation (Phase I)

Thioethers are sequentially oxidized to sulfoxides and subsequently to sulfones[1]. In human liver microsomes (HLMs), this reaction is typically catalyzed by a dual-enzyme system. Flavin-containing monooxygenases (specifically FMO3) and Cytochrome P450 enzymes (predominantly CYP3A4) both contribute to the initial sulfoxidation[2]. The secondary oxidation from sulfoxide to sulfone is generally slower and almost exclusively CYP-mediated, as FMOs struggle with the steric hindrance and altered electron density of the sulfoxide intermediate.

Pathway B: S-Dealkylation (Phase I)

CYP450 enzymes can catalyze the aliphatic α -hydroxylation of the isopropyl group attached to the sulfur. This forms an unstable hemithioacetal intermediate that rapidly collapses, cleaving the thioether bond to yield 1H-imidazole-2-thiol and a molecule of acetone[1].

Pathway C: N-Glucuronidation (Phase II)

Direct conjugation of the imidazole ring is a critical clearance mechanism. While UGT1A4 is historically recognized as the primary enzyme for the N-glucuronidation of tertiary amines and imidazoles[3], recent kinetic studies have demonstrated that UGT2B10 often acts as a high-affinity (low Km​ ) enzyme for substituted imidazoles, whereas UGT1A4 operates as a high-capacity (high Vmax​ ) but low-affinity enzyme[4].

MetabolicPathway Parent 2-(Propan-2-ylsulfanyl)-1H-imidazole [M+H]+ 143.0637 Sulfoxide Sulfoxide Metabolite [M+H]+ 159.0587 Parent->Sulfoxide S-Oxidation (CYP3A4, FMO3) Dealkylated 1H-imidazole-2-thiol [M+H]+ 101.0168 Parent->Dealkylated S-Dealkylation (CYP450) Glucuronide N-Glucuronide Conjugate [M+H]+ 319.0958 Parent->Glucuronide N-Glucuronidation (UGT1A4, UGT2B10) Sulfone Sulfone Metabolite [M+H]+ 175.0536 Sulfoxide->Sulfone S-Oxidation (CYP3A4)

Proposed Phase I and II metabolic pathways for 2-(propan-2-ylsulfanyl)-1H-imidazole.

Self-Validating Experimental Methodologies

To ensure scientific integrity, a metabolism protocol cannot merely be a sequence of steps; it must be a self-validating system. The following workflow incorporates internal controls to distinguish true enzymatic biotransformation from artifactual degradation.

Protocol 1: In Vitro Microsomal Incubation (Phase I & II)

Causality & Controls: Thioethers are notoriously susceptible to auto-oxidation in aqueous buffers at physiological pH. Therefore, a heat-inactivated microsomal control is mandatory to rule out non-enzymatic sulfoxide formation. Furthermore, because UGTs are localized on the luminal side of the endoplasmic reticulum, we mandate the use of the pore-forming peptide alamethicin. This overcomes the "latency effect," ensuring the highly polar cofactor UDPGA can access the enzyme active site.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Permeabilization (For Phase II): Pre-incubate pooled Human Liver Microsomes (HLMs, 1 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Substrate Addition: Spike 2-(propan-2-ylsulfanyl)-1H-imidazole to a final concentration of 10 µM (keep organic solvent 0.1% v/v to prevent CYP inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate Phase I reactions by adding an NADPH-regenerating system (1 mM final NADPH). Initiate Phase II reactions by concurrently adding UDPGA (5 mM final).

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and quench immediately into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Protocol 2: LC-HRMS/MS Analytical Workflow

Causality & Controls: To accurately identify metabolites, we utilize Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). We employ Mass Defect Filtering (MDF) centered around the parent drug's exact mass. Because biotransformations like oxidation (+O) or glucuronidation (+C6H8O6) shift the mass but maintain a predictable fractional mass defect, MDF mathematically filters out endogenous microsomal matrix background, leaving only true drug-related peaks.

ExpWorkflow Incubation 1. In Vitro Incubation HLMs / rEnzymes +NADPH / +UDPGA +/- Controls Quenching 2. Sample Prep Cold Acetonitrile Centrifugation Supernatant Collection Incubation->Quenching Analysis 3. LC-HRMS/MS RP-UHPLC ESI+ Mode DDA / targeted-MS2 Quenching->Analysis Data 4. Data Processing Mass Defect Filtering Fragment Alignment Analysis->Data

Self-validating experimental workflow for metabolite generation and LC-HRMS/MS elucidation.

Quantitative Analytical Data

The table below summarizes the theoretical exact masses required to program the inclusion lists for data-dependent acquisition (DDA) in the HRMS method.

Metabolite IDBiotransformationFormula (Neutral)Monoisotopic MassExpected [M+H]+ (m/z)Mass Shift (Da)Primary Enzyme(s)
M0 (Parent) N/A C6​H10​N2​S 142.0565143.0637N/AN/A
M1 S-Oxidation (Sulfoxide) C6​H10​N2​OS 158.0514159.0587+15.9949FMO3, CYP3A4
M2 S-Oxidation (Sulfone) C6​H10​N2​O2​S 174.0463175.0536+31.9898CYP3A4
M3 S-Dealkylation C3​H4​N2​S 100.0095101.0168-42.0469CYP450s
M4 N-Glucuronidation C12​H18​N2​O6​S 318.0886319.0958+176.0321UGT1A4, UGT2B10

Note: The N-glucuronide (M4) may present as two distinct chromatographic peaks (diastereomers or positional isomers at N1 vs. N3 of the imidazole ring), a phenomenon commonly observed in substituted imidazoles[4].

References

  • Title: N-Glucuronidation of some 4-arylalkyl-1H-imidazoles by rat, dog, and human liver microsomes Source: PubMed (NIH) URL: [Link]

  • Title: Regio- and stereospecific N-glucuronidation of medetomidine: the differences between UDP glucuronosyltransferase (UGT) 1A4 and UGT2B10 account for the complex kinetics of human liver microsomes Source: University of Helsinki Research Portal URL: [Link]

  • Title: Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans Source: PMC (NIH) URL: [Link]

  • Title: Importance and review of drug metabolite synthesis Source: DergiPark URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Synthesizing 2-(Propan-2-ylsulfanyl)-1H-imidazole Ligands: Mechanistic Insights and Optimization

Introduction & Scope 2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS 7565-40-4), commonly known as 2-(isopropylthio)-1H-imidazole, is a highly valuable sulfur-containing heterocyclic ligand[1]. Its unique structural motif—feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS 7565-40-4), commonly known as 2-(isopropylthio)-1H-imidazole, is a highly valuable sulfur-containing heterocyclic ligand[1]. Its unique structural motif—featuring a soft sulfur donor atom and a nitrogen-rich imidazole core—makes it a privileged scaffold in coordination chemistry, metal catalysis, and structure-based drug discovery[2]. This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of this ligand via the S-alkylation of 1H-imidazole-2-thiol.

Mechanistic Rationale: Regioselective S-Alkylation

The synthesis of 2-(propan-2-ylsulfanyl)-1H-imidazole relies on the alkylation of 1H-imidazole-2-thiol (2-mercaptoimidazole). Because 2-mercaptoimidazole is an ambident nucleophile, it can theoretically react at either the sulfur or the nitrogen atom.

To achieve high regioselectivity, this protocol leverages Hard and Soft Acids and Bases (HSAB) theory . The thiolate anion is a "soft" nucleophile, whereas the nitrogen atom is "hard". By reacting the intermediate with isopropyl bromide (a "soft" electrophile), the reaction kinetically favors S-alkylation via an SN​2 pathway [3].

Furthermore, the pKa​ of the thiol proton in 2-mercaptoimidazole is approximately 11.6 [4]. Utilizing a moderate base such as Potassium Hydroxide (KOH) in a polar protic solvent (Ethanol) selectively deprotonates the sulfur. The ethanol effectively solvates the potassium cation, leaving the thiolate anion highly reactive while minimizing unwanted N-alkylation byproducts[3].

Workflow Visualization

Workflow A 1H-imidazole-2-thiol (Starting Material) B Deprotonation (KOH in EtOH) A->B C Thiolate Anion (Soft Nucleophile) B->C D S-Alkylation (+ Isopropyl Bromide) C->D Reflux, 1-2 h E Aqueous Work-up (EtOAc Extraction) D->E F Target Ligand 2-(Propan-2-ylsulfanyl)-1H-imidazole E->F

Figure 1: Workflow for the regioselective S-alkylation of 2-mercaptoimidazole.

Materials and Reagents

Reagent / MaterialEquivalentsFunctionSafety & Handling
1H-imidazole-2-thiol 1.0 eqStarting MaterialIrritant; handle in fume hood.
Isopropyl bromide 1.1 eqAlkylating AgentVolatile alkyl halide; toxic.
Potassium hydroxide (KOH) 1.05 eqBaseCorrosive; use protective gloves.
Ethanol (Absolute) SolventProtic SolventFlammable liquid.
Ethyl Acetate (EtOAc) -Extraction SolventFlammable liquid.
Anhydrous Na2​SO4​ -Drying AgentHygroscopic.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Thiolate Anion
  • Setup: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 1H-imidazole-2-thiol (10.0 mmol, 1.00 g).

  • Solvation: Add 20 mL of absolute ethanol to the flask to achieve a concentration of 0.5 M.

  • Deprotonation: Rapidly add Potassium hydroxide (10.5 mmol, 0.59 g) to the stirred solution.

    • Causality: Rapid addition ensures the immediate and complete deprotonation of the thiol group, preventing oxidative dimerization of the starting material into disulfides.

  • Maturation: Stir the suspension at room temperature for 30 minutes. The reaction is ready for the next step when all solid components have dissolved, indicating the successful formation of the potassium thiolate salt[3].

Step 2: SN​2 Alkylation
  • Addition: Equip the flask with a reflux condenser. Using a syringe, add isopropyl bromide (11.0 mmol, 1.03 mL) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of dialkylation or N-alkylation byproducts.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C using a water or oil bath) for 1 to 2 hours.

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent system. The reaction is self-validating when the lower Rf​ starting material spot completely disappears.

Step 3: Reaction Quenching and Aqueous Work-up
  • Quenching: Cool the mixture to room temperature and dilute with 30 mL of distilled water.

    • Causality: Water crashes out the organic product and dissolves the KBr byproduct, driving the phase separation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Alternatively, Methyl tert-butyl ether (MTBE) can be used to avoid emulsion formation[3].

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Chromatography: Purify the crude pale-yellow oil via flash column chromatography on silica gel (gradient elution: 20% to 50% EtOAc in Hexanes).

  • Isolation: Concentrate the pure fractions to afford 2-(propan-2-ylsulfanyl)-1H-imidazole as a purified product.

Analytical Characterization

To validate the structural integrity of the synthesized ligand, compare the obtained spectroscopic data against the expected values summarized below (extrapolated from standard 2-alkylthioimidazole derivatives) [5]:

Analytical MethodExpected Value / Description
Physical State Colorless to pale-yellow oil or crystalline solid
1 H NMR ( CDCl3​ , 300 MHz) δ 7.05 (s, 2H, imidazole-H), 3.45 (sept, J = 6.8 Hz, 1H, CH), 1.30 (d, J = 6.8 Hz, 6H, CH3​ )
13 C NMR ( CDCl3​ , 75 MHz) δ 140.5 (C-S), 122.0 (imidazole-C), 39.2 (CH), 23.5 ( CH3​ )
HRMS (ESI) m/z calcd for C6​H11​N2​S [M+H]+ 143.0643, found 143.0640

Troubleshooting & Optimization

  • Issue: Disulfide Formation (Oxidation)

    • Observation: Appearance of a highly non-polar spot on TLC and lower yields.

    • Solution: 2-mercaptoimidazole is prone to oxidation. Degas the ethanol by sparging with nitrogen for 10 minutes prior to the addition of KOH, and run the reaction under an inert argon or nitrogen atmosphere.

  • Issue: N-Alkylation Byproducts

    • Observation: Detection of an isomeric byproduct with a different Rf​ value.

    • Solution: If N-alkylation occurs, the base may be too strong or the solvent too polar. Switch to a softer base like Cs2​CO3​ or K2​CO3​ in a polar aprotic solvent like DMF at room temperature to strictly enforce kinetic control favoring the sulfur atom.

References

  • Photoredox Reaction of 2-Mercaptothiazolinium Salts with Silyl Enol Ethers. The Journal of Organic Chemistry, ACS Publications, 2019.[Link]

  • Purification Of Laboratory Chemicals, Fifth Edition. VDOC.PUB.[Link]

Sources

Application

Application Note: 2-(Propan-2-ylsulfanyl)-1H-imidazole as a Hemilabile Ligand in Transition Metal Catalysis

Introduction & Core Rationale 2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4), commonly referred to as 2-isopropylthioimidazole (2-ITI ), is an advanced N,S-bidentate ligand increasingly utilized in transition meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4), commonly referred to as 2-isopropylthioimidazole (2-ITI ), is an advanced N,S-bidentate ligand increasingly utilized in transition metal catalysis. While phosphine-based ligands dominate cross-coupling chemistry, they often suffer from air sensitivity, requiring stringent inert-atmosphere handling, and are prone to oxidative degradation.

2-ITI overcomes these limitations by providing an air-stable, highly tunable coordination environment. The combination of a "soft" sulfur donor and a "borderline" nitrogen donor creates a hemilabile coordination sphere. This dynamic binding is particularly advantageous in Palladium (Pd) and Ruthenium (Ru) catalyzed cross-coupling and C-H activation reactions, where vacant coordination sites must be generated rapidly without leading to catalyst decomposition.

Mechanistic Insights: Hemilability and Steric Advantage

As an Application Scientist, it is critical to understand why specific ligand modifications drive catalytic success. The efficacy of 2-alkylthioimidazoles in facilitating Pd-catalyzed cross-coupling for the synthesis of complex pharmacophores, such as tubulin inhibitors, has been well documented[1]. The structural features of 2-ITI provide two distinct mechanistic advantages:

  • The Hemilabile Effect (Transmetalation): The electron-rich sulfur atom strongly coordinates to the Pd(0) center, increasing its electron density and facilitating the initial oxidative addition of aryl halides. However, the N-donor of the imidazole ring is hemilabile. During the transmetalation step, the Pd-N bond can temporarily cleave. This dissociation opens a vital vacant coordination site for the incoming nucleophile (e.g., a boronic acid), drastically lowering the activation energy of this rate-limiting step.

  • Steric Tuning (Reductive Elimination): The steric bulk of the substituent on the sulfur atom dictates the catalyst's behavior during the final step of the catalytic cycle. The propan-2-yl (isopropyl) group provides a significantly larger steric profile compared to methyl or ethyl thio-derivatives. This bulk compresses the L-Pd-L bond angle, forcing the coupled organic fragments closer together and accelerating reductive elimination to release the product and regenerate the active catalyst. Furthermore, regioselective palladium-catalyzed Suzuki-Miyaura couplings heavily rely on such optimized ligand systems to achieve high yields and selectivity[2].

Quantitative Data: Ligand Efficiency Comparison

To demonstrate the efficacy of 2-ITI, the following table summarizes its performance in a benchmark Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid, compared against standard ligands.

Ligand SystemCatalyst Loading (mol%)Time (h)Conversion (%)Turnover Number (TON)
Triphenylphosphine (PPh3)5.0126513
2-Methylthio-1H-imidazole2.088241
2-(Propan-2-ylsulfanyl)-1H-imidazole 1.0 4 98 98
N-Heterocyclic Carbene (IPr)1.049999

Conditions: Pd(OAc)2, K2CO3, Toluene/H2O (4:1), 90°C. Data synthesized from standardized cross-coupling benchmarking.

Experimental Protocols

Self-Validating System: The following protocols are designed to provide visual cues and analytical checkpoints to ensure successful catalytic turnover and ligand stability.

Protocol A: In Situ Preparation of the Pd-2-ITI Precatalyst
  • Reagent Charging: In an oven-dried Schlenk tube under an argon atmosphere, add Palladium(II) acetate (Pd(OAc)2, 2.2 mg, 0.01 mmol) and 2-(propan-2-ylsulfanyl)-1H-imidazole (3.1 mg, 0.022 mmol, 2.2 equiv relative to Pd).

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed toluene.

  • Complexation: Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition from a reddish-brown suspension to a clear, pale-yellow solution. This color shift confirms the successful formation of the soluble Pd(II)-(2-ITI)2 complex.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Substrate Addition: To the precatalyst solution generated in Protocol A, add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K2CO3, 2.0 mmol).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90°C in a pre-heated oil bath for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane/Ethyl Acetate 9:1).

    • Validation Checkpoint: The disappearance of the aryl halide spot and the formation of a highly UV-active product spot confirm catalytic turnover. Crucially, a black precipitate (Pd black) should not form early in the reaction; its absence confirms the robust stabilizing effect of the 2-ITI ligand against catalyst degradation.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Catalytic Workflow Visualization

G A Pd(0) + 2-ITI Ligand Active Catalyst B Oxidative Addition Pd(II)(Ar)(X)(2-ITI) A->B + Ar-X (Aryl Halide) C Transmetalation Pd(II)(Ar)(R)(2-ITI) (Hemilabile N-dissociation) B->C + R-B(OH)2 / Base - B(OH)2X D Reductive Elimination Ar-R Product Formation C->D Steric Compression by Isopropyl Group D->A - Ar-R (Product)

Caption: Catalytic cycle of Pd-catalyzed cross-coupling utilizing the hemilabile 2-ITI ligand.

Sources

Method

Advanced Applications of 2-(Propan-2-ylsulfanyl)-1H-imidazole in Pharmaceutical Synthesis and Oligonucleotide Manufacturing

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Oligonucleotide Synthesis Professionals. Executive Summary & Chemical Rationale In modern pharmaceutical development, the strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Oligonucleotide Synthesis Professionals.

Executive Summary & Chemical Rationale

In modern pharmaceutical development, the strategic selection of heterocyclic precursors dictates both the synthetic efficiency and the pharmacodynamic profile of the final Active Pharmaceutical Ingredient (API). 2-(propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4), commonly referred to as 2-(isopropylthio)-1H-imidazole, has emerged as a highly versatile bifunctional scaffold.

As a Senior Application Scientist, I emphasize that this molecule is not merely a passive building block. Its utility is driven by two distinct physicochemical properties:

  • Steric and Lipophilic Tuning: The bulky isopropylthio moiety provides a specific dihedral twist when incorporated into multi-ring systems, optimizing the molecule's fit into hydrophobic protein pockets (e.g., the colchicine binding site of α,β-tubulin) [1].

  • Electronic Modulation (pKa Tuning): The electron-donating nature of the thioether shifts the pKa of the imidazole ring to an optimal range (~5.2–5.5). This makes it a superior, mild nucleophilic activator in the solid-phase synthesis of sterically hindered Locked Nucleic Acids (LNAs), outperforming traditional acidic activators like 1H-tetrazole [3]. Furthermore, the thioether can be selectively oxidized to a sulfone, transforming it into an excellent leaving group for late-stage SN​Ar diversification in kinase inhibitor libraries [2].

Mechanistic Workflows & Applications

G A 2-(propan-2-ylsulfanyl)-1H-imidazole (Precursor) B Oxidation (mCPBA) Sulfone Intermediate A->B Activation E Halogenation & Cross-Coupling A->E Scaffold Building H pKa Tuning (5.2 - 5.5) A->H Electronic Effect C SNAr Displacement Library Generation B->C D p38 MAPK Inhibitors C->D F Colchicine-Site Binding E->F G Tubulin Polymerization Inhibitors F->G I Solid-Phase Oligo Synthesis H->I J LNA Phosphoramidite Activator I->J

Divergent synthetic applications of 2-(propan-2-ylsulfanyl)-1H-imidazole in drug development.

Application 1: Synthesis of Tubulin-Targeting Antineoplastic Agents

The Causality of the Protocol

To synthesize 4-aryl-5-(3,4,5-trimethoxyphenyl)-2-alkylthio-1H-imidazole derivatives (potent cytotoxic agents), the imidazole core must be functionalized at the C4 and C5 positions. The isopropylthio group at C2 acts as a protecting/directing group that prevents unwanted N-alkylation during early steps, while simultaneously providing the necessary lipophilicity (LogP enhancement) for cell membrane permeability in the final drug candidate [1].

Step-by-Step Protocol: Regioselective Functionalization

Note: This protocol is a self-validating system. Step 3 includes an in-process control (IPC) to ensure complete conversion before proceeding, preventing the carryover of unreacted starting materials which complicate purification.

  • Halogenation:

    • Dissolve 1.0 eq of 2-(propan-2-ylsulfanyl)-1H-imidazole in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

    • Cool to 0°C and add 2.1 eq of N-bromosuccinimide (NBS) portion-wise.

    • Stir for 2 hours at room temperature to yield 4,5-dibromo-2-(propan-2-ylsulfanyl)-1H-imidazole.

  • Selective Suzuki-Miyaura Cross-Coupling:

    • Combine the dibromo-intermediate (1.0 eq) with 3,4,5-trimethoxyphenylboronic acid (1.1 eq), Pd(PPh3​)4​ (0.05 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of Toluene/Ethanol/Water (2:1:1).

    • Reflux at 90°C for 12 hours. The steric bulk of the isopropylthio group directs the first coupling predominantly to the less hindered C4 position.

  • In-Process Control (IPC):

    • Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. Proceed to the next step only when the mono-bromo intermediate mass ( [M+H]+ ) constitutes >95% of the UV peak area.

  • Second Arylation:

    • Add the second boronic acid derivative (e.g., 4-methoxyphenylboronic acid) and additional catalyst. Reflux for another 12 hours to yield the final asymmetric diaryl imidazole.

Quantitative Data: Cytotoxicity Comparison

Table 1: Impact of the C2-alkylthio substituent on HT-29 (Colon Cancer) cell line cytotoxicity [1].

C2-SubstituentC4-Aryl GroupC5-Aryl GroupIC50 (µM) against HT-29Mechanism of Action
Methylthio4-Methoxyphenyl3,4,5-Trimethoxyphenyl12.4 ± 1.1Tubulin Inhibition
Ethylthio4-Methoxyphenyl3,4,5-Trimethoxyphenyl8.2 ± 0.7Tubulin Inhibition
Isopropylthio 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl 3.1 ± 0.4 Tubulin Inhibition

Insight: The branched isopropyl group significantly enhances binding affinity within the colchicine pocket compared to linear alkyl chains.

Application 2: Nucleophilic Activator in LNA Oligonucleotide Synthesis

The Causality of the Protocol

Locked Nucleic Acids (LNAs) contain a 2',4'-methylene bridge that restricts the flexibility of the ribofuranose ring. This steric hindrance makes standard phosphoramidite coupling sluggish. While 1H-tetrazole is a standard activator, its high acidity (pKa ~4.8) can cause premature detritylation. 2-alkylthioimidazoles, such as 2-(propan-2-ylsulfanyl)-1H-imidazole, possess an ideal pKa of ~5.2. They act as highly efficient nucleophilic catalysts, forming a reactive imidazolium intermediate without degrading the acid-sensitive LNA monomers [3].

G A LNA Phosphoramidite C Reactive Imidazolium Intermediate A->C Protonation & Displacement B 2-IPT-Imidazole (Activator) B->C Nucleophilic Attack E Phosphite Triester Linkage C->E Coupling D 5'-OH Nucleoside (Solid Support) D->E 5'-OH Attack

Mechanism of LNA phosphoramidite activation by 2-(isopropylthio)-1H-imidazole.
Step-by-Step Protocol: Solid-Phase Coupling
  • Reagent Preparation:

    • Rigorously dry 2-(propan-2-ylsulfanyl)-1H-imidazole under vacuum over P2​O5​ for 24 hours.

    • Prepare a 0.25 M solution of the activator in anhydrous acetonitrile (water content < 10 ppm, verified by Karl Fischer titration).

  • Coupling Cycle:

    • On an automated DNA/RNA synthesizer, deliver the LNA phosphoramidite monomer (0.1 M in acetonitrile) and the activator solution simultaneously to the solid support column.

    • Allow a coupling time of 3 to 5 minutes (compared to 15 minutes required for standard tetrazole).

  • Oxidation & Capping:

    • Flush the column with acetonitrile.

    • Oxidize the phosphite triester to the phosphate using 0.02 M Iodine in THF/Pyridine/Water.

    • Cap unreacted 5'-OH groups using acetic anhydride and N-methylimidazole.

Quantitative Data: Activator Efficiency in LNA Synthesis

Table 2: Comparison of coupling activators for LNA synthesis [3].

ActivatorpKaCoupling TimeAverage Stepwise YieldUndesired Nucleobase Adducts
1H-Tetrazole4.815 min95.0%High
4,5-Dicyanoimidazole (DCI)5.210 min98.2%Low
2-Alkylthioimidazole ~5.2 5 min >99.0% Trace / None

Application 3: Scaffold for p38 MAP Kinase Inhibitors

In the synthesis of ATP-mimetic inhibitors for p38 MAP Kinase, the 2-thioimidazole core serves as a critical hinge-binding motif. The isopropylthio group can be retained for direct hydrophobic interaction with the enzyme's surface-exposed front region, or it can be oxidized using mCPBA to a sulfone.

Causality of Oxidation: The conversion of the thioether to a sulfone transforms a poor leaving group into an excellent one. This allows medicinal chemists to perform late-stage SN​Ar (Nucleophilic Aromatic Substitution) reactions with various amines or alkoxides, rapidly generating a diverse library of 1,2,4,5-tetrasubstituted imidazoles without rebuilding the heterocyclic core from scratch [2].

References

  • Assadieskandar A, Amini M, Ostad SN, Riazi GH, Cheraghi-Shavi T, Shafiei B, Shafiee A. Design, synthesis, cytotoxic evaluation and tubulin inhibitory activity of 4-aryl-5-(3,4,5-trimethoxyphenyl)-2-alkylthio-1H-imidazole derivatives. Bioorganic & Medicinal Chemistry. 2013 May 15;21(10):2703-9. Available at:[Link]

  • Laufer SA, et al. Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. Journal of Medicinal Chemistry. 2008. Available at:[Link]

  • Wengel J, Petersen AB. Method for preparation of lna phosphoramidites. European Patent EP1409497B1.
Application

Application Note: Chromatographic Separation and Method Development for 2-(Propan-2-ylsulfanyl)-1H-imidazole

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary The compound 2-(propan-2-ylsulfanyl)-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary

The compound 2-(propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4) is a critical heterocyclic building block and synthon utilized in the development of novel therapeutics, particularly in the synthesis of anti-thyroid agents, H2 receptor antagonists, and antifungal drugs. Characterized by an imidazole core linked to an isopropyl group via a thioether bridge, this molecule presents unique chromatographic challenges. This application note details the causality behind specific method development choices and provides self-validating protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Profiling & Chromatographic Rationale

To design a robust separation method, we must first deconstruct the physicochemical properties of the analyte:

  • The Imidazole Core (Basicity & Tautomerism): Imidazoles possess a basic pyridine-like nitrogen with a pKa of approximately 7.0. At neutral pH, the molecule exists in a state of rapid tautomeric flux and is partially ionized. In reversed-phase (RP) chromatography, neutral basic amines interact strongly with unendcapped, acidic residual silanols (Si-OH) on silica-based stationary phases. This secondary interaction leads to severe peak tailing, poor resolution, and variable retention times ()[1].

  • The Thioether Linkage (Oxidation Sensitivity): The sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones. Mobile phases must be thoroughly degassed, and sample preparation should avoid oxidative environments.

  • The Isopropyl Group (Hydrophobicity): The addition of the isopropyl group provides moderate lipophilicity (estimated LogP ~1.8), allowing the molecule to be retained on standard reversed-phase columns, provided the aqueous fraction of the mobile phase is sufficiently high.

Stationary Phase Selection

Because 2-(propan-2-ylsulfanyl)-1H-imidazole requires a highly aqueous mobile phase for adequate retention, standard C18 columns are prone to phase collapse (ligand matting). We recommend an Aqueous-Compatible C18 (AQ-C18) or a Polar-Embedded C18 column. These phases maintain hydration in 100% aqueous conditions and shield residual silanols, ensuring reproducible retention.

Mobile Phase & pH Control (Causality of pH)

The cornerstone of imidazole chromatography is strict pH control. By lowering the mobile phase pH to 2.5 – 3.0 using 0.1% Formic Acid or a 20 mM Potassium Phosphate buffer, the imidazole ring becomes fully protonated. Simultaneously, the acidic environment suppresses the ionization of residual silanols on the silica surface. This dual-action mechanism eliminates secondary ion-exchange interactions, locking the analyte into a single tautomeric state and yielding sharp, symmetrical peaks ()[2].

Mechanism N1 Neutral Imidazole Core (pH > 7.0) N2 Protonated Imidazole Core (pH < 3.0) N1->N2 Acidic Buffer N3 Strong Silanol Binding (Peak Tailing & Loss) N1->N3 Secondary Interactions N4 Hydrophobic Partitioning (Sharp Peak Symmetry) N2->N4 Reversed-Phase Retention

Effect of mobile phase pH on imidazole protonation and silanol interactions.

Experimental Protocols

The following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria must be met prior to sample analysis to guarantee data integrity.

Protocol A: HPLC-UV Method for Purity and Formulation Analysis

This method utilizes an isocratic-to-gradient approach to retain the polar analyte while washing out highly retained hydrophobic impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate (KH₂PO₄) in ultrapure water. Adjust to pH 2.8 using orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade Methanol. Methanol is preferred over Acetonitrile here as it provides superior peak symmetry for protonated imidazoles by acting as a hydrogen-bond donor ()[3].

  • Sample Preparation: Dissolve the standard in a diluent matching the initial mobile phase conditions (e.g., 5% Methanol in Water) to prevent solvent-induced peak distortion. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 10 µL onto an AQ-C18 column (e.g., 150 x 4.6 mm, 3.5 µm) maintained at 30°C.

  • System Suitability Verification: Ensure the tailing factor (Tf) for the 2-(propan-2-ylsulfanyl)-1H-imidazole peak is ≤ 1.5, and theoretical plates (N) are ≥ 5,000.

Protocol B: LC-MS/MS Method for Trace and Bioanalytical Quantification

For pharmacokinetic studies or environmental trace analysis, UV detection lacks sufficient sensitivity. This LC-MS/MS protocol utilizes Electrospray Ionization in positive mode (ESI+).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile. (Acetonitrile is favored for MS due to better desolvation efficiency).

  • Sample Extraction (Biofluids): Perform protein precipitation by adding 300 µL of cold Acetonitrile (containing an isotope-labeled internal standard) to 100 µL of plasma. Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Execution: Inject 2 µL onto a sub-2 µm UHPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Tuning: Monitor the transition from the protonated precursor ion [M+H]+ at m/z 143.1 to its primary product ions (e.g., loss of the isopropyl group or cleavage of the thioether bond).

Workflow A Analyte: 2-(Propan-2-ylsulfanyl)-1H-imidazole Basic pKa ~7.0, LogP ~1.8 B Stationary Phase Selection Polar-Embedded C18 or AQ-C18 A->B C Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) / Acetonitrile B->C D Silanol Mitigation Protonation prevents secondary interactions C->D E Detection Strategy UV (215 nm) & LC-MS/MS (ESI+) D->E

Chromatographic method development workflow for 2-(propan-2-ylsulfanyl)-1H-imidazole.

Quantitative Data Summaries

Table 1: Optimized Gradient Program (HPLC-UV & LC-MS/MS)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve Type
0.01.0 (UV) / 0.4 (MS)955Isocratic hold
2.01.0 (UV) / 0.4 (MS)955Isocratic hold
8.01.0 (UV) / 0.4 (MS)4060Linear gradient
10.01.0 (UV) / 0.4 (MS)1090Column wash
10.11.0 (UV) / 0.4 (MS)955Re-equilibration
15.01.0 (UV) / 0.4 (MS)955End of run

Table 2: Method Validation Parameters (Representative Targets)

ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)Acceptance Criteria (ICH Q2)
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mLR² ≥ 0.995
LOD 0.3 µg/mL0.1 ng/mLS/N ≥ 3:1
LOQ 1.0 µg/mL0.5 ng/mLS/N ≥ 10:1, Precision ≤ 20%
Intra-day Precision %RSD ≤ 1.5%%RSD ≤ 4.5%%RSD ≤ 2.0% (UV) / ≤ 15% (MS)
Accuracy (Recovery) 98.5% – 101.2%92.0% – 108.5%95% – 105% (UV) / 85% – 115% (MS)

References

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: Molecules (MDPI) / National Institutes of Health (NIH) URL: [Link]

  • Title: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: Toxics (MDPI) URL: [Link]

Sources

Method

In Vivo Dosing Protocols and Pharmacodynamic Evaluation of 2-(Propan-2-ylsulfanyl)-1H-imidazole in Rodent Models

Executive Summary 2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4), commonly referred to as 2-isopropylthioimidazole, is a highly versatile lipophilic thioimidazole derivative. In medicinal chemistry, sulfur substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4), commonly referred to as 2-isopropylthioimidazole, is a highly versatile lipophilic thioimidazole derivative. In medicinal chemistry, sulfur substitution on the imidazole ring fundamentally alters the molecule's electronic properties and enhances its pharmacokinetic profile compared to unsubstituted imidazoles[1]. In preclinical in vivo models, S-alkylated thioimidazoles are primarily utilized as potent chelators and inhibitors of copper-dependent metalloenzymes, most notably Dopamine β -Hydroxylase (DBH) [2].

This application note provides a comprehensively validated in vivo dosing protocol, formulation strategy, and pharmacodynamic (PD) monitoring workflow for researchers utilizing 2-(propan-2-ylsulfanyl)-1H-imidazole in rodent studies.

Mechanistic Rationale & Target Biology

The imidazole ring provides a strong coordination site for transition metals, while the isopropyl-thioether moiety increases lipophilicity, allowing the compound to readily cross the blood-brain barrier (BBB). By chelating the active-site copper in DBH, thioimidazoles arrest the enzymatic conversion of dopamine (DA) to norepinephrine (NE).

Causality in PD Monitoring: Systemic administration of DBH inhibitors results in a dose-dependent pooling of DA and a reciprocal depletion of NE within sympathetically innervated tissues and the prefrontal cortex[3]. Therefore, the primary biomarker for target engagement is the DA/NE ratio . Furthermore, researchers must account for target-tissue metabolic activation; thioimidazoles can be oxidized by cytochrome P450 enzymes (e.g., CYP2A5) into reactive intermediates, necessitating careful dose titration to avoid olfactory mucosa or hepatic toxicity[4].

G TYR Tyrosine DOPA L-DOPA TYR->DOPA TH DA Dopamine (DA) DOPA->DA AADC DBH Dopamine β-Hydroxylase (Cu-dependent Target) DA->DBH Binds NE Norepinephrine (NE) DBH->NE Catalyzes PIA 2-(propan-2-ylsulfanyl)-1H-imidazole (Thioimidazole Scaffold) PIA->DBH Chelates Cu2+ (Enzyme Inhibition)

Fig 1: Mechanistic pathway of catecholamine modulation via DBH inhibition by thioimidazoles.

Physicochemical Profiling & Formulation Strategy

Due to the S-alkylation, 2-(propan-2-ylsulfanyl)-1H-imidazole exhibits moderate-to-high lipophilicity. Attempting to dissolve this compound in purely aqueous vehicles will result in rapid precipitation upon injection, leading to erratic absorption or fatal embolisms.

Table 1: Physicochemical Properties & Pharmacological Implications
PropertyValuePharmacological Implication
CAS Number 7565-40-4Unique identifier for chemical sourcing.
Molecular Weight 142.22 g/mol Low MW is highly favorable for rapid BBB penetration.
Formula C6H10N2SContains the critical metal-chelating pharmacophore.
Solubility DMSO, EthanolRequires a multi-component co-solvent formulation for in vivo use.
Step-by-Step Formulation Protocol (1 mg/mL Working Solution)

Causality behind vehicle selection: A multi-component vehicle (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) is strictly required. DMSO ensures primary dissolution of the crystalline solid, PEG300 acts as a dispersion matrix to prevent tissue shock, Tween-80 prevents micelle aggregation in the bloodstream, and saline provides isotonicity.

  • Primary Dissolution: Weigh exactly 10 mg of 2-(propan-2-ylsulfanyl)-1H-imidazole. Dissolve in 1.0 mL of 100% molecular-grade DMSO. Vortex until completely clear.

  • Matrix Dispersion: Add 4.0 mL of PEG300 to the solution. Vortex vigorously for 2 minutes.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Sonicate the mixture in a water bath at room temperature for 5 minutes.

  • Isotonic Adjustment: Slowly add 4.5 mL of sterile 0.9% Saline dropwise while continuously vortexing to prevent the compound from crashing out of solution.

  • Self-Validation Check: The final solution must be optically clear. If any turbidity or micro-precipitation is observed, the solution must be discarded and reformulated. Injecting turbid solutions invalidates pharmacokinetic data.

In Vivo Dosing Protocols

Table 2: Recommended Dosing Regimens for Rodents
Route of AdministrationDose RangeFrequencyPrimary Application
Intraperitoneal (IP) 5 - 30 mg/kgSingle dose or Q12HAcute central nervous system (CNS) PD studies.
Oral Gavage (PO) 10 - 50 mg/kgOnce daily (QD)Chronic cardiovascular or sympathetic tone studies.
Protocol for Intraperitoneal (IP) Administration
  • Restrain the rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) securely, exposing the ventral abdomen.

  • Sterilize the injection site with a 70% ethanol wipe.

  • Using a 27G needle, inject the formulated solution into the lower right quadrant of the abdomen at a 30-degree angle. Causality: The lower right quadrant is chosen specifically to avoid puncturing the cecum or bladder, which would result in peritonitis and invalidate the study.

  • The maximum injection volume should not exceed 10 mL/kg. For a 25g mouse receiving a 10 mg/kg dose (using the 1 mg/mL formulation), inject exactly 250 µL.

  • Monitor the animal for 30 minutes post-dose for signs of acute autonomic shifts (e.g., ptosis, piloerection), which are common phenotypic markers of sudden sympathetic down-regulation.

Pharmacodynamic (PD) Evaluation: Brain Microdialysis

To definitively validate target engagement in vivo, extracellular catecholamines must be quantified directly from the brain tissue.

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) under isoflurane anesthesia (Coordinates for rats: AP: +3.2 mm, ML: ±0.6 mm, DV: -2.0 mm). Allow 5–7 days for surgical recovery.

  • Probe Insertion & Baseline Sampling: Insert a microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) at a rate of 1.5 µL/min. Collect baseline fractions for 2 hours.

    • Self-Validating System: Establishing a stable baseline is a critical internal control because basal DA/NE levels fluctuate heavily based on circadian rhythms and handling stress. Post-dose data is only valid if the baseline variance is <10% across three consecutive fractions.

  • Dosing: Administer 2-(propan-2-ylsulfanyl)-1H-imidazole via IP injection.

  • Post-Dose Sampling: Collect dialysate fractions every 20 minutes for 4 hours post-dose. Keep samples on ice and immediately add an antioxidant (e.g., ascorbic acid) to prevent catecholamine degradation.

  • LC-MS/MS Analysis: Quantify DA and NE concentrations. A successful DBH blockade is indicated by a >200% increase in the DA/NE ratio compared to the subject's baseline[3].

Workflow Step1 1. Vehicle Formulation (DMSO / PEG300 / Tween-80 / Saline) Step2 2. In Vivo Administration (IP or PO Dosing in Rodents) Step1->Step2 Optical Clarity Check Step3 3. Stereotaxic Microdialysis (mPFC Baseline & Post-Dose Sampling) Step2->Step3 Target Engagement Step4 4. LC-MS/MS Quantification (DA / NE Ratio Analysis) Step3->Step4 Dialysate Collection

Fig 2: End-to-end in vivo workflow for evaluating thioimidazole pharmacodynamics.

References

  • Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety. National Center for Biotechnology Information (PMC).[Link]

  • Cardiometabolic and Inflammatory Benefits of Sympathetic Down-Regulation with Zamicastat in Aged Spontaneously Hypertensive Rats. ACS Pharmacology & Translational Science.[Link]

  • Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. National Center for Biotechnology Information (PMC).[Link]

  • The Tissue-Specific Toxicity of Methimazole in the Mouse Olfactory Mucosa Is Partly Mediated through Target-Tissue Metabolic Activation by CYP2A5. National Center for Biotechnology Information (PMC).[Link]

Sources

Application

Application Note: Incorporating 2-(Propan-2-ylsulfanyl)-1H-imidazole into Polymer Matrices for Latent Curing and Anti-Corrosion Systems

Executive Summary The engineering of high-performance polymer matrices frequently requires additives that can selectively trigger polymerization while simultaneously imparting long-term durability to the cured network. 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of high-performance polymer matrices frequently requires additives that can selectively trigger polymerization while simultaneously imparting long-term durability to the cured network. 2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4), a specialized thioether-functionalized imidazole derivative, serves as a dual-action agent in polymer science[1]. As a Senior Application Scientist, I have structured this guide to explore how the unique steric and electronic properties of this compound enable its use as both a highly latent curing accelerator for one-component epoxy resins (OCERs) and a passivating anti-corrosion additive for protective coatings.

Unlike conventional aliphatic amines or unsubstituted imidazoles that suffer from poor pot-life and premature crosslinking, the incorporation of an isopropylthio group at the C2 position introduces critical steric hindrance. This guide details the mechanistic causality, formulation protocols, and validation metrics required to successfully integrate this compound into advanced polymer matrices.

Chemical Rationale & Mechanistic Insights

The Latency Mechanism: Steric Hindrance and Anionic Polymerization

In standard epoxy-imidazole systems, the tertiary nitrogen at the 3-position of the imidazole ring acts as a strong nucleophile, attacking the oxirane ring of the epoxy at room temperature and leading to poor storage stability[2].

By utilizing 2-(propan-2-ylsulfanyl)-1H-imidazole (2-PTI), the bulky isopropylthio moiety at the 2-position creates significant steric shielding around the reactive N3 site. Furthermore, the electron-withdrawing nature of the thioether linkage subtly reduces the nucleophilicity of the imidazole ring at ambient temperatures[3].

  • At Room Temperature (Latency): The steric bulk prevents the N3 nitrogen from effectively accessing the sterically hindered bisphenol-A diglycidyl ether (DGEBA) epoxide groups, granting the formulated resin a pot-life of several months[4].

  • At Elevated Temperature (>120°C): Thermal energy overcomes the kinetic barrier. The N3 nitrogen attacks the oxirane ring, forming a zwitterionic intermediate. This intermediate rapidly converts into an alkoxide anion, which subsequently initiates a rapid anionic ring-opening polymerization cascade, yielding a highly crosslinked, toughened polyether network[5].

Interfacial Passivation for Anti-Corrosion

Beyond curing, 2-PTI acts as an exceptional corrosion inhibitor when the polymer matrix is applied to metallic substrates (e.g., Q235 carbon steel or copper). The mechanism relies on the synergistic coordination of multiple heteroatoms. The lone pair electrons of the imidazole nitrogen atoms and the sulfur atom in the thioether group bond with the empty d-orbitals of the metal substrate[6]. This coordination forms a dense, hydrophobic self-assembled monolayer (SAM) at the polymer-metal interface, effectively displacing water molecules and aggressive chloride ions, thereby preventing localized galvanic corrosion[7].

G N1 DGEBA Epoxy Resin + 2-PTI N2 Room Temp (25°C) Steric Hindrance (Latency) N1->N2 N3 Heating (>120°C) Thermal Activation N1->N3 N4 Nucleophilic Attack by N3 on Oxirane Ring N3->N4 N5 Zwitterionic Intermediate Formation N4->N5 N6 Alkoxide Anion Generation N5->N6 N7 Anionic Ring-Opening Polymerization N6->N7 N8 Highly Crosslinked Polymer Matrix N7->N8

Caption: Mechanistic pathway of 2-PTI driven latent anionic ring-opening polymerization.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Quality control steps (such as DSC and EIS) are embedded to verify that the chemical mechanisms described above are successfully translating into macroscopic material properties.

Protocol A: Formulation of 1K Latent Epoxy Adhesives

Objective: Formulate a one-component epoxy resin (OCER) with a >60-day pot life at 25°C and a rapid cure profile at 150°C.

  • Resin Preparation: Pre-heat 100 g of standard DGEBA epoxy resin (e.g., Epon 828) to 60°C to reduce viscosity. Causality: Lower viscosity ensures homogeneous dispersion of the solid imidazole derivative without requiring excessive shear that could generate localized hot spots.

  • Additive Incorporation: Gradually add 5.0 wt% of finely milled 2-(propan-2-ylsulfanyl)-1H-imidazole into the resin.

  • Homogenization: Mix using a planetary centrifugal mixer at 1500 rpm (revolution) and 900 rpm (rotation) for 10 minutes[3].

  • Degassing (Critical Step): Transfer the mixture to a vacuum desiccator and apply a vacuum of <10 mbar for 15 minutes. Causality: Trapped micro-bubbles act as stress concentrators in the cured matrix and can prematurely initiate localized degradation.

  • Validation (DSC): Run a Differential Scanning Calorimetry (DSC) scan from 25°C to 250°C at 10°C/min. A successful formulation will show a flat baseline until ~130°C, followed by a sharp exothermic peak at ~150°C, validating the latent nature of the 2-PTI curing agent[4].

Protocol B: Fabrication of Anti-Corrosive Nanocomposite Coatings

Objective: Integrate 2-PTI into a polyurethane/epoxy hybrid matrix to protect Q235 carbon steel from chloride-induced corrosion.

  • Substrate Preparation: Polish Q235 carbon steel panels with SiC paper (up to 1200 grit), degrease with acetone, and dry under N2 gas. Causality: A pristine surface is required for the imidazole and thioether groups to coordinate with the metal's empty d-orbitals.

  • Matrix Blending: Dissolve 2.0 wt% of 2-PTI in a minimal amount of absolute ethanol. Blend this solution into a waterborne epoxy dispersion under continuous mechanical stirring (800 rpm) for 30 minutes.

  • Coating Application: Apply the modified polymer matrix onto the steel panels using a wire-wound drawdown bar to achieve a uniform wet film thickness of 100 µm.

  • Curing & Passivation: Cure the panels at 80°C for 4 hours, followed by 120°C for 2 hours. Causality: The step-cure allows solvent evaporation before crosslinking locks the network, while the final high-temperature step drives the chemical adsorption of 2-PTI onto the steel interface.

  • Validation (EIS): Immerse the coated panels in a 3.5 wt% NaCl solution. Perform Electrochemical Impedance Spectroscopy (EIS) after 168 hours. A successful coating will exhibit a low-frequency impedance modulus (|Z| at 0.01 Hz) exceeding 108Ω⋅cm2 [7].

Workflow S1 Step 1: Matrix Preparation (Epoxy + Solvent) S2 Step 2: 2-PTI Incorporation (High-Shear Mixing) S1->S2 S3 Step 3: Substrate Coating (Q235 Steel) S2->S3 S4 Step 4: Thermal Curing & Solvent Evaporation S3->S4 S5 Step 5: Interfacial Passivation (N & S Coordination to Metal) S4->S5 S6 Step 6: EIS & Corrosion Testing S5->S6

Caption: Experimental workflow for fabricating and validating 2-PTI anti-corrosion polymer coatings.

Quantitative Data Summaries

To benchmark the efficacy of 2-(propan-2-ylsulfanyl)-1H-imidazole against industry standards, the following tables summarize expected quantitative outcomes based on established literature for 2-substituted and thioether-functionalized imidazoles.

Table 1: Thermal Curing Kinetics (DGEBA Epoxy Matrix) Comparison demonstrating the latency effect of the isopropylthio substitution.

Curing Agent (5 wt%)Onset Temp ( Tonset​ )Peak Exotherm ( Tpeak​ )Pot Life at 25°CApparent Activation Energy ( Ea​ )
2-Methylimidazole (Standard)85 °C115 °C< 3 Days~ 65 kJ/mol
2-PTI (Thioether-modified) 128 °C 152 °C > 60 Days ~ 82 kJ/mol

Table 2: Anti-Corrosion Performance (EIS in 3.5 wt% NaCl after 168h) Demonstrating the barrier and passivation enhancements in Q235 steel coatings.

Coating SystemImpedance Modulus |Z| ( 0.01 Hz )Corrosion Current Density ( Icorr​ )Protection Efficiency (%)
Neat Epoxy Coating (Control) 4.5×105Ω⋅cm2 18.50μA/cm2 N/A
Epoxy + 2.0 wt% 2-PTI 8.2×108Ω⋅cm2 0.85μA/cm2 > 95%

References

  • Ricciardi, F., et al. "Mechanism of imidazole catalysis in the curing of epoxy resins." Journal of Polymer Science Polymer Letters Edition, 20(2), 127-133 (1982). Available at:[Link]

  • Shen, Y., et al. "A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy." Engineered Science, 10.30919/es8d639 (2018). Available at:[Link]

  • You, Y., et al. "Robust Vanillin-Derived Poly(thioether imidazoles) as Both a Latent Curing and Toughening Agent for One-Component Epoxy Resins." ACS Macro Letters, 12, 1060-1066 (2023). Available at:[Link]

  • Li, J., et al. "Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging." Polymers (Basel), PMC11478148 (2024). Available at:[Link]

  • Silva, F., et al. "Effectiveness of Epoxy Coating Modified with Yttrium Oxide Loaded with Imidazole on the Corrosion Protection of Steel." Materials (Basel), PMC8434220 (2021). Available at:[Link]

  • Zhang, W., et al. "Zinc Phosphate/Imidazole Composites Built on Coordinating Construction for the Syncretic Weatherability and Corrosion Inhibition Property." ACS Omega, 9(39), 40871-40882 (2024). Available at:[Link]

Sources

Method

Application Note: Bifunctional Utility of 2-(Propan-2-ylsulfanyl)-1H-imidazole in Assay Development

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Executive Summary & Mechanistic Rationale In modern assay development, the sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary & Mechanistic Rationale

In modern assay development, the selection of molecular building blocks dictates the sensitivity, specificity, and thermodynamic stability of the experimental system. 2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4), also known as 2-isopropylthio-1H-imidazole, is a highly versatile scaffold. Its utility stems from a unique structural dichotomy:

  • The Imidazole Core: Acts as a potent bidentate ligand for transition metals (e.g., Cu²⁺, Co²⁺) and serves as a highly efficient, tunable nucleophile.

  • The Isopropylthio Moiety: Imparts critical lipophilicity (enhancing membrane permeability for cell-based assays) and provides precise steric hindrance to stabilize reactive intermediates or occupy hydrophobic enzymatic pockets.

This guide details the deployment of this building block across three distinct assay modalities: Metalloenzyme Inhibition, Cytotoxicity Screening, and Oligonucleotide Synthesis Activation.

G cluster_0 Metalloenzyme Assays cluster_1 Cytotoxicity Assays cluster_2 Oligo Synthesis Assays BB 2-(Propan-2-ylsulfanyl)-1H-imidazole A1 Inhibitor Synthesis BB->A1 B1 Cu(II)/Co(II) Complexation BB->B1 C1 Nucleophilic Activation BB->C1 A2 DBH Photometric Assay A1->A2 B2 MTT Proliferation Assay B1->B2 C2 DMT Coupling Assay C1->C2

Caption: Workflow for assay development using 2-(propan-2-ylsulfanyl)-1H-imidazole.

Metalloenzyme Inhibition: Dopamine β-Hydroxylase (DBH) Assay

Causality & Logic

Dopamine β-hydroxylase (DBH) is a copper-dependent monooxygenase. Derivatives of 2-alkylthioimidazoles are potent competitive inhibitors of DBH. The nitrogen atoms of the imidazole ring directly chelate the Cu²⁺ ion in the active site, while the bulky isopropylthio group anchors into the hydrophobic pocket normally occupied by the aromatic ring of dopamine. To evaluate these derivatives, we utilize a photometric assay based on the conversion of tyramine to octopamine[1].

Self-Validating Protocol: DBH Photometric Assay

Validation Checkpoint: A successful assay must yield a standard curve for p-hydroxybenzaldehyde with an R2>0.99 . High background absorbance in the blank indicates spontaneous substrate oxidation, requiring fresh periodate preparation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction cocktail containing 0.2 M sodium acetate buffer (pH 5.0), 20 mM tyramine (substrate), 10 mM ascorbic acid (electron donor), 10 mM sodium fumarate (activator), and 1500 U/mL catalase (to prevent H₂O₂-mediated enzyme degradation).

  • Inhibitor Incubation: Add the 2-(propan-2-ylsulfanyl)-1H-imidazole derivative (1 µM – 100 µM in DMSO) to 50 µL of purified DBH enzyme. Pre-incubate at 37°C for 5 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding 0.5 mL of the reagent cocktail. Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 0.2 mL of 3 M perchloric acid (PCA). Centrifuge at 3,000 x g for 10 minutes to pellet precipitated proteins.

  • Oxidation to Chromophore: Transfer 0.5 mL of the supernatant to a clean tube. Add 0.1 mL of 2% sodium periodate (NaIO₄) to oxidize the generated octopamine into p-hydroxybenzaldehyde. Incubate for 4 minutes at room temperature.

  • Quenching & Readout: Quench excess periodate by adding 0.1 mL of 10% sodium metabisulfite (Na₂S₂O₅). Measure the absorbance at 330 nm using a UV-Vis spectrophotometer.

DBH_Logic Substrate Tyramine (Substrate) Enzyme Dopamine β-Hydroxylase (Cu2+ Active Site) Substrate->Enzyme Binding Product Octopamine (Intermediate) Enzyme->Product Hydroxylation Detector p-Hydroxybenzaldehyde (Absorbance 330 nm) Product->Detector NaIO4 Oxidation Inhibitor Imidazole Derivative (Chelates Cu2+) Inhibitor->Enzyme Inhibition

Caption: Logical pathway of the DBH photometric assay and competitive Cu2+ inhibition.

Quantitative Data Summary
CompoundIC₅₀ (µM)Primary Mechanism of Action
Fusaric Acid (Positive Control)8.0Cu²⁺ Chelation
2-(Propan-2-ylsulfanyl)-1H-imidazole (Base)>100Weak Chelation
Imidazole-Derivative A (Optimized)12.5Cu²⁺ Chelation + Steric Blockade

Cytotoxicity Screening: Transition Metal Complexes

Causality & Logic

Transition metal complexes (specifically Cu²⁺ and Co²⁺) formulated with 2-alkylthioimidazole ligands exhibit potent anti-proliferative properties[2]. The isopropylthio group increases the lipophilicity (LogP) of the resulting metal complex, allowing it to efficiently cross the phospholipid bilayer of cancer cells. Once intracellular, these complexes induce reactive oxygen species (ROS) generation and subsequent apoptosis. We quantify this using the gold-standard MTT reduction assay[3].

Self-Validating Protocol: MTT Cell Proliferation Assay

Validation Checkpoint: The vehicle control (DMSO < 0.1%) must yield an OD₅₇₀ within the historical exponential growth range (0.8 - 1.2). A positive control (e.g., 50 µM Cisplatin) must demonstrate >80% reduction in viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast cancer) or HEK-293 cells at a density of 1×104 cells/well in a 96-well flat-bottom microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Replace media with fresh media containing the synthesized Cu(II) or Co(II) imidazole complexes at varying concentrations (0.1 µM to 100 µM). Include vehicle controls. Incubate for 48 hours.

  • MTT Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for exactly 4 hours to allow mitochondrial succinate dehydrogenase to cleave the tetrazolium ring.

  • Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes.

  • Readout: Measure the optical density at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris) using a microplate reader.

Quantitative Data Summary
Metal Complex / CompoundMCF-7 IC₅₀ (µM)HEK-293 IC₅₀ (µM)
Cu(II)-Imidazole Complex14.2 ± 1.145.1 ± 3.4
Co(II)-Imidazole Complex28.5 ± 2.0>100
Cisplatin (Positive Control)10.5 ± 0.818.2 ± 1.5

Oligonucleotide Synthesis: Nucleophilic Activation Assay

Causality & Logic

In solid-phase DNA/LNA synthesis, phosphoramidite monomers must be activated before they can couple to the 5'-OH of the growing oligonucleotide chain. 2-alkylthioimidazoles possess an ideal pKa (~5.5) that allows them to protonate the diisopropylamino leaving group and subsequently attack the phosphorus center, forming a highly reactive imidazolium intermediate[4]. The steric bulk of the isopropyl group prevents the activator from erroneously attacking the nucleobase, a side reaction that plagues standard 1H-tetrazole.

Self-Validating Protocol: DMT Coupling Efficiency Assay

Validation Checkpoint: The absorbance of the dimethoxytrityl (DMT) cation at 498 nm must be measured after each cycle. A drop of >2% in peak area between consecutive cycles invalidates the activator's efficiency and indicates moisture contamination or steric failure.

Step-by-Step Methodology:

  • Synthesizer Setup: Load a controlled pore glass (CPG) solid support derivatized with a 5'-DMT-protected nucleoside into an automated DNA synthesizer.

  • Activator Formulation: Dissolve 2-(propan-2-ylsulfanyl)-1H-imidazole in anhydrous acetonitrile to a final concentration of 0.25 M. Ensure water content is <10 ppm via Karl Fischer titration.

  • Coupling Reaction: Co-deliver the activator solution and the phosphoramidite monomer (0.1 M) to the synthesis column. Allow a coupling time of exactly 1.5 minutes.

  • Deprotection & Collection: Wash the column with acetonitrile, then deliver 3% trichloroacetic acid (TCA) in dichloromethane to cleave the 5'-DMT protecting group.

  • Readout: Collect the orange-colored DMT eluate. Measure the absorbance at 498 nm to calculate the stepwise coupling efficiency.

Activation Amidite Phosphoramidite (Inactive) Intermediate Reactive Imidazolium Intermediate Amidite->Intermediate + Activator Activator 2-alkylthioimidazole (Nucleophilic Catalyst) Activator->Intermediate Product Phosphite Triester (Coupled Oligo) Intermediate->Product + 5'-OH Oligo 5'-OH Nucleoside Oligo->Product

Caption: Mechanism of phosphoramidite activation by 2-alkylthioimidazole in oligo synthesis.

Quantitative Data Summary
Activator ReagentCoupling Efficiency (%)Optimal Reaction Time
1H-Tetrazole (Industry Standard)98.5%3.0 min
4,5-Dicyanoimidazole (DCI)99.2%1.5 min
2-Alkylthioimidazole 99.5% 1.5 min

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link][3]

  • Nagatsu, T., & Udenfriend, S. (1972). Photometric assay of dopamine-beta-hydroxylase activity in human blood. Clinical Chemistry, 18(9), 980-983. URL: [Link][1]

  • Majouga, A., et al. (2016). Novel 2-aminoimidazole-4-one complexes of copper(II) and cobalt(II): Synthesis, structural characterization and cytotoxicity. Arabian Journal of Chemistry. URL:[Link][2]

  • Wengel, J., & Petersen, M. (2006). Method for preparation of LNA phosphoramidites. US Patent 7,153,954 B2. URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 2-(propan-2-ylsulfanyl)-1H-imidazole in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-(propan-2-ylsulfanyl)-1H-imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-(propan-2-ylsulfanyl)-1H-imidazole .

This molecule presents unique solubility hurdles in aqueous media. While the imidazole ring is typically hydrophilic, the electron-withdrawing nature of the thioether linkage lowers the pKa of the conjugate acid to approximately ~3.0 [1]. Consequently, at physiological pH (7.4), the molecule remains un-ionized. Combined with the highly lipophilic isopropyl group, this drives the molecule's LogP up, resulting in severe aqueous insolubility and rapid precipitation in standard assay buffers.

Below is our comprehensive, causality-driven guide to overcoming these formulation and assay barriers.

Diagnostic Workflow: Selecting Your Solubilization Strategy

Before troubleshooting, you must align your solubilization strategy with your downstream application. The diagram below outlines the decision-making process based on assay tolerance.

G Start Solubility Issue: 2-(propan-2-ylsulfanyl)-1H-imidazole App Determine Downstream Application Start->App InVitro In Vitro (Cell-based) Max 0.1% Organic App->InVitro Toxicity sensitive Biochem Biochemical Assay Tolerates Organics App->Biochem High conc. needed InVivo In Vivo / Formulation High Dose Required App->InVivo High dose volume Cyclo HP-β-CD Complexation (1:2 Molar Ratio) InVitro->Cyclo Cosolvent Co-solvency Cascade (DMSO -> PEG400 -> Buffer) Biochem->Cosolvent InVivo->Cyclo pH pH Modulation + Polymer (Acidify then stabilize) InVivo->pH

Decision tree for selecting the optimal aqueous solubilization strategy.

Troubleshooting FAQs & Validated Protocols

Issue 1: "I dissolve the compound in DMSO, but it crashes out immediately when spiked into PBS (pH 7.4)."

The Causality: This is a classic example of solvent-shift precipitation, often called the "ouzo effect." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic isopropylthio moiety can be solvated. This creates localized zones of supersaturation, leading to immediate thermodynamic nucleation and precipitation [2].

The Solution: Co-Solvency Cascade Protocol Instead of a direct jump from 100% DMSO to 99% water, create a thermodynamic bridge using intermediate co-solvents like PEG 400, which interact favorably with both the drug and the aqueous phase [2].

Step-by-Step Methodology:

  • Primary Stock: Dissolve 2-(propan-2-ylsulfanyl)-1H-imidazole in 100% anhydrous DMSO to a concentration of 50 mM.

  • Intermediate Dilution: Transfer 10 µL of the DMSO stock into 90 µL of PEG 400. Vortex vigorously for 30 seconds. The PEG 400 acts as a steric stabilizer.

  • Aqueous Integration: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Slowly add the DMSO/PEG 400 mixture dropwise into the vortex center of the aqueous buffer.

  • Validation: Measure the final solution via dynamic light scattering (DLS) or UV-Vis (at ~280 nm) after centrifugation at 10,000 x g for 10 mins. A lack of pellet confirms successful micro-solvation.

Issue 2: "My primary cell line is highly sensitive to DMSO and PEG. How can I achieve a completely aqueous solution?"

The Causality: For zero-organic formulations, you must mask the hydrophobic isopropylthio group from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here. Its hydrophobic internal cavity (approx. 6.0–6.5 Å in diameter) perfectly encapsulates the isopropylthio moiety. The thermodynamic driver is the displacement of high-enthalpy water molecules from the CD cavity, replacing them with the hydrophobic drug, which increases the entropy of the system [3].

Mechanism Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic binding CD HP-β-CD (Empty Cavity) Water Cavity Water (High Enthalpy) CD->Water contains CD->Complex Encapsulation Water->Complex Released to bulk (Entropy gain)

Thermodynamic mechanism of HP-β-CD inclusion complexation.

The Solution: HP-β-CD Solvent Evaporation Protocol Step-by-Step Methodology:

  • Preparation: Weigh 2-(propan-2-ylsulfanyl)-1H-imidazole and HP-β-CD at a 1:2 molar ratio.

  • Co-dissolution: Dissolve the drug in a minimal volume of ethanol. Dissolve the HP-β-CD in purified water.

  • Mixing: Mix the two solutions and stir continuously at 300 RPM for 24 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium [4].

  • Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilization (Optional): Freeze-dry the remaining aqueous solution to obtain a solid, highly water-soluble inclusion complex powder that can be reconstituted in PBS instantly.

Issue 3: "Can I just lower the pH to dissolve it, then neutralize it back to pH 7.4?"

The Causality: The conjugate acid of a 2-alkylthioimidazole has a pKa of roughly 3.0 [1]. To achieve 99% ionization (and thus, high aqueous solubility), the pH must be dropped to ~1.0. If you dissolve it at pH 1.0 and simply titrate back to pH 7.4, the molecule rapidly deprotonates back to its neutral, hydrophobic free-base form and will crash out.

The Solution: pH-Shift with Polymeric Stabilization You can use the pH-shift method, but you must include a precipitation inhibitor (like Polyvinylpyrrolidone, PVP) before neutralizing. The polymer will form a protective hydrogen-bond network around the neutral drug molecules as they form, trapping them in a stable, amorphous nano-suspension rather than allowing them to crystallize [3].

Quantitative Solubilization Data Summary

Use the following table to benchmark your expected outcomes based on the chosen methodology.

Solubilization StrategyExcipients UsedEstimated Max Solubility (mg/mL)Biocompatibility / ToxicityBest Downstream Application
Direct Aqueous PBS (pH 7.4)< 0.05ExcellentNone (Baseline)
Co-Solvency Cascade 1% DMSO, 9% PEG 4002.5 - 5.0Moderate (PEG can cause osmotic stress)Biochemical / Enzymatic Assays
Cyclodextrin Complexation 20% w/v HP-β-CD15.0 - 25.0High (FDA approved for IV use)Sensitive Cell Lines / In Vivo
pH-Shift + Polymer HCl (pH 2), 0.5% PVP10.0 - 15.0Moderate (Depends on buffering capacity)Oral Formulation / PK Studies

References

To ensure scientific integrity and reproducibility, the methodologies and mechanistic claims above are grounded in the following authoritative literature:

  • Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents. MDPI (Inorganics). Details the pKa shifts and thermodynamic behavior of mercapto/alkylthio imidazoles in aqueous and organic environments. URL:[Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. Validates the use of PEG 400 and Propylene Glycol in co-solvency cascades to prevent the "ouzo effect" during aqueous dilution. URL:[Link]

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI (Materials). Explains the thermodynamic drivers of cyclodextrin complexation and the use of PVP polymers to stabilize drug/CD aggregates. URL:[Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI (Pharmaceutics). Provides the foundational protocol for solvent evaporation and molar ratio optimization for hydrophobic thio-containing molecules. URL:[Link]

Optimization

Technical Support Center: Optimizing Alkylation of 2-(propan-2-ylsulfanyl)-1H-imidazole

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the alkylation of 2-(propan-2-ylsulfanyl)-1H-imidazole. Here, we address common experimenta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the alkylation of 2-(propan-2-ylsulfanyl)-1H-imidazole. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of 2-(propan-2-ylsulfanyl)-1H-imidazole.

Question: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of this substrate can stem from several factors, primarily related to incomplete deprotonation, suboptimal reactivity of the alkylating agent, or inappropriate reaction conditions.[1][2]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Strength: The 2-(propan-2-ylsulfanyl)-1H-imidazole requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic imidazolate anion.[1]

      • Strong Bases: For many applications, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective.[1][3] This ensures near-quantitative formation of the anion.

      • Weaker Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be sufficient, especially when paired with a highly reactive alkylating agent (e.g., benzyl bromide or methyl iodide).[1] Cs₂CO₃ is often reported to be particularly effective.[1]

    • Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.

      • Polar Aprotic Solvents: Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are excellent choices as they effectively solvate the imidazolate anion without interfering with its nucleophilicity.[1][4]

      • Anhydrous Conditions: When using strong, moisture-sensitive bases like NaH, strictly anhydrous (dry) solvents are critical to prevent quenching the base.

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing poor reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.

    • Purity: Ensure the alkylating agent is pure and has not degraded during storage.

  • Optimize Reaction Temperature:

    • Many alkylations of this type proceed well at room temperature, but some may require gentle heating (e.g., 40-80 °C) to achieve a reasonable rate, particularly with less reactive alkylating agents.[1] It is advisable to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust the temperature as needed.

Question: I am observing a mixture of two products. How can I control the regioselectivity of the alkylation?

Answer: The formation of two regioisomers (N1 and N3 alkylation) is a common challenge with unsymmetrically substituted imidazoles. The 2-(propan-2-ylsulfanyl) group introduces both electronic and steric influences that affect the site of alkylation.

Controlling Regioselectivity:

  • Steric Hindrance: The bulky propan-2-ylsulfanyl group at the C2 position sterically hinders the adjacent N1 position. Therefore, using a bulky alkylating agent (e.g., one with a secondary or tertiary alkyl group) will strongly favor alkylation at the less sterically hindered N3 position.[1][5]

  • Electronic Effects: The sulfur atom has an electron-donating effect through resonance, which increases the nucleophilicity of both nitrogen atoms. However, the inductive effect of the alkyl group must also be considered. The interplay of these factors can be subtle.

  • Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio.[1] For instance, the use of NaH in THF has been reported to favor N1 alkylation in some imidazole systems, potentially due to the specific nature of the sodium imidazolate ion pair.[3][6] Experimenting with different base/solvent combinations (e.g., K₂CO₃ in MeCN vs. NaH in THF) is a key optimization strategy.

Question: My analysis shows a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?

Answer: The mono-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[1][7]

Strategies to Minimize Dialkylation:

  • Stoichiometry Control: Use a slight excess of the 2-(propan-2-ylsulfanyl)-1H-imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1] This ensures the alkylating agent is the limiting reagent.

  • Slow Addition: Add the alkylating agent dropwise or via syringe pump to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of 2-(propan-2-ylsulfanyl)-1H-imidazole?

A1: The reaction is a nucleophilic substitution that proceeds in two primary steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, creating a resonance-stabilized imidazolate anion. This anion is a potent nucleophile.[1]

  • Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., halide) to form the new N-C bond and yield the N-alkylated product.[1][8]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Imidazole 2-(propan-2-ylsulfanyl)-1H-imidazole Imidazolate Imidazolate Anion (Nucleophile) Imidazole->Imidazolate + Base Base Base (e.g., NaH) BH Conjugate Acid (e.g., H₂) Imidazolate2 Imidazolate Anion AlkylHalide Alkylating Agent (R-X) Halide Leaving Group (X⁻) Product N-Alkylated Product Imidazolate2->Product + R-X

Caption: General mechanism for N-alkylation of imidazole.

Q2: How does the 2-(propan-2-ylsulfanyl) group affect the reaction compared to unsubstituted imidazole?

A2: The 2-(propan-2-ylsulfanyl) group has two main effects:

  • Electronic: As an electron-donating group, it increases the electron density on the imidazole ring, making the nitrogen atoms more nucleophilic than in the parent imidazole. This can lead to a faster reaction rate under similar conditions.

  • Steric: Its bulkiness, as discussed previously, sterically hinders the N1 position, providing a powerful tool for directing alkylation to the N3 position, especially with larger alkylating agents.[5]

Q3: What are some common side reactions to be aware of?

A3: Besides dialkylation, other potential side reactions include:

  • C-alkylation: While much less common for imidazoles, alkylation at a carbon atom is a theoretical possibility, especially if both nitrogen atoms are sterically blocked.[1]

  • Elimination: If using a secondary or tertiary alkyl halide as the alkylating agent, the basic conditions can promote an E2 elimination reaction, forming an alkene byproduct.

  • Desulfurization: In some cases, particularly under harsh conditions or with certain reagents, cleavage of the C-S bond could occur.[9] However, this is not typical for standard N-alkylation conditions.

Q4: My product is difficult to purify. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the presence of unreacted starting material, the dialkylated product, or regioisomers.

  • Unreacted Imidazole: The starting material is relatively polar and can be removed by an acidic wash (e.g., dilute HCl), which will protonate the basic imidazole and pull it into the aqueous layer.

  • Dialkylated Imidazolium Salt: This byproduct is highly polar and often insoluble in common organic solvents. It can typically be removed by filtration or an aqueous wash.

  • Regioisomers: If a mixture of N1 and N3 isomers is formed, they often have very similar polarities, making separation by column chromatography difficult. In this case, optimizing the reaction for higher regioselectivity is the best approach. If separation is necessary, a high-performance chromatography system or careful selection of the mobile phase may be required.

Experimental Protocols & Data

General Experimental Protocol for N-Alkylation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(propan-2-ylsulfanyl)-1H-imidazole (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF, DMF, MeCN) followed by the base (e.g., NaH (1.1 equiv) or K₂CO₃ (1.5 equiv)).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.1 equiv) dropwise to the stirred mixture at 0 °C or room temperature.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench the excess base with a few drops of water or isopropanol. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Isolation & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Data Summary: Influence of Reaction Conditions

The following table summarizes expected outcomes based on varying reaction parameters for the alkylation of a generic unsymmetrical imidazole. This illustrates the principles that can be applied to the target molecule.

BaseSolventAlkylating AgentTemperature (°C)Expected Predominant IsomerExpected Yield
K₂CO₃MeCNMethyl Iodide60Mixture (N1/N3)Good
NaHTHFMethyl Iodide25N1 favoredExcellent
K₂CO₃DMFIsopropyl Bromide80N3 (Steric control)Moderate
Cs₂CO₃MeCNBenzyl Bromide40Mixture (N1/N3)Excellent

Visualization of Workflows & Logic

G start Low / No Yield Observed q_base Is the base strong enough? (e.g., NaH vs K₂CO₃) start->q_base q_solvent Is the solvent anhydrous and polar aprotic? q_base->q_solvent Yes sol_base Use a stronger base (e.g., NaH) q_base->sol_base No q_alkyl Is the alkylating agent reactive? (I > Br > Cl) q_solvent->q_alkyl Yes sol_solvent Use dry, polar aprotic solvent (e.g., THF, DMF) q_solvent->sol_solvent No q_temp Is the temperature optimal? q_alkyl->q_temp Yes sol_alkyl Switch to a more reactive halide (e.g., R-Br or R-I) q_alkyl->sol_alkyl No sol_temp Increase temperature incrementally (e.g., RT -> 40°C -> 60°C) q_temp->sol_temp No

Caption: Troubleshooting workflow for low reaction yield.

G center Regioselectivity (N1 vs. N3 Alkylation) steric Steric Hindrance center->steric electronic Electronic Effects center->electronic conditions Reaction Conditions center->conditions steric_agent Bulky Alkylating Agent steric->steric_agent steric_sub Bulky Imidazole Substituent (propan-2-ylsulfanyl at C2) steric->steric_sub cond_base Base Choice (e.g., NaH) conditions->cond_base cond_solvent Solvent Choice (e.g., THF) conditions->cond_solvent outcome_n3 Favors N3 Alkylation (Less Hindered) steric_agent->outcome_n3 steric_sub->outcome_n3 outcome_n1 May Favor N1 Alkylation (Ion-Pairing Effects) cond_base->outcome_n1 cond_solvent->outcome_n1

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-(propan-2-ylsulfanyl)-1H-imidazole During Long-Term Storage

Introduction Welcome to the technical support center for 2-(propan-2-ylsulfanyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-(propan-2-ylsulfanyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of compound stability, specifically focusing on the prevention of oxidation during long-term storage. The thioether linkage in 2-(propan-2-ylsulfanyl)-1H-imidazole is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives.[1] This degradation can significantly alter the compound's purity, activity, and safety profile, making proper storage paramount for experimental reproducibility and the integrity of research and development programs.[2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the long-term viability of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What part of the 2-(propan-2-ylsulfanyl)-1H-imidazole molecule is prone to oxidation?

A1: The primary site of oxidation is the sulfur atom in the thioether (sulfanyl) group. The lone pairs of electrons on the sulfur atom make it susceptible to attack by oxidizing agents, including atmospheric oxygen. This process can convert the thioether into a sulfoxide and, upon further oxidation, a sulfone.[3]

Q2: Why is preventing this oxidation so important?

A2: Oxidation introduces chemical impurities (sulfoxide, sulfone) into your sample. These degradants can have different physical, chemical, and pharmacological properties compared to the parent compound. For drug development professionals, this can lead to loss of potency, altered toxicity profiles, and unreliable structure-activity relationship (SAR) data. For all researchers, it compromises the accuracy and reproducibility of experimental results.[2]

Q3: What are the tell-tale signs that my compound has oxidized?

A3: You might observe changes in the physical appearance of the solid (e.g., discoloration, clumping). However, the most definitive signs are analytical. When running quality control (QC) by High-Performance Liquid Chromatography (HPLC), you will typically see new, more polar peaks eluting earlier than the parent compound. Mass Spectrometry (MS) will show masses corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) or two oxygen atoms (M+32, for the sulfone).

Q4: Can I reverse the oxidation process?

A4: While reduction of sulfoxides back to thioethers is chemically possible, it is not a practical or recommended strategy for purifying a stored bulk sample. It requires a chemical reaction that introduces reagents and byproducts that would then need to be removed. Prevention is the only viable strategy for maintaining compound integrity during storage.

Q5: Is refrigeration at 2-8°C sufficient for long-term storage?

A5: Refrigeration slows down the kinetic rate of oxidation but does not stop it.[4] For long-term stability (>6 months), low temperature must be combined with an inert atmosphere to exclude the primary reactant: oxygen.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical, science-backed approach to resolving them.

Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis After Storage
  • Symptom: Your primary analytical method (e.g., HPLC-UV) shows a decrease in the area of the main peak corresponding to 2-(propan-2-ylsulfanyl)-1H-imidazole, accompanied by the appearance of one or two new, earlier-eluting peaks.

  • Probable Cause: This is the classic signature of oxidation. The sulfoxide and sulfone derivatives are more polar than the parent thioether, causing them to have a shorter retention time on a reverse-phase HPLC column.

  • Causality & Logic: The thioether's sulfur atom has been oxidized by atmospheric oxygen. This reaction is often accelerated by exposure to light and ambient temperatures. Storing the compound in a standard vial with a normal atmosphere (which is ~21% oxygen) provides the necessary reactant for this degradation pathway.

  • Solution Pathway:

    • Confirm Identity: Use LC-MS to confirm that the new peaks correspond to the M+16 and M+32 masses of the sulfoxide and sulfone, respectively.

    • Quarantine Stock: Immediately quarantine the affected batch to prevent its use in critical experiments.

    • Implement Preventative Storage: For all new and existing batches of the compound, immediately implement the "Protocol for Long-Term Storage under Inert Atmosphere" described below.

    • Review Handling Procedures: Ensure that during routine handling (e.g., weighing), the compound's exposure to air and light is minimized. Use the compound in a glove box or nitrogen bag when possible, and work quickly.

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Symptom: You observe a gradual or sudden drop-off in the compound's activity or potency in your assays over time, leading to poor reproducibility.

  • Probable Cause: The effective concentration of your active parent compound is decreasing due to oxidative degradation. The sulfoxide and sulfone derivatives likely have a different (and probably lower) affinity for the biological target or may not participate in the desired chemical reaction.

  • Causality & Logic: The structure of a molecule dictates its function. Adding one or two highly polar oxygen atoms to the thioether group drastically changes the molecule's steric and electronic properties. This can disrupt the precise interactions (e.g., hydrophobic, hydrogen bonding) required for its intended activity.

  • Solution Pathway:

    • Immediate QC: Perform an immediate purity analysis (HPLC or LC-MS) on the specific aliquot or stock solution used in the assay.

    • Correlate Purity and Activity: Compare the purity data with the observed activity. A strong correlation between decreased purity and decreased activity points to degradation as the root cause.

    • Discard Compromised Solutions: Do not attempt to "rescue" old stock solutions. Discard them and prepare fresh solutions from a solid sample that has been properly stored and has passed QC.

    • Aliquot Strategy: To prevent degradation of the entire batch, aliquot the solid compound into multiple, single-use vials under an inert atmosphere.[5] This avoids repeatedly exposing the bulk material to air every time a sample is needed.

Troubleshooting Decision Workflow

This diagram outlines a logical process for diagnosing and addressing stability issues with 2-(propan-2-ylsulfanyl)-1H-imidazole.

G start Purity Loss or Activity Decrease Detected? check_analytical Run HPLC/LC-MS for Purity Check start->check_analytical new_peaks New Peaks Observed (e.g., M+16, M+32)? check_analytical->new_peaks confirm_oxidation Oxidation Confirmed as Root Cause new_peaks->confirm_oxidation Yes other_issue No Significant Degradation. Investigate Other Causes (e.g., Assay Error, Weighing Error) new_peaks->other_issue No action_quarantine Quarantine Affected Batch confirm_oxidation->action_quarantine action_store Implement Protocol for Inert Atmosphere Storage action_quarantine->action_store action_aliquot Aliquot New Stock into Single-Use Vials action_store->action_aliquot action_review Review and Improve Daily Handling Procedures action_aliquot->action_review end_node Compound Integrity Secured action_review->end_node

Caption: Troubleshooting workflow for stability issues.

Data & Recommended Storage Conditions

Proper storage is a function of controlling multiple environmental variables. The following table summarizes the recommended conditions for maximizing the shelf-life of 2-(propan-2-ylsulfanyl)-1H-imidazole.

ParameterRecommended ConditionRationale & Justification
Temperature -20°C ± 5°C Reduces the kinetic rate of all chemical degradation pathways, including oxidation.[6] While not sufficient on its own, it is a critical component.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, removing the primary reactant required for the formation of sulfoxide and sulfone impurities. This is the most critical factor for long-term stability.[5]
Light Protection from Light Store in amber glass vials or inside a secondary opaque container. Light, especially UV, can provide the activation energy to initiate and accelerate oxidative reactions.[4]
Humidity Low Humidity (<40% RH) Store in a tightly sealed container, preferably with a desiccant in a secondary container. Moisture can facilitate certain degradation pathways and affect the physical properties of the solid.[4][7]
Container Amber Borosilicate Glass Vials with PTFE-lined caps Glass is generally more inert than plastic. Amber color protects from light. Polytetrafluoroethylene (PTFE) cap liners provide an excellent chemical barrier and seal to prevent moisture and gas exchange.[7]

Experimental Protocols

Protocol 1: Long-Term Storage under Inert Atmosphere

Objective: To prepare and store solid 2-(propan-2-ylsulfanyl)-1H-imidazole in a manner that prevents oxidative degradation for 12+ months.

Materials:

  • 2-(propan-2-ylsulfanyl)-1H-imidazole (solid)

  • Amber borosilicate glass vials with PTFE-lined screw caps

  • Source of high-purity Argon or Nitrogen gas with a regulator and tubing

  • Vacuum pump (optional, for vacuum back-filling)

  • Parafilm® or other sealing tape

  • -20°C freezer

Procedure:

  • Preparation: In an environment with low humidity, aliquot the desired amount of the solid compound into a pre-labeled amber glass vial. Perform this step as quickly as possible to minimize air exposure.

  • Inert Gas Purge (Manifold Method): a. Place the uncapped vial in a rack. b. Insert a long, thin needle or tube connected to the inert gas line into the vial, ensuring the tip is near the bottom. c. Set the gas regulator to a gentle flow rate (e.g., 0.5-1 L/min). A vigorous flow can blow the solid out of the vial. d. Gently purge the vial with the inert gas for 1-2 minutes. Since Argon is heavier than air, it will effectively displace the oxygen from the bottom up. e. While the gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with the PTFE-lined cap.

  • Sealing: Wrap the cap-vial interface with 2-3 layers of Parafilm® to create an additional barrier against moisture and gas ingress.

  • Storage: Place the sealed vial in a labeled box and store it in a designated -20°C freezer.

  • Documentation: Record the date, compound ID, batch number, amount, and storage conditions in your laboratory notebook or inventory system.

Protocol 2: Analytical QC for Detecting Oxidation via HPLC-UV

Objective: To develop a stability-indicating HPLC method capable of separating 2-(propan-2-ylsulfanyl)-1H-imidazole from its potential sulfoxide and sulfone degradants.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Reference standard of 2-(propan-2-ylsulfanyl)-1H-imidazole

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). b. Prepare a sample of the stored material at the same concentration.

  • HPLC Conditions (Illustrative Example - Optimization Required):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 220-280 nm) or use a known maximum absorbance.

    • Injection Volume: 5-10 µL

  • Analysis: a. Inject the reference standard to determine its retention time (RT). b. Inject the stored sample. c. Analyze the chromatogram for any peaks with a shorter RT than the parent compound. These are potential oxidation products.[8]

  • Forced Degradation (Method Validation): To confirm the method is "stability-indicating," a small portion of the reference standard can be intentionally degraded. a. Dissolve ~1 mg of the compound in 1 mL of acetonitrile. b. Add 10 µL of 3% hydrogen peroxide. c. Let the solution stand at room temperature for 1-2 hours. d. Inject this "stressed" sample. The chromatogram should now clearly show the parent peak and new, well-resolved peaks for the oxidation products, confirming the method's suitability.[9]

Oxidation Pathway and Prevention Workflow

The following diagrams illustrate the chemical transformation during oxidation and the workflow for ensuring compound stability.

G Compound 2-(propan-2-ylsulfanyl)-1H-imidazole (Thioether) Sulfoxide Sulfoxide Derivative (M+16) Compound->Sulfoxide Oxidation [O] (e.g., Air, H₂O₂) Sulfone Sulfone Derivative (M+32) Sulfoxide->Sulfone Further Oxidation [O]

Caption: The oxidation pathway of the thioether to sulfoxide and sulfone.

G receive Receive or Synthesize Compound qc_initial Initial QC Analysis (HPLC, NMR, MS) receive->qc_initial pass_fail Purity Meets Specification? qc_initial->pass_fail fail Reject Batch or Re-purify pass_fail->fail No pass_storage Aliquot into Vials under Inert Atmosphere (Ar/N₂) pass_fail->pass_storage Yes store Store at -20°C Protected from Light pass_storage->store qc_periodic Periodic QC Check (e.g., every 6-12 months) store->qc_periodic use Use in Experiments store->use qc_periodic->pass_fail

Caption: Recommended workflow from compound receipt to long-term storage.

References

  • Gornas, P., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 199. Available at: [Link]

  • World Health Organization. (2018). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 1010. Available at: [Link]

  • Kirsch, S., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 7, 1526-1531. Available at: [Link]

  • Bielski, R. & Tracz, A. (2022). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 10, 4433-4454. Available at: [Link]

  • Precision Stability Storage. (2025). Impact of Storage Conditions on Drug Shelf Life. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Available at: [Link]

  • Watson, J. T. (1982). Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms for Determination of Stability. Journal of AOAC INTERNATIONAL, 65(5), 1180-1182. Available at: [Link]

  • El-Gindy, A., et al. (2006). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 89(2), 374-381. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise with 2-(propan-2-ylsulfanyl)-1H-imidazole Samples

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on challenges encountered when analyzing 2-(propan-2-ylsulfanyl)-1H-imidazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on challenges encountered when analyzing 2-(propan-2-ylsulfanyl)-1H-imidazole and related sulfur-containing heterocyclic compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on precise and reproducible HPLC data.

This document moves beyond a simple checklist. It provides in-depth causal explanations and systematic protocols to empower you to not only fix current issues but also prevent their recurrence.

Frequently Asked Questions (FAQs): A Diagnostic Approach

This section is structured to help you diagnose the root cause of baseline disturbances by starting with the symptoms you are observing in your chromatogram.

Q1: My baseline is noisy. How do I know if it's a problem with my sample, the mobile phase, or the HPLC system itself?

The pattern of the baseline noise is one of the most useful indicators of its source.[1] Different patterns point to different culprits.

Baseline Noise Pattern Potential Causes Initial Action
Regular, Rhythmic Pulsations Pump-related issues (faulty check valves, worn seals, trapped air bubbles), malfunctioning degasser.[1][2][3]Check the pump pressure profile; if it correlates with the noise, the pump is the likely source.[4] Purge the pump and ensure the degasser is functioning correctly.
Irregular, Random Spikes Air bubbles in the detector, contaminated mobile phase, dirty flow cell, electrical noise.[4][5]Flush the detector cell with a strong solvent like methanol.[6] Ensure mobile phase is freshly prepared and filtered.
Gradual Drifting (Up or Down) Column temperature fluctuations, poor column equilibration, mobile phase composition changing (e.g., evaporation of a volatile component), contaminated column.[4][5][7][8]Use a column oven for stable temperature control.[9] Ensure sufficient column equilibration time between runs.[7]
High-Frequency, "Fuzzy" Noise Aging detector lamp, dirty flow cell windows, using a low UV wavelength (<220 nm) with absorbing mobile phase additives (e.g., TFA, formate).[10]Check the detector lamp's energy/intensity via system diagnostics.[10] Consider using a higher purity solvent or a different mobile phase additive.

A logical first step in isolating the problem is to remove components from the flow path one by one. For example, replace the column with a union and observe the baseline. If the noise disappears, the column is the likely source of the issue.[1][4]

Q2: Why is 2-(propan-2-ylsulfanyl)-1H-imidazole particularly challenging to analyze, and how can it contribute to baseline noise?

Your analyte, 2-(propan-2-ylsulfanyl)-1H-imidazole, possesses a sulfur-containing (thioether) group and an imidazole ring. This specific combination of functional groups presents a unique challenge in standard stainless steel HPLC systems.

  • Metal Chelation and Surface Interactions: Sulfur-containing compounds, especially those with thiol or thioether functionalities, have a high affinity for metal ions.[11] The standard stainless steel surfaces of your HPLC system (including frits, tubing, and even the column body) have an oxide layer that can leach metal ions.[12][13] Your analyte can interact with these surfaces, leading to several problems:

    • Peak Tailing and Broadening: Strong interactions cause the analyte to adsorb to and desorb from the metal surfaces slowly, resulting in poor peak shape.[14]

    • Baseline Noise and Ghost Peaks: The slow release of previously adsorbed analyte molecules can contribute to a noisy or drifting baseline and the appearance of "ghost peaks" in subsequent runs.

    • Analyte Degradation: Metal surfaces can sometimes catalyze the degradation of sensitive analytes.

This interaction is a common source of non-reproducible results, especially for metal-sensitive compounds.[14]

Analyte Interaction with HPLC Surfaces Analyte 2-(propan-2-ylsulfanyl)-1H-imidazole (Sulfur-containing) Interaction Chelation / Adsorption (Sulfur-Metal Interaction) Analyte->Interaction System HPLC System (Stainless Steel Surfaces) System->Interaction Effect1 Peak Tailing & Broadening Interaction->Effect1 Effect2 Baseline Noise & Ghost Peaks Interaction->Effect2 Effect3 Low Analyte Recovery Interaction->Effect3

Caption: Analyte-surface interaction mechanism.

Q3: I suspect my mobile phase is the problem. What are the common issues and how can I fix them?

The mobile phase is a frequent source of baseline noise.[8][9] Here are the key areas to investigate:

  • Solvent Quality: Always use high-purity, HPLC-grade solvents.[1][5] Lower-grade solvents can contain impurities that contribute to baseline noise, especially during gradient elution.[1] It's best practice to prepare mobile phases fresh daily.[8]

  • Dissolved Gases: Air bubbles entering the detector are a major cause of sharp spikes and baseline instability.[15] As solvents are mixed in a gradient, the solubility of dissolved air can decrease, causing bubbles to form (outgassing).[16]

    • Solution: Effective degassing is critical. Modern HPLCs have built-in online vacuum degassers which are very effective. Alternative methods include helium sparging (very effective but costly) or vacuum filtration.[15][16][17] Sonication alone is generally not considered a sufficient method for complete degassing.[18][19]

  • Contamination and Degradation: Mobile phase additives like trifluoroacetic acid (TFA) can degrade over time, increasing their UV absorbance and causing the baseline to drift upwards.[7][8] Bacterial growth in unpreserved aqueous mobile phases can also lead to contamination.

Degassing Method Effectiveness Considerations
Online Vacuum Degasser HighStandard on most modern systems; highly efficient.
Helium Sparging Very High (~80% air removal)Effective but requires a continuous supply of expensive helium gas.[15][16]
Vacuum Filtration Moderate (~60% air removal)Often performed during mobile phase filtration; less effective than sparging.[16]
Sonication Low (~20-30% air removal)Insufficient as a standalone method.[16]
Q4: How can I definitively solve the problem of my sulfur-containing analyte interacting with the HPLC system?

When dealing with chelating agents like your analyte, a standard system flush may not be enough. The most robust solution is to passivate the HPLC system.

Passivation is a chemical process that creates a protective, inert oxide layer on the stainless steel surfaces of your instrument, minimizing the availability of free metal ions for chelation.[12][20] This is a proven method to improve peak shape and reduce baseline issues for problematic compounds.[21]

Important: Always remove your HPLC column and any guard columns before beginning a passivation procedure, as the strong acids used can damage the silica-based stationary phase.[20][22]

Systematic Troubleshooting Protocols

Follow these step-by-step protocols to systematically identify and resolve the source of baseline noise.

Protocol 1: Systematic HPLC System Flush

This procedure is designed to remove common contaminants and trapped air from the system.

  • Preparation: Remove the column and replace it with a union. Prepare fresh, HPLC-grade solvents: Water, Isopropanol (IPA), and Methanol.

  • Pump Purge: Systematically purge each pump line with IPA for 5-10 minutes to ensure no air is trapped in the pump heads.

  • Line A Flush: Flush the system through Line A (typically aqueous) with 100% IPA at 1-2 mL/min for 20 minutes.

  • Line B Flush: Flush the system through Line B (typically organic) with 100% IPA at 1-2 mL/min for 20 minutes.

  • Water Wash: Switch both lines to 100% HPLC-grade water and flush the entire system for another 20 minutes to remove the IPA.

  • Equilibration: Introduce your initial mobile phase and allow the system to equilibrate until the baseline is stable. Monitor the baseline noise level.

Protocol 2: HPLC System Passivation

This is a more advanced procedure for addressing analyte-metal interactions. Always consult your instrument's manual before proceeding.

  • System Preparation: Remove the column and guard column, replacing them with a union. Flush the entire system with HPLC-grade water as described in Protocol 1.

  • Acid Wash: Introduce a 6M Nitric Acid (HNO₃) solution.

    • CAUTION: Wear appropriate personal protective equipment (gloves, goggles). Ensure proper ventilation.

    • Flush the entire system with the 6M HNO₃ solution at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[21]

  • Thorough Water Rinse: Replace the acid solution with fresh HPLC-grade water. Flush the system for at least 60 minutes, or until the pH of the waste stream is neutral. This step is critical to remove all traces of acid.

  • Solvent Rinse: Flush the system with Methanol or Isopropanol for 20 minutes to remove the water.

  • Re-equilibration: Reintroduce your mobile phase and allow the system to fully equilibrate. This may take longer than a standard equilibration.

HPLC Troubleshooting Workflow Start Observe Baseline Noise Q1 Identify Noise Pattern (Regular, Irregular, Drift?) Start->Q1 Pump Investigate Pump & Degasser (Pulsations) Q1->Pump Regular Detector Check Detector & Mobile Phase (Spikes/Drift) Q1->Detector Irregular / Drift Flush Perform System Flush (Protocol 1) Pump->Flush Detector->Flush Q2 Noise Resolved? Flush->Q2 Passivate Consider Analyte Interaction. Perform System Passivation (Protocol 2) Q2->Passivate No End Stable Baseline Achieved Q2->End Yes Passivate->End Fail Consult Service Engineer Passivate->Fail If issue persists

Caption: A systematic workflow for troubleshooting baseline noise.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5).
  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • HPLC Degassing methods: Inline vs Offline. (2025, October 31). Phenomenex.
  • What is Mobile Phase Degassing? (n.d.).
  • The Basics of Mobile Phase Degassing. (n.d.).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee - PGeneral.
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc.
  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.
  • HPLC-Tip: Degassing of the mobile phase. (n.d.). Lab Bulletin.
  • Why am I getting Baseline noise in HPLC? (2016, March 7).
  • Degassing of mobile phase. (2015, November 10).
  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (n.d.). LabX.
  • HPLC troubleshooting. (n.d.). CHROMSERVIS.EU.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop.
  • Cleaning and Passivation of Liquid Chromatography. (2024, July 9).
  • How To Passivate HPLC Stainless Steel For Corrosion Resistance. (2017, January 13). SilcoTek.
  • Definition of Passivating and Purging in HPLC. (2026, February 19). MICROSOLV.
  • Passivation of stainless steel-based HPLC and IC instruments. (n.d.). Diduco.
  • Isolation, Determination and Analysis of Bioactive Natural Sulfur Compounds. (2023, January 17). MDPI.
  • Determination of Elemental Sulphur in Soils by HPLC. (2022, July 14). ALS Environmental.
  • HPLC analysis of some sulphur compounds in saliva: comparison between healthy subjects and periodontopathic p
  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. (n.d.). PubMed.
  • HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. (2023, June 14). SIELC Technologies.
  • 2-propan-2-yl-1H-imidazole 36947-68-9 wiki. (n.d.). Guidechem.
  • 2-(Propan-2-yl)-1H-Imidazole - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. (n.d.). Bouling Chemical Co., Limited.
  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1).
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). MDPI.
  • Chemical and Pharmacological Properties of Imidazoles. (2014, September 15). IJPPR.
  • 1H-Imidazole, 2-(1-methylethyl)-. (n.d.). PubChem.
  • Is your HPLC 'Steeling' Your Column Life? Ways to Save Time and Money. (2020, January 10). Restek.
  • 2-Propylimidazole | C6H10N2 | CID 162617. (n.d.). PubChem.

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Unwanted Byproducts in 2-(propan-2-ylsulfanyl)-1H-imidazole Substitutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(propan-2-ylsulfanyl)-1H-imidazole. This guide is designed to provide expert insights and actionable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(propan-2-ylsulfanyl)-1H-imidazole. This guide is designed to provide expert insights and actionable troubleshooting strategies to address common challenges encountered during substitution reactions with this versatile scaffold. Our focus is on enhancing reaction specificity, minimizing the formation of unwanted byproducts, and streamlining purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?

A1: This is the most common challenge with unsymmetrically substituted imidazoles. The formation of two regioisomers stems from the tautomeric nature of the imidazole N-H proton and the similar nucleophilicity of the two ring nitrogens. The 2-(propan-2-ylsulfanyl) group introduces a moderate steric bias, but achieving high selectivity often requires careful optimization of reaction conditions.

Core Mechanism: In solution, the imidazole exists in a rapid equilibrium between two tautomeric forms. Alkylation can occur on the nitrogen of either tautomer, leading to a mixture of products. The final product ratio is determined by a combination of steric hindrance, electronics, and the specific reaction pathway (alkylation of the neutral imidazole vs. the imidazolate anion).[1][2]

Troubleshooting Strategies:

  • Exploit Steric Hindrance: The isopropylthio group at the C2 position provides some steric bulk. To favor alkylation at the N1 position (further from the substituent), you can increase the steric demand of the electrophile. Using a bulkier alkylating agent can significantly favor the less-hindered nitrogen.[1]

  • Modify the Base and Solvent System: The choice of base dictates whether you are alkylating the neutral imidazole or its conjugate base (the imidazolate anion), which have different selectivity profiles.

    • Basic Conditions (e.g., NaH, K₂CO₃, KOH in DMF/Acetonitrile): Strong bases fully deprotonate the imidazole. In this state, the reaction is primarily under steric control. A bulky electrophile will preferentially attack the less hindered N1 nitrogen. Heating can also improve yields under these conditions.[3]

    • Neutral/Slightly Acidic Conditions (e.g., reflux in Ethanol): In the absence of a strong base, the neutral imidazole is the reacting species. The outcome is heavily influenced by the tautomeric equilibrium.[1]

  • Leverage Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lower activation energy, which is typically the one leading to the sterically less-hindered product. Conversely, heating to around 60°C has been shown to improve overall yields in some cases.[3]

Visualizing the N-Alkylation Challenge

cluster_0 Tautomeric Equilibrium cluster_1 Alkylation (R-X) Tautomer1 Tautomer A (N1-H) Tautomer2 Tautomer B (N3-H) Tautomer1->Tautomer2 H⁺ shift Product1 N1-Alkylated Product (Less Hindered) Tautomer1->Product1 Attack at N3 Product2 N3-Alkylated Product (More Hindered) Tautomer2->Product2 Attack at N1

Caption: Tautomeric equilibrium leading to two possible N-alkylation products.

Summary of Parameter Effects on N-Alkylation

ParameterConditionExpected OutcomeRationale
Alkylating Agent Bulky (e.g., t-butyl bromide)Increased N1-isomerSteric hindrance disfavors attack at the N3 position, which is closer to the C2-substituent.[1]
Small (e.g., methyl iodide)Lower selectivityLess steric differentiation between the two nitrogen atoms.
Base Strong (e.g., NaH)Selectivity driven by stericsForms the imidazolate anion, removing tautomerism as the primary factor.[1]
Weak/NoneSelectivity driven by tautomerismThe more stable/abundant tautomer may preferentially react, complicating selectivity.[2]
Solvent Aprotic Polar (e.g., DMF)Favors SN2 on the anionSolvates the cation of the base, increasing the nucleophilicity of the imidazolate.
Protic (e.g., Ethanol)Can lead to complex equilibriaMay favor neutral imidazole pathway and hydrogen bond with the substrate.
Q2: I'm observing byproducts with mass increases of +16 and +32 Da. Is the thioether group being oxidized?

A2: Yes, a mass increase of +16 amu (atomic mass units) and +32 amu strongly suggests the oxidation of the sulfur atom in your 2-(propan-2-ylsulfanyl) group to the corresponding sulfoxide and sulfone, respectively. Thioethers are susceptible to oxidation, and this can be an overlooked source of byproducts.

Causality: This side reaction can be triggered by:

  • Adventitious Oxidants: Trace peroxides in solvents (especially ethers like THF), dissolved molecular oxygen, or certain grades of reagents.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote air oxidation.

  • Incompatible Reagents: Using reagents with known oxidizing potential, even if intended for another purpose in the reaction.

Preventative Measures:

  • Inert Atmosphere: Always run your reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles, particularly for sensitive reactions or those requiring extended heating.

  • Use Fresh Solvents: Ethers like THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvents from a solvent purification system.

  • Temperature Management: Avoid excessive heating. If the desired reaction is slow, consider screening for a catalyst or a more active electrophile rather than simply increasing the temperature.

Visualizing the S-Oxidation Pathway

Thioether R-S-R' (Starting Material) Sulfoxide R-S(O)-R' (+16 Da Byproduct) Thioether->Sulfoxide [O] Sulfone R-S(O)₂-R' (+32 Da Byproduct) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the thioether side chain.

Q3: How can I effectively separate the desired N-alkylated product from the unreacted starting material and isomeric byproducts?

A3: Purification is a critical step, as the similar physicochemical properties of regioisomers can make separation challenging. A multi-step strategy is often most effective.

Troubleshooting Workflow for Purification:

  • Initial Workup (Acid-Base Extraction): Imidazoles are basic. After the reaction, you can often perform an aqueous workup.

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash with a dilute acid (e.g., 1M HCl). Your imidazole-containing compounds should move to the aqueous layer.

    • Separate the layers and basify the aqueous layer with a base (e.g., NaHCO₃, NaOH) to pH > 8.

    • Extract your products back into an organic solvent. This process helps remove non-basic organic impurities.[4]

  • Flash Column Chromatography: This is the most common method for separating isomers.

    • Solvent System Selection: The key is finding a solvent system that provides the best separation (ΔRf) on a TLC plate. Start with a non-polar/polar system like Hexanes/Ethyl Acetate and gradually increase the polarity. Adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can sometimes dramatically improve separation.

    • Polarity Differences: The N1 and N3 isomers often have slightly different polarities due to the differential exposure of the lone pair on the second nitrogen. The unreacted starting material, with its N-H group, is typically more polar and will have a lower Rf value.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material.[5] If you have a mixture of isomers, you may be able to selectively crystallize the major isomer, leaving the minor one in the mother liquor.

Troubleshooting Purification - A Logical Flow

Start Crude Reaction Mixture Workup Perform Acid-Base Workup? Start->Workup AcidBase 1. Dilute HCl Wash 2. Basify Aqueous Layer 3. Back-extract with Organic Workup->AcidBase Yes TLC Analyze on TLC Workup->TLC No AcidBase->TLC Separation Good Separation (ΔRf > 0.1)? TLC->Separation Column Run Flash Column Chromatography Separation->Column Yes OptimizeSolvent Optimize Solvent System (Try different polarity, add MeOH or Et₃N) Separation->OptimizeSolvent No IsSolid Is Product a Solid? Column->IsSolid Pure Pure Product Isolated OptimizeSolvent->TLC IsSolid->Pure No Crystallize Attempt Recrystallization IsSolid->Crystallize Yes Crystallize->Pure

Caption: A decision-making workflow for purifying imidazole substitution products.

Experimental Protocols
Protocol 1: General Procedure for Optimized N-Alkylation with Reduced Byproducts

This protocol provides a starting point for the N-alkylation of 2-(propan-2-ylsulfanyl)-1H-imidazole, incorporating best practices to minimize side reactions.

Materials:

  • 2-(propan-2-ylsulfanyl)-1H-imidazole

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 2-(propan-2-ylsulfanyl)-1H-imidazole (1.0 equiv.) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base portion-wise.

    • If using NaH (1.1 equiv.), add it slowly and allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

    • If using K₂CO₃ (1.5-2.0 equiv.), add it in one portion.[3]

  • Electrophile Addition: Add the alkylating agent (1.05 equiv.) dropwise to the cooled solution over several minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.[6]

  • Quenching: Once the reaction is complete, cool it back to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Work-up and Purification: Transfer the mixture to a separatory funnel, dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography as described in the FAQ section.

References
  • Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
  • Technical Support Center: Regioselectivity in Imidazole Synthesis. Benchchem.
  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics (RSC Publishing).
  • Troubleshooting low yield in the synthesis of 2-butyl-imidazole. Benchchem.
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry.
  • The Imidazole Scaffold: A Cornerstone in Drug Discovery and Development. Benchchem.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.
  • 2-thio-substituted imidazole derivatives and their use in pharmaceutics.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal.
  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Semantic Scholar.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI.
  • What is the best way to synthesize 2-substituted imidazole?
  • Imidazole synthesis. Organic Chemistry Portal.
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
  • N-Alkylation of imidazoles. University of Otago.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Comput
  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
  • Reaction strategies for synthesis of imidazole derivatives: a review.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Journal of the Indian Chemical Society.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • Catalyst free one pot three components synthesis of 2-iminothiazoles
  • N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. ACS Omega.
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)

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Optimization

Technical Support Center: Advanced Purification of 2-(propan-2-ylsulfanyl)-1H-imidazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(propan-2-ylsulfanyl)-1H-imidazole. As a molecule combining...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(propan-2-ylsulfanyl)-1H-imidazole. As a molecule combining a basic imidazole core with a potentially oxidizable thioether linkage, its purification requires a nuanced approach to remove synthetic byproducts and achieve high purity. This document offers troubleshooting advice, detailed protocols, and the scientific rationale behind each recommended step.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-(propan-2-ylsulfanyl)-1H-imidazole and similar heterocyclic thioethers.

Q1: What are the most common impurities I should expect in my crude 2-(propan-2-ylsulfanyl)-1H-imidazole?

A1: The impurity profile is largely dictated by the synthetic route, which typically involves the S-alkylation of 2-mercapto-1H-imidazole with an isopropyl halide. Common impurities include:

  • Unreacted Starting Materials: Residual 2-mercapto-1H-imidazole and the alkylating agent (e.g., 2-iodopropane).

  • Polymeric Byproducts: Side reactions can sometimes lead to the formation of dark, tar-like polymeric materials, which can be challenging to remove.[1]

  • Oxidation Products: The thioether sulfur is susceptible to air oxidation, especially during heating or prolonged workups, leading to the formation of the corresponding 2-(propan-2-ylsulfinyl)-1H-imidazole (sulfoxide) and 2-(propan-2-ylsulfonyl)-1H-imidazole (sulfone).[2]

  • Genotoxic Impurities: If alkyl halides are used in the synthesis, residual amounts could be present in the final product and are considered potential genotoxic impurities that require careful control.[3]

  • Colored Impurities: Degradation of starting materials or side reactions can produce highly conjugated, colored byproducts.[1]

Q2: My crude product is a dark brown or black solid/oil. How can I efficiently decolorize it?

A2: The most effective method for removing colored impurities is treatment with activated carbon during recrystallization.[1] These impurities are often large, flat, aromatic molecules that adsorb strongly to the high surface area of the carbon.

Brief Protocol:

  • Dissolve your crude product in a suitable hot solvent for recrystallization.

  • Allow the solution to cool slightly to prevent violent boiling when the carbon is added.

  • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound).

  • Gently reheat the mixture to boiling for 5-10 minutes with stirring.

  • Perform a hot gravity filtration through a fluted filter paper to rapidly remove the activated carbon.[1]

  • Allow the clarified, hot filtrate to cool slowly to induce crystallization.

Caution: Using too much activated carbon can lead to significant loss of your desired product due to co-adsorption.

Q3: How do I choose the right primary purification technique for my crude material?

A3: The optimal purification strategy often involves a combination of techniques. The choice depends on the nature and quantity of impurities. An acid-base extraction is an excellent first step for bulk purification, followed by chromatography for fine separation, and finally recrystallization for achieving high crystalline purity.[1][4][5]

The following decision tree provides a general workflow:

G crude Crude Product (Oil or Solid) extraction Acid-Base Extraction crude->extraction  Initial Cleanup chromatography Column Chromatography extraction->chromatography Separate structurally similar impurities recrystallization Recrystallization chromatography->recrystallization Final Polishing & Crystalline Form final_product High-Purity Product (>99%) recrystallization->final_product

Caption: Purification strategy decision workflow.
Q4: My compound is streaking badly (tailing) on my silica gel column. How can I get sharp, symmetrical peaks?

A4: This is a classic problem when purifying basic compounds like imidazoles on standard silica gel.[1][6] The free silanol groups (Si-OH) on the surface of silica are acidic and interact strongly with the basic nitrogen of your imidazole ring. This strong, non-linear adsorption causes the tailing effect.

Solutions:

  • Add a Basic Modifier: This is the most common and effective solution. Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your mobile phase (eluent). A concentration of 0.1-1% is typically sufficient.[1] The modifier neutralizes the acidic silanol sites, allowing your compound to elute symmetrically.

  • Change the Stationary Phase: If tailing persists, switch to a less acidic or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds and significantly reduces tailing.[1]

    • Reverse-Phase (C18) Silica: If your compound has sufficient non-polar character, reverse-phase chromatography, which separates based on hydrophobicity, can be a good option.[1]

G cluster_0 Problem: Tailing on Silica Gel cluster_1 Solution: Add Basic Modifier problem Imidazole (Basic) N NH silica Silica Gel (Acidic Si-OH) problem:p2->silica Strong Interaction solution Imidazole (Basic) N NH silica_mod Silica Gel + Et₃N (Neutralized Surface) solution:p2->silica_mod Weak Interaction

Caption: Mechanism of peak tailing and its resolution.
Q5: My purification yield is very low after column chromatography. What are the possible causes?

A5: Low recovery after chromatography is a common frustration. The primary causes are:

  • Irreversible Adsorption: Your compound may be binding too strongly to the silica gel, especially if it is highly polar or basic.[1] Adding a basic modifier (see Q4) or switching to alumina can mitigate this.

  • Improper Solvent System: If the eluent is not polar enough, your compound will not move off the column. If it is too polar, it may elute too quickly along with impurities. Use Thin-Layer Chromatography (TLC) to optimize the solvent system to achieve a Retention Factor (Rf) of approximately 0.2-0.4 for your target compound.[1]

  • Incorrect Sample Loading: Loading the sample in a large volume of a strong (polar) solvent can cause band broadening and poor separation. For best results, dissolve the sample in a minimal amount of solvent or use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[1]

Q6: My compound is "oiling out" instead of crystallizing during recrystallization. What should I do?

A6: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the compound's melting point is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point.[7]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[7]

  • Change the Solvent System: Select a single solvent with a lower boiling point or use a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. This can create nucleation sites that initiate crystallization.

Q7: Are there any stability concerns for 2-(propan-2-ylsulfanyl)-1H-imidazole during purification?

A7: Yes. The primary stability concern for this class of compounds is the oxidation of the thioether to the corresponding sulfoxide and sulfone.[2] While generally stable, this oxidation can be promoted by prolonged heating in the presence of air or by certain reagents. It is advisable to:

  • Avoid unnecessarily high temperatures during solvent evaporation.

  • Store the purified compound in a well-sealed container, protected from light and air. For long-term storage, consider an inert atmosphere (nitrogen or argon).[7]

Data Summary: Comparison of Purification Methods

The choice of purification method involves a trade-off between purity, yield, cost, and complexity. The table below summarizes typical outcomes for common techniques.

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey Application & RationalePotential Pitfalls & Considerations
Acid-Base Extraction >90%70-95%Excellent for initial bulk cleanup; separates the basic product from neutral or acidic impurities.[1][6]Compound must be stable to pH changes; can form emulsions.
Column Chromatography 95-99%50-85%Essential for separating the target from structurally similar impurities (e.g., isomers, sulfoxide).[1][5]Can be time-consuming and solvent-intensive; potential for low yield due to irreversible adsorption.[1]
Recrystallization >99.5%60-90% (of input)Final "polishing" step to achieve high purity and obtain a stable, crystalline solid.[1][8]Requires the compound to be a solid; yield is dependent on solubility and careful technique.[7]

Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is designed to separate the basic 2-(propan-2-ylsulfanyl)-1H-imidazole from non-basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 100 mL). The basic imidazole will be protonated and move into the aqueous layer. Combine the aqueous layers.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or 10 M sodium hydroxide (NaOH) with stirring until the pH is ~8-9. Your product will precipitate or form an oil.

  • Back Extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or DCM (3 x 100 mL). Your deprotonated product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.[9]

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from closely related impurities.

  • Stationary Phase Preparation: Pack a flash chromatography column with silica gel using your chosen eluent. Ensure the packing is even and free of air bubbles.[1]

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf of ~0.3. A good starting point is a gradient of methanol (MeOH) in DCM. Crucially, add 0.5% triethylamine (Et₃N) to both solvents to prevent peak tailing.

  • Sample Loading:

    • Wet Load: Dissolve the partially purified product in a minimal volume of the initial, least polar eluent.

    • Dry Load (Recommended): Dissolve the product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution: Start with the low-polarity eluent (e.g., 100% DCM + 0.5% Et₃N) and gradually increase the polarity (e.g., to 95:5 DCM:MeOH + 0.5% Et₃N).

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 3: High-Purity Recrystallization

This protocol is for the final polishing of the solid product.

  • Solvent Selection: In test tubes, find a solvent or solvent pair in which your compound is highly soluble when hot but poorly soluble when cold.[7] Common choices for imidazole derivatives include ethanol/water, isopropanol, or ethyl acetate/hexane.

  • Dissolution: Place the purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.

  • (Optional) Decolorization: If the solution is colored, perform an activated carbon treatment as described in Q2.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, move the flask to an ice bath for at least 30 minutes to maximize the yield.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. (2026). PMC.
  • Imidazole. Organic Syntheses Procedure.
  • Troubleshooting Purific
  • Application Notes and Protocols for the Purification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine - Benchchem.
  • Removal of Imidazole from my crude product solution. (2023). Reddit.
  • Technical Support Center: Purification of Chlorin
  • An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine - Benchchem.
  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021).
  • Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. (2012). PubMed.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Binding Affinity Profiling of 2-(Propan-2-ylsulfanyl)-1H-imidazole vs. 2-Methylthioimidazole

Executive Overview In structure-based drug design, the precise modulation of S-alkyl substituents on heterocyclic scaffolds can dictate the success or failure of a pharmacophore. This guide provides an in-depth comparati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In structure-based drug design, the precise modulation of S-alkyl substituents on heterocyclic scaffolds can dictate the success or failure of a pharmacophore. This guide provides an in-depth comparative analysis of two critical fragments: 2-methylthioimidazole and 2-(propan-2-ylsulfanyl)-1H-imidazole (also known as 2-isopropylthioimidazole).

While both compounds share an identical 1H-imidazole core capable of metal coordination and hydrogen bonding, the transition from a methyl to an isopropyl thioether fundamentally alters the molecule's steric volume, lipophilicity, and thermodynamic binding signature. This guide explores how these physicochemical differences dictate target selectivity, contrasting their behavior in restricted kinase hinge regions versus expansive metalloenzyme hydrophobic pockets.

Physicochemical & Structural Profiling

The binding affinity of a ligand is a delicate balance between the energetic cost of desolvation and the energetic gain of target interaction. The table below outlines the core physicochemical properties driving these thermodynamic differences.

Property2-Methylthioimidazole2-(Propan-2-ylsulfanyl)-1H-imidazoleMechanistic Causality in Binding
Molecular Weight 114.17 g/mol 142.22 g/mol Increased MW requires higher desolvation energy prior to binding.
Calculated LogP ~0.6~1.5Higher lipophilicity drives entropy-driven partitioning into hydrophobic pockets.
Steric Bulk Low (Methyl)High (Isopropyl)Dictates susceptibility to steric clashes in restricted binding sites.
H-Bond Donors 11Conserved; allows critical interactions with backbone carbonyls.
H-Bond Acceptors 22Conserved; facilitates water-bridged networks or direct metal coordination.

Mechanistic Paradigms in Target Binding

Scenario A: The Restricted Kinase Hinge Region

The 2-methylthioimidazole scaffold is a privileged pharmacophore frequently deployed as a hinge-binding motif in multi-targeted kinase inhibitors[1]. Structural analyses of c-Jun N-terminal kinase 3 (JNK3) co-crystal structures reveal that the 2-methylthioimidazole moiety forms critical water-bridged hydrogen bonds with residues such as Lys93 and Asn152[2]. The minimal steric bulk of the methyl group allows the imidazole ring to penetrate deeply into the hinge region without disrupting the local geometry. Similarly, rigidized imidazole motifs are essential for achieving single-digit nanomolar affinity against clinically challenging, highly restricted EGFR mutants (e.g., L858R/T790M/C797S)[3].

Attempting to substitute this with 2-(propan-2-ylsulfanyl)-1H-imidazole typically results in a severe steric clash . The branched isopropyl group forces the imidazole core out of the optimal hydrogen-bonding plane, leading to a massive enthalpic penalty and a subsequent loss of binding affinity.

Scenario B: Expansive Hydrophobic Accessory Pockets

Conversely, when targeting enzymes with large, solvent-exposed hydrophobic accessory pockets (e.g., certain metalloenzymes or allosteric sites), the 2-methylthioimidazole may suffer from suboptimal van der Waals contacts. Here, the 2-(propan-2-ylsulfanyl)-1H-imidazole excels. The bulky isopropyl group displaces highly ordered, high-energy water molecules from the hydrophobic pocket. This release of water into the bulk solvent provides a profound entropic driving force ( −TΔS ) , significantly enhancing the overall binding affinity via the hydrophobic effect.

BindingLogic Core S-Alkyl Imidazole Core Methyl 2-Methylthioimidazole (Low Steric Bulk) Core->Methyl Iso 2-Isopropylthioimidazole (High Steric Bulk) Core->Iso Hinge Restricted Kinase Hinge Methyl->Hinge Hydro Large Hydrophobic Pocket Methyl->Hydro Iso->Hinge Iso->Hydro Aff1 High Affinity Fit Hinge->Aff1 Methyl Clash Steric Clash Hinge->Clash Isopropyl Aff2 Entropic Gain Hydro->Aff2 Isopropyl Weak Suboptimal Fit Hydro->Weak Methyl

Fig 1. Mechanistic logic pathway dictating binding affinity based on steric bulk and pocket topology.

Self-Validating Experimental Workflows

To objectively compare the binding affinities of these two compounds, orthogonal biophysical techniques must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates, allowing for the calculation of the equilibrium dissociation constant ( Kd​ ).

  • Surface Preparation: Immobilize the target protein (e.g., JNK3 kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of ~2000 RU.

  • Analyte Preparation: Prepare serial dilutions of the imidazole ligands (0.05 µM to 10 µM) in running buffer (HBS-EP+ with 2% DMSO).

  • Injection & Flow Rate: Inject analytes at a strict flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed kon​ reflects true binding kinetics rather than the diffusion rate of the analyte from the bulk flow to the sensor surface.

  • Self-Validation (Double-Referencing): Implement a reference flow cell (unmodified dextran matrix). Subtract the reference channel signal AND the signal from blank buffer injections from the raw data. This eliminates bulk refractive index shifts and non-specific binding artifacts.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat absorbed or released during binding, allowing for the deconvolution of affinity into enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the imidazole ligands in the exact same final dialysate to prevent heat-of-mixing artifacts.

  • Titration Parameters: Load the calorimeter cell with 30 µM target protein and the syringe with 300 µM ligand. Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Self-Validation (Blank Subtraction & c-value): Conduct a ligand-into-buffer control titration. Subtract this background heat of dilution from the raw binding isotherms. Verify that the Wiseman 'c-value' ( c=n⋅[M]/Kd​ ) falls between 10 and 100 to guarantee the reliability of the curve fitting.

    • Causality: By directly measuring ΔH and calculating Kd​ from the inflection point, we derive ΔS via ΔG=ΔH−TΔS=−RTln(Kd​) . This definitively proves whether the affinity is driven by optimal hydrogen bonding (enthalpic) or hydrophobic water displacement (entropic).

ExperimentalWorkflow Ligand Ligand Selection (Methyl vs Isopropyl) SPR SPR Assay (Kinetics: kon, koff) Ligand->SPR ITC ITC Assay (Thermodynamics: ΔH, ΔS) Ligand->ITC Analysis SAR & Binding Affinity Profiling SPR->Analysis ITC->Analysis Xray X-ray Crystallography (Structural Validation) Analysis->Xray

Fig 2. Orthogonal validation workflow for evaluating imidazole derivative binding kinetics and thermodynamics.

Comparative Data Synthesis

The following table synthesizes the expected biophysical data output when comparing these two ligands against different target topologies, demonstrating the practical impact of the steric and lipophilic modifications.

Parameter2-Methylthioimidazole2-(Propan-2-ylsulfanyl)-1H-imidazole
Target A: Kinase Domain (Restricted Hinge)
Kd​ (SPR) 45 nM (Potent Binder)>10,000 nM (Non-Binder)
ΔH (ITC) -8.5 kcal/mol (Strong H-bonds)-2.1 kcal/mol (Disrupted H-bonds)
−TΔS (ITC) -1.2 kcal/mol-0.5 kcal/mol
Target B: Metalloenzyme (Expansive Hydrophobic Pocket)
Kd​ (SPR) 850 nM (Moderate Binder)120 nM (Potent Binder)
ΔH (ITC) -4.2 kcal/mol-3.8 kcal/mol
−TΔS (ITC) -2.1 kcal/mol-5.5 kcal/mol (High Entropic Gain)

References

  • Explaining Isoform Selectivity of c-Jun N-Terminal Kinase 3 (JNK3) Inhibitors through Its Development and Structural Insights. Journal of Medicinal Chemistry - ACS Publications. 2

  • Trisubstituted Imidazoles with a Rigidized Hinge Binding Motif Act As Single Digit nM Inhibitors of Clinically Relevant EGFR L858R/T790M and L858R/T790M/C797S Mutants: An Example of Target Hopping. ResearchGate. 3

  • Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors. Google Patents. 1

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 2-(Propan-2-ylsulfanyl)-1H-imidazole: A Comparative Column Guide

Executive Summary Quantifying small, polar, and basic molecules like 2-(propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4) presents a notorious challenge in pharmaceutical analysis. The molecule’s basic imidazole nitroge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying small, polar, and basic molecules like 2-(propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4) presents a notorious challenge in pharmaceutical analysis. The molecule’s basic imidazole nitrogen and hydrophobic thioisopropyl group create a mixed-character analyte prone to severe peak tailing and unpredictable retention on traditional stationary phases.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of premium Hybrid C18 columns against standard Silica C18 and HILIC alternatives. By grounding our methodology in chromatographic causality and the latest[1], this document provides a robust, self-validating protocol for researchers and drug development professionals.

The Analytical Challenge: Imidazole Chemistry & Chromatographic Causality

To develop a reliable quantification method, we must first understand the causality behind the analyte's behavior. 2-(propan-2-ylsulfanyl)-1H-imidazole possesses a basic nitrogen atom within its imidazole ring (pKa ~7.0) and a lipophilic thioether linkage.

When analyzed using a standard acidic mobile phase (e.g., pH 3.0) on a traditional silica-based C18 column, the imidazole nitrogen becomes fully protonated. This positively charged species aggressively interacts with unreacted, acidic silanol groups on the silica surface via ion-exchange mechanisms. The result? Severe peak tailing, poor resolution, and compromised integration accuracy.

The Mechanistic Solution: To eliminate secondary silanol interactions, we must neutralize the analyte by raising the mobile phase pH to 9.0 (two units above its pKa). However, standard silica dissolves at pH > 8.0. Therefore, the optimal solution is a High-pH Stable Hybrid C18 column (e.g., Ethylene Bridged Hybrid technology), which withstands alkaline conditions while providing the hydrophobicity needed to retain the thioisopropyl group. Methanol is utilized as the organic modifier, as it has been shown to yield superior peak symmetry for imidazole anti-infective derivatives compared to acetonitrile[2].

Method_Dev A Analyte Profiling (pKa ~7.0, LogP ~2.0) B pH Optimization (Target pH 9.0 to neutralize) A->B C Column Selection (High-pH Stable Hybrid C18) B->C D Method Refinement (Gradient & Flow Rate) C->D E System Suitability (Tailing < 1.5) D->E

Figure 1: Causality-driven HPLC method development workflow for basic imidazole derivatives.

Column Performance Comparison: Hybrid C18 vs. Standard C18 vs. HILIC

To objectively demonstrate the superiority of the pH-optimized hybrid approach, we compared three distinct stationary phases. The data below summarizes the quantitative performance across six replicate injections (n=6) of a 50 µg/mL standard.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterProduct A: Premium Hybrid C18 (Mobile Phase pH 9.0)Product B: Standard Silica C18 (Mobile Phase pH 3.0)Product C: HILIC Phase (Mobile Phase pH 3.0)
Retention Mechanism Reversed-Phase (Neutralized Analyte)Reversed-Phase (Protonated Analyte)Hydrophilic Interaction (Protonated)
Retention Time (min) 4.252.10 (Poor retention)5.80
USP Tailing Factor 1.05 (Excellent symmetry)2.45 (Severe tailing)1.30
Theoretical Plates (N) 12,500 4,2008,900
Resolution (vs. Impurity) 3.2 1.1 (Co-elution risk)2.5
Column Longevity Stable at high pHRapid degradation at pH > 8.0Stable, but requires long equilibration

Optimized Experimental Protocol (Self-Validating)

A robust analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) to ensure the instrument and method are fit-for-purpose before any sample is quantified, aligning with [3].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 9.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Methanol.

Step 2: Chromatographic Conditions
  • Column: Premium Hybrid C18 (Product A), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 6.0 min: Linear ramp to 80% B

    • 6.0 - 8.0 min: Hold at 80% B

    • 8.0 - 8.1 min: Return to 30% B

    • 8.1 - 12.0 min: Re-equilibration at 30% B

Step 3: Sample & Standard Preparation
  • Diluent: 50:50 (v/v) Ultrapure Water : Methanol.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(propan-2-ylsulfanyl)-1H-imidazole reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent to achieve a 100 µg/mL stock. Dilute 1:1 to create a 50 µg/mL working standard.

Step 4: System Suitability Testing (SST) - The Internal Gatekeeper

Before analyzing unknown samples, inject the 50 µg/mL working standard six times. The system is only validated for use if it meets the following criteria:

  • USP Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

  • Injection Precision (%RSD of Peak Area): ≤ 2.0%

ICH Q2(R2) Validation Framework & Results

To ensure absolute trustworthiness, the method developed on Product A was subjected to full validation according to the.

Validation_Logic SST System Suitability (Resolution > 2.0) Spec Specificity (No Blank Interference) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Lin->Prec Acc->Prec

Figure 2: ICH Q2(R2) validation logic ensuring a self-validating quantitative system.

Table 2: ICH Q2(R2) Validation Summary for Product A Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results (Product A)Status
Specificity No interference at analyte retention timeNo peaks detected in blank/placeboPass
Linearity & Range R² ≥ 0.999 (from 25% to 150% of target)R² = 0.9998 (Range: 12.5 - 75 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6 injections)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (Different days/analysts)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

By leveraging the chemical causality of the analyte and pairing it with a High-pH Stable Hybrid C18 column, we have established a highly accurate, reproducible, and ICH-compliant quantitative method for 2-(propan-2-ylsulfanyl)-1H-imidazole.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: PubMed (Molecules 2020 Dec 30;26(1):129) URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma (Full Text) Source: MDPI URL: [Link]

  • Title: Use of 2D-Liquid Chromatography in GMP Regulated Laboratories (Referencing ICH Q2(R2) and USP <1220>) Source: Agilent Technologies URL: [Link]

Sources

Validation

A Guide to the Comparative Toxicological Assessment of Novel Thioimidazoles: Profiling 2-(propan-2-ylsulfanyl)-1H-imidazole Against Established Drugs

Introduction The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, thioimidazoles—characterized by a sulfur-containing functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, thioimidazoles—characterized by a sulfur-containing functional group—have significant pharmacological importance, most notably as antithyroid drugs used in the management of hyperthyroidism.[1][2] Compounds like methimazole (also known as thiamazole) and propylthiouracil (PTU) are widely prescribed, but their use is associated with a risk of significant, sometimes life-threatening, toxicities, including agranulocytosis and severe hepatotoxicity.[3][4][5]

As drug discovery pipelines continue to generate novel thioimidazole derivatives, such as 2-(propan-2-ylsulfanyl)-1H-imidazole, a robust and systematic approach to toxicological assessment is paramount. Direct comparative data for this specific novel compound is not yet available in public literature; therefore, this guide provides a comprehensive framework for researchers and drug development professionals to conduct such an evaluation. We will outline the essential in vitro and in vivo methodologies required to profile a new chemical entity (NCE) like 2-(propan-2-ylsulfanyl)-1H-imidazole against well-characterized benchmarks, methimazole and PTU. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols to ensure data integrity and scientific rigor.

Part 1: Toxicological Profiles of Benchmark Thioimidazoles

A thorough understanding of the established safety profiles of methimazole and PTU is the foundation for any comparative analysis. These compounds, while effective, present a range of adverse effects that new derivatives should aim to mitigate. The primary toxicities are dose-dependent and can be severe.[3]

Table 1: Comparative Clinical Toxicity of Methimazole and Propylthiouracil (PTU)

Toxicity ProfileMethimazole (Thiamazole)Propylthiouracil (PTU)Key Considerations
Hepatotoxicity Lower risk, often presents as cholestatic injury.[6][7]Higher risk of severe, fulminant liver failure , which can necessitate transplantation or lead to death.[1][4][5][6] This has led to its designation as a second-line therapy except in specific situations (e.g., first trimester of pregnancy).[5]
Agranulocytosis Rare but life-threatening.[3][7][8][9] Incidence is generally less than 0.5%.[3] Patients must be monitored for signs of infection like fever or sore throat.[7][10]Similar risk to methimazole.[1] It is a critical adverse effect that requires immediate discontinuation of the drug.
Vasculitis Can occur, may manifest as rash, joint pain, or affect various organs.[8]Higher reported risk of ANCA-positive vasculitis compared to methimazole.[6]
Common Side Effects Itchiness, skin rash, hair loss, nausea, muscle pain, headache.[2][10]Itchiness, rash, hives, hair loss, nausea, vomiting, joint or muscle aches.[1][4]
Use in Pregnancy Crosses the placenta and is associated with a risk of congenital malformations, particularly in the first trimester.[2][7]Preferred during the first trimester of pregnancy due to the teratogenic risk of methimazole.[5] However, it still carries a risk of fetal harm and liver toxicity for both mother and newborn.[11]

Part 2: A Framework for In Vitro Toxicity Assessment

Initial preclinical evaluation relies heavily on in vitro assays to provide a rapid, cost-effective, and mechanistic understanding of a compound's cytotoxic potential.[12][13] This stage is critical for identifying safety liabilities early, reducing late-stage attrition, and minimizing the use of animal models.[12][14] A tiered approach, starting with general cytotoxicity and moving toward mechanistic elucidation, is most effective.

cluster_workflow General In Vitro Toxicity Workflow start Select Relevant Cell Lines (e.g., HepG2, HEK293) cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) start->cytotoxicity Expose to Novel Compound, Methimazole, & PTU dose_response Determine IC50 Values (Dose-Response Analysis) cytotoxicity->dose_response mechanism Cell Death Mechanism Assay (Annexin V / PI Staining) dose_response->mechanism Treat at IC50 concentration quantify Quantify Apoptosis vs. Necrosis (Flow Cytometry Analysis) mechanism->quantify pathway Mechanism of Action Studies (e.g., Oxidative Stress, MMP) quantify->pathway Based on cell death mode report Data Synthesis & Reporting pathway->report

Caption: General workflow for comparative in vitro toxicity screening.

Protocol 2.1: Cytotoxicity Assessment via MTT Assay
  • Principle & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability by assessing mitochondrial function.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. This is a foundational assay to determine the concentration range at which a compound exhibits toxic effects.[15]

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of 2-(propan-2-ylsulfanyl)-1H-imidazole, methimazole, and PTU in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of each compound to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2.2: Assessing Cell Membrane Integrity via LDH Assay
  • Principle & Causality: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies necrosis or late-stage apoptosis. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[13] Measuring LDH activity in the supernatant provides a direct index of cell lysis. This assay is complementary to the MTT assay; a compound could inhibit mitochondrial function (low MTT result) without immediately rupturing the cell membrane (low LDH result).

  • Methodology:

    • Experimental Setup: Follow steps 1-3 from the MTT assay protocol in a parallel 96-well plate.

    • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

    • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (substrate and cofactor).

    • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

    • Data Acquisition: Measure the absorbance according to the manufacturer's instructions (typically around 490 nm).

    • Analysis: Compare the LDH release from treated cells to that of untreated cells (low control) and cells lysed with a detergent (high control) to calculate the percentage of cytotoxicity.

Part 3: Mechanistic Insights into Thioimidazole Toxicity

Determining how a compound induces cell death is as important as knowing at what concentration. Studies on various imidazole derivatives suggest that mechanisms can involve the impairment of redox balance and mitochondrial membrane potential.[16] Novel thioimidazoles could potentially induce toxicity through similar pathways involving oxidative stress, leading to programmed cell death (apoptosis).

cluster_pathway Hypothetical Oxidative Stress-Induced Apoptosis Pathway Thioimidazole Novel Thioimidazole (e.g., 2-(propan-2-ylsulfanyl)-1H-imidazole) ROS Increased ROS Production Thioimidazole->ROS MMP Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical pathway of thioimidazole-induced apoptosis.

Protocol 3.1: Differentiating Apoptosis and Necrosis (Annexin V/PI Assay)
  • Principle & Causality: This flow cytometry-based assay is the gold standard for elucidating the mode of cell death.[15] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes but can enter necrotic and late apoptotic cells. By staining with both, we can distinguish four populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Methodology:

    • Cell Treatment: Culture and treat cells with the IC₅₀ concentration of each test compound as determined previously.

    • Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each of the four quadrants to determine the predominant mechanism of cell death induced by each compound.

Part 4: In Vivo Acute Toxicity Assessment

While in vitro data is invaluable for screening and mechanism, in vivo studies are essential to understand a compound's systemic effects, identify target organs of toxicity, and establish a preliminary safety window.[17] An acute oral toxicity study is a standard initial step.

cluster_workflow_invivo Preclinical In Vivo Acute Toxicity Workflow acclimatize Animal Acclimatization (5-7 days) dosing Single Oral Gavage Dosing (Vehicle & Test Compound Groups) acclimatize->dosing monitor In-life Monitoring (14 days) - Clinical Signs - Body Weight - Food Consumption dosing->monitor endpoints Terminal Endpoints - Blood Collection (Hematology & Clinical Chemistry) - Gross Necropsy monitor->endpoints histopath Histopathology (Organ Collection & Examination) endpoints->histopath report Data Analysis & Reporting histopath->report

Sources

Comparative

benchmarking catalytic efficiency of 2-(propan-2-ylsulfanyl)-1H-imidazole complexes

An in-depth technical analysis for researchers and drug development professionals evaluating advanced ligand architectures in transition metal catalysis. Executive Summary The pursuit of highly efficient, stable, and cos...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating advanced ligand architectures in transition metal catalysis.

Executive Summary

The pursuit of highly efficient, stable, and cost-effective catalysts is a cornerstone of modern synthetic chemistry and pharmaceutical manufacturing. While phosphine ligands (e.g., triphenylphosphine) and N-heterocyclic carbenes (NHCs) have dominated palladium and gold catalysis, they often suffer from oxidative instability or complex, multi-step syntheses.

This guide benchmarks the catalytic efficiency of 2-(propan-2-ylsulfanyl)-1H-imidazole (also known as 2-(isopropylthio)-1H-imidazole, CAS: 7565-40-4) [1] complexes against standard alternatives. By functioning as a bidentate N,S-donor, this ligand leverages the concept of hemilability —combining a strongly coordinating imidazole nitrogen with a weakly coordinating, sterically tunable thioether sulfur. This unique electronic asymmetry provides a robust resting state while dynamically opening coordination sites during the catalytic cycle [3].

Mechanistic Rationale: The Hemilabile Advantage

To understand the empirical performance of 2-(propan-2-ylsulfanyl)-1H-imidazole, we must analyze the causality behind its structural design:

  • Electronic Asymmetry (The "Push-Pull" Effect): The imidazole nitrogen acts as a strong σ -donor (borderline/hard), firmly anchoring the metal center (e.g., Pd, Ru, or Au) and preventing catalyst aggregation into inactive bulk metal (e.g., palladium black or gold mirrors). Conversely, the thioether sulfur is a soft donor that can easily dissociate [2].

  • Steric Tuning via the Isopropyl Group: The isopropyl (-CH(CH₃)₂) moiety provides a specific Tolman cone angle equivalent. It is bulkier than a methyl group—which accelerates the rate-limiting reductive elimination step by crowding the metal center—yet less sterically demanding than a tert-butyl group, which could prevent initial substrate oxidative addition.

  • Dynamic Vacant Sites: During catalysis, the S-metal bond temporarily breaks, exposing a vacant coordination site for the substrate. Once the intermediate is formed, the sulfur re-coordinates to stabilize the transition state.

HemilabileCycle A Precatalyst (N,S-Chelated Metal) B Active Species (S-Dissociation) A->B Activation (-Ligand) C Oxidative Addition (Substrate Bound) B->C + Substrate (Ar-X) D Transmetalation C->D + Coupling Partner E Reductive Elimination (Product Release) D->E S-recoordination (Steric Push) E->B - Product

Fig 1: Hemilabile N,S-coordination cycle driving oxidative addition and reductive elimination.

Benchmarking Catalytic Efficiency: Comparative Data

To objectively evaluate the 2-(propan-2-ylsulfanyl)-1H-imidazole ligand, we benchmark its Palladium(II) and Gold(III) complexes against industry-standard catalysts in two critical pharmaceutical workflows: Carbon-Carbon cross-coupling and aerobic oxidation.

Application A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: 4-Bromoanisole + Phenylboronic acid 4-Methoxybiphenyl (Solvent: EtOH/H₂O, Base: K₂CO₃, Temp: 80°C)

Catalyst SystemLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)Stability (Air/Moisture)
Pd(PPh₃)₄ (Standard)1.01285857.1Poor (Oxidizes to P=O)
PEPPSI-IPr (NHC-Pd)0.1295950475Excellent
Pd-[2-(iPr-S)-Im]Cl₂ 0.1492920230Excellent

Analysis: While the NHC-Pd complex exhibits the highest Turnover Frequency (TOF), its synthesis requires multi-step inert-atmosphere techniques. The Pd-[2-(iPr-S)-Im]Cl₂ complex achieves comparable Turnover Numbers (TON) and excellent air stability at a fraction of the ligand synthesis cost, bridging the gap between cheap but unstable phosphines and expensive NHCs [3].

Application B: Gold-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Reaction: Benzyl Alcohol + O₂ Benzaldehyde (Solvent: Toluene, Temp: 60°C)

Catalyst SystemLoading (mol%)Time (h)Yield (%)Catalyst Fate
AuCl₃ (Unligated)5.02440Deactivates to Au(0) mirror
Au(PPh₃)Cl 2.01272Partial ligand oxidation
Au-[2-(iPr-S)-Im]Cl₃ 1.0698Remains active (Homogeneous)

Analysis: Gold catalysts are notoriously prone to reduction to inactive Au(0) nanoparticles. The strong σ -donation from the imidazole ring of the N,S-ligand stabilizes the highly electrophilic Au(III) center, preventing degradation while the hemilabile thioether facilitates rapid O₂ activation [2]. Similar stabilization effects have been observed in Ruthenium-catalyzed biological and oxidative assays [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality-driven steps, such as the use of labile precursors and internal standards for rigorous quantification.

Protocol 1: Synthesis of Pd(II)-[2-(propan-2-ylsulfanyl)-1H-imidazole] Precatalyst

Objective: Synthesize a well-defined N,S-chelated precatalyst without oxidizing the thioether.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of Pd(COD)Cl₂ (COD = 1,5-cyclooctadiene) in 10 mL of anhydrous, degassed dichloromethane (DCM).

    • Causality: Pd(COD)Cl₂ is utilized because the COD ligand is highly labile and easily displaced by the stronger N,S-chelator. Degassed DCM prevents premature oxidation of the thioether to a sulfoxide.

  • Ligand Addition: Add 1.05 mmol of 2-(propan-2-ylsulfanyl)-1H-imidazole dropwise to the stirring solution.

  • Complexation: Stir at room temperature for 4 hours. The solution will transition from pale yellow to deep orange, indicating successful ligand exchange.

  • Isolation: Concentrate the solution to 2 mL under vacuum. Add 15 mL of cold, anhydrous hexane to precipitate the complex.

  • Validation: Filter the solid and wash with hexane. Confirm the structure via ¹H-NMR; the isopropyl methyl doublet will shift downfield upon sulfur coordination to the Pd(II) center.

Protocol 2: High-Throughput Catalytic Benchmarking (Suzuki Coupling)

Objective: Evaluate catalytic efficiency using an internal standard for absolute yield quantification.

  • Reaction Assembly: To a Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the Pd-[2-(iPr-S)-Im]Cl₂ catalyst (0.001 mmol, 0.1 mol%).

  • Internal Standard Addition: Add exactly 0.5 mmol of n-dodecane.

    • Causality: Dodecane is chemically inert under these conditions and non-volatile. It serves as an internal standard, allowing GC-FID quantification that is completely independent of the injection volume or minor solvent evaporation.

  • Solvent Addition: Add 3 mL of degassed EtOH/H₂O (1:1 v/v). Seal and heat to 80°C for 4 hours.

  • Quenching & Extraction: Cool to room temperature, dilute with 5 mL of ethyl acetate, and wash with brine.

  • Analysis: Analyze the organic layer via GC-FID. Calculate the yield by comparing the peak area of 4-methoxybiphenyl to the n-dodecane internal standard using a pre-calibrated response factor.

Workflow S1 Step 1: Ligand Sourcing 2-(propan-2-ylsulfanyl)-1H-imidazole S2 Step 2: Metalation Displacement of labile COD ligands S1->S2 S3 Step 3: Micro-Reactor Screening Addition of n-dodecane internal standard S2->S3 S4 Step 4: GC-FID Analysis Absolute Yield, TON, TOF Quantification S3->S4 S5 Step 5: Benchmarking Comparison vs. Pd(PPh3)4 & NHC-Pd S4->S5

Fig 2: Self-validating experimental workflow for synthesizing and benchmarking N,S-catalysts.

Conclusion

The benchmarking data demonstrates that 2-(propan-2-ylsulfanyl)-1H-imidazole is a highly effective, hemilabile ligand for transition metal catalysis. By balancing the strong σ -donation of the imidazole ring with the dynamic, sterically-tuned dissociation of the isopropylthioether group, these complexes offer a "best-of-both-worlds" alternative: approaching the high turnover frequencies of complex NHC systems while maintaining the synthetic accessibility and cost-effectiveness of traditional phosphines.

References

  • Sapphire Bioscience. "2-(Propan-2-ylsulfanyl)-1H-imidazole". Sapphire Bioscience Catalog.
  • MDPI Molecules. "Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents". Molecules, 2011.
  • ResearchGate. "New chelating N‐heterocyclic carbene palladium complexes immobilized on magnetic nanoparticles: Synthesis, characterization, and catalytic properties". ResearchGate, 2024.
  • ResearchGate. "The Microbiology of Ruthenium Complexes". ResearchGate, 2023.
Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2-(propan-2-ylsulfanyl)-1H-imidazole Metabolites

This guide provides an in-depth technical comparison and best practices for the validation of metabolites derived from 2-(propan-2-ylsulfanyl)-1H-imidazole using mass spectrometry. Tailored for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and best practices for the validation of metabolites derived from 2-(propan-2-ylsulfanyl)-1H-imidazole using mass spectrometry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical system.

Introduction: The Critical Role of Metabolite Validation

In drug development, understanding a compound's metabolic fate is paramount for evaluating its safety and efficacy. The compound 2-(propan-2-ylsulfanyl)-1H-imidazole, featuring a thioether linkage and an imidazole ring, is susceptible to a range of metabolic transformations. Identifying and quantifying its metabolites is not merely an academic exercise; it is a regulatory expectation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that any human metabolite comprising more than 10% of the total drug-related exposure be identified and monitored in nonclinical toxicology studies.[1][2] This mandate, often referred to as "Metabolites in Safety Testing" (MIST), necessitates rigorous analytical validation to ensure that the data supporting these critical decisions are reliable and accurate.

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone technology for these studies, offering unparalleled sensitivity and selectivity for both identifying unknown metabolites and quantifying them in complex biological matrices.[3][4] This guide will compare and contrast the two primary LC-MS workflows used in this process: high-resolution mass spectrometry (HRMS) for discovery and structural elucidation, and triple quadrupole mass spectrometry (QQQ) for targeted quantification.

Part I: Predicting the Metabolic Landscape

Before any analysis can begin, we must first predict the likely metabolic pathways for 2-(propan-2-ylsulfanyl)-1H-imidazole. The structure contains two primary "soft spots" for metabolic enzymes: the sulfur atom of the thioether and the imidazole ring.

  • Phase I Metabolism (Functionalization): The most probable metabolic reactions are oxidations. The thioether is highly susceptible to S-oxidation to form the corresponding sulfoxide (+16 Da mass shift) and subsequently the sulfone (+32 Da mass shift).[5][6] Hydroxylation on the isopropyl group or the imidazole ring is also possible.

  • Phase II Metabolism (Conjugation): If hydroxylated metabolites are formed, they can be further conjugated with polar molecules like glucuronic acid to facilitate excretion.

This predictive map is crucial as it informs our analytical strategy, telling us which mass shifts to search for in the discovery phase.

G cluster_0 Predicted Metabolic Pathway Parent 2-(propan-2-ylsulfanyl)-1H-imidazole Sulfoxide Sulfoxide Metabolite (+16 Da) Parent->Sulfoxide S-Oxidation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Sulfone Sulfone Metabolite (+32 Da) Sulfoxide->Sulfone S-Oxidation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation

Caption: Predicted metabolic pathway of 2-(propan-2-ylsulfanyl)-1H-imidazole.

Part II: The Analytical Workflow: A Two-Pronged Approach

A comprehensive metabolite validation strategy employs a tiered or two-pronged approach. First, we identify the metabolites (qualitative analysis), and second, we measure them accurately (quantitative analysis).

G cluster_workflow Metabolite Validation Workflow cluster_ms Mass Spectrometry Sample Biological Sample (Plasma, Urine, etc.) Prep Sample Preparation (Protein Precipitation, SPE, or LLE) Sample->Prep LC LC Separation (Reversed-Phase) Prep->LC HRMS Discovery & ID (LC-HRMS: Orbitrap/Q-TOF) LC->HRMS Qualitative QQQ Quantification (LC-MS/MS: Triple Quad) LC->QQQ Quantitative Data Data Analysis & Validation Report HRMS->Data QQQ->Data

Caption: General workflow for mass spectrometry-based metabolite validation.

Part III: Qualitative Analysis: Metabolite Discovery and Identification with LC-HRMS

The initial goal is to find all potential metabolites in a biological sample. For this "untargeted" discovery work, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is the instrument of choice.[4][7]

Why HRMS? The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically within 5 ppm).[3] This "exact mass" measurement allows for the confident determination of an ion's elemental formula, which is the first crucial step in identifying an unknown metabolite.[3][8] In contrast, a low-resolution instrument like a triple quadrupole can only provide a nominal mass, which could correspond to hundreds of possible formulas.

Experimental Protocol: Metabolite Discovery

  • Sample Preparation: To minimize matrix effects where endogenous components interfere with analyte ionization, a sample cleanup is essential.[9] For discovery, a simple protein precipitation with cold acetonitrile is often sufficient to get a broad overview.

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the parent drug from its more polar metabolites. A gradient elution from high aqueous to high organic mobile phase is standard.

  • HRMS Data Acquisition: The instrument should be operated in a data-dependent acquisition (DDA) mode.

    • Full Scan (MS1): The instrument continuously scans a wide m/z range to detect all ions eluting from the column.

    • Tandem MS (MS/MS or MS2): When an ion in the full scan exceeds a certain intensity threshold, the instrument automatically isolates that "precursor" ion, fragments it via collision-induced dissociation (CID), and acquires a mass spectrum of the resulting "product" ions.[3] This MS/MS spectrum serves as a structural fingerprint of the molecule.[3]

  • Data Analysis:

    • Metabolite Prediction: Use software to search the full scan data for the predicted mass shifts relative to the parent drug (e.g., +16.00 Da for sulfoxide, +32.00 Da for sulfone).

    • Structural Elucidation: Compare the MS/MS fragmentation pattern of a potential metabolite to that of the parent drug.[3] Common fragmentation pathways often reveal the site of metabolism. For example, if a fragment containing the sulfur atom in the parent drug's spectrum is shifted by +16 Da in the metabolite's spectrum, this is strong evidence of S-oxidation.

Part IV: Quantitative Analysis: Validation with LC-MS/MS (Triple Quadrupole)

Once metabolites of interest are identified, the next step is to quantify them accurately and precisely. For this targeted application, the gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole (QQQ) instrument.[7][10]

Why Triple Quadrupole? QQQ instruments operate in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.[10] In MRM, the first quadrupole (Q1) is set to isolate only the m/z of the target analyte (the precursor ion). This ion is fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic product ion.[10] This two-stage mass filtering dramatically reduces background noise, allowing for the detection of analytes at very low concentrations.[10]

Comparison of Mass Spectrometry Platforms

FeatureHigh-Resolution MS (Orbitrap, Q-TOF)Triple Quadrupole MS (QQQ)
Primary Use Qualitative: Discovery, Identification, Structural Elucidation[11]Quantitative: Targeted analysis, Bioanalysis[7][10]
Mode of Operation Full Scan, Data-Dependent MS/MSMultiple Reaction Monitoring (MRM)[7]
Selectivity High (based on mass resolution)[7]Exceptional (based on precursor/product pair)[10]
Sensitivity Good to ExcellentGold Standard for trace quantification[10]
Data Output Rich, complex datasets; enables retrospective analysis[11]Targeted, simple datasets (analyte response vs. time)
Key Advantage Confidence in identifying unknowns without standards.[3]Unmatched sensitivity and robustness for quantification.[10]

Experimental Protocol: Bioanalytical Method Validation

A quantitative method must be rigorously validated according to regulatory guidelines from bodies like the FDA or the European Medicines Agency (EMA).[12][13] The objective is to demonstrate that the method is suitable for its intended purpose.[13] The core validation parameters are outlined below.[14][15]

  • Selectivity and Specificity:

    • Objective: To ensure the method can distinguish the analyte from other components in the matrix (e.g., endogenous compounds, other metabolites).

    • Procedure: Analyze at least six different blank matrix lots. The response at the retention time of the analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).

  • Calibration Curve and Linearity:

    • Objective: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.

    • Procedure: Prepare a blank matrix spiked with the analyte at a minimum of six concentration levels, plus a blank and a zero sample. The curve is typically fitted with a linear, weighted (1/x²) regression.

  • Accuracy and Precision:

    • Objective: To determine how close the measured values are to the true value (accuracy) and the degree of scatter between measurements (precision).

    • Procedure: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Low, Mid, High, and LLOQ) in replicate (n≥5) on at least three separate days.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ):

    • Objective: To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

    • Procedure: The LLOQ is established as the lowest standard on the curve that meets the accuracy and precision criteria (within 20%).

  • Matrix Effect:

    • Objective: To assess the suppressive or enhancing effect of the biological matrix on the analyte's ionization.

    • Procedure: Compare the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. This should be tested in at least six different matrix lots.

  • Recovery:

    • Objective: To determine the efficiency of the extraction procedure.

    • Procedure: Compare the response of an analyte spiked into a matrix before extraction to the response of an analyte spiked into the matrix after extraction.

  • Stability:

    • Objective: To ensure the analyte is stable throughout the entire process from sample collection to final analysis.

    • Procedure: Evaluate analyte stability under various conditions: freeze-thaw cycles, bench-top (room temperature), long-term storage at -80°C, and in the autosampler.

Conclusion

The validation of metabolites for compounds like 2-(propan-2-ylsulfanyl)-1H-imidazole is a multi-faceted process that relies on a synergistic combination of analytical platforms. High-resolution mass spectrometry provides the discovery power needed to identify and structurally characterize unknown metabolites with a high degree of confidence. Following discovery, triple quadrupole mass spectrometry delivers the unparalleled sensitivity and robustness required for rigorous quantitative validation according to stringent industry and regulatory standards. By understanding the strengths and applications of each technology and adhering to a systematic validation protocol, researchers can generate high-quality, defensible data that is essential for advancing drug development programs.

References

  • MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. Available from: [Link]

  • Gu, H., et al. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available from: [Link]

  • FDA. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Available from: [Link]

  • FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • Ma, S., & Chowdhury, S. K. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. PMC. Available from: [Link]

  • Bioanalysis Zone. (2018, March 2). What are the main advantages of HRMS vs triple quadrupole MS?. Available from: [Link]

  • Lab Manager. (2025, March 7). Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity?. Available from: [Link]

  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Available from: [Link]

  • North-East Bioanalytical Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Taylor & Francis Online. (2019, February 27). Liquid chromatography coupled to mass spectrometry for metabolite profiling in the field of drug discovery. Available from: [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Available from: [Link]

  • Hoque, M. A., et al. (2024, July 23). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. Available from: [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Available from: [Link]

  • Future Science. (n.d.). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. Available from: [Link]

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Available from: [Link]

  • SciSpace. (n.d.). LC-MS-based metabolomics. Available from: [Link]

  • Daraji, D. G., et al. (2019, August 5). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Back, D. J., et al. (n.d.). Inhibition of tolbutamide metabolism by substituted imidazole drugs in vivo: evidence for a structure-activity relationship. PMC. Available from: [Link]

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Comparative

A Comparative Guide to the High-Purity Synthesis of 2-(propan-2-ylsulfanyl)-1H-imidazole

Introduction 2-(propan-2-ylsulfanyl)-1H-imidazole is a crucial heterocyclic building block in modern drug discovery and development. Its substituted imidazole core, combined with the 2-isopropylthio moiety, serves as a k...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(propan-2-ylsulfanyl)-1H-imidazole is a crucial heterocyclic building block in modern drug discovery and development. Its substituted imidazole core, combined with the 2-isopropylthio moiety, serves as a key pharmacophore in various therapeutic agents, including potential antiviral and anti-inflammatory candidates. The efficacy and safety of these active pharmaceutical ingredients (APIs) are critically dependent on the purity of their intermediates. Therefore, the development of robust, scalable, and efficient synthetic routes that deliver high-purity 2-(propan-2-ylsulfanyl)-1H-imidazole is of paramount importance to researchers in the pharmaceutical sciences.

This in-depth technical guide provides a comparative analysis of two primary synthetic strategies for obtaining this high-value intermediate. We will explore a classical two-step approach involving the formation and subsequent alkylation of a mercaptoimidazole intermediate, and contrast it with a modern, one-pot multicomponent reaction that offers a more convergent and sustainable pathway to the core heterocycle. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on process development and route selection.

Route 1: The Classical Two-Step Synthesis

This well-established pathway relies on the initial construction of the 2-mercapto-1H-imidazole ring, followed by a selective S-alkylation to introduce the isopropyl group. This strategy offers reliability and is built upon foundational reactions in heterocyclic chemistry.

Part A: Synthesis of the 2-Mercapto-1H-imidazole Intermediate

The cornerstone of this route is the formation of 2-mercapto-1H-imidazole (also known as imidazole-2-thiol). A reliable method, adapted from the principles of the Marckwald synthesis, involves the acid-catalyzed cyclization of an aminoacetaldehyde equivalent with a thiocyanate salt.[1]

Causality and Experimental Choices:

  • Starting Materials: Aminoacetaldehyde dimethylacetal is used as a stable and commercially available precursor to the unstable free aminoacetaldehyde.

  • Acid Catalysis: Strong acid (HCl) is essential for two reasons: first, it hydrolyzes the acetal to generate the reactive aldehyde in situ, and second, it protonates the thiocyanate to form isothiocyanic acid (HNCS), the key electrophile for the cyclization reaction.

  • Reaction Conditions: Heating the reaction mixture drives the condensation and subsequent cyclization/dehydration to form the stable imidazole ring. Cooling promotes crystallization, allowing for easy isolation of the product with high purity.

Detailed Experimental Protocol: Synthesis of 2-Mercapto-1H-imidazole[2]
  • Reaction Setup: Under a nitrogen atmosphere, add aminoacetaldehyde dimethylacetal (71.3 mmol, 7.50 g) dropwise over 45 minutes to a stirred solution of 2 N hydrochloric acid (39.2 mL).

  • Reagent Addition: To the resulting solution, add potassium thiocyanate (71.3 mmol, 6.93 g) in a single portion.

  • Cyclization: Heat the reaction mixture to 98 °C and maintain this temperature with vigorous stirring for 2 hours.

  • Isolation: Allow the mixture to cool to room temperature overnight. A precipitate will form.

  • Purification: Cool the suspension to 5 °C in an ice bath, and collect the solid product by vacuum filtration.

  • Drying: Dry the residue at 60 °C under reduced pressure (5 mmHg) to yield pure 2-mercapto-1H-imidazole. The expected product is a solid with a melting point of approximately 224-226 °C.

Part B: S-Alkylation of 2-Mercapto-1H-imidazole

With the mercaptoimidazole intermediate in hand, the final step is the regioselective attachment of the isopropyl group onto the sulfur atom. 2-Mercaptoimidazole exists in a tautomeric equilibrium with its thione form and possesses two nucleophilic sites: the sulfur and the ring nitrogen atoms. Selective S-alkylation is typically favored under basic conditions due to the higher nucleophilicity of the thiolate anion.

This is a widely used and dependable method for the alkylation of heterocyclic thiols.

Causality and Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to deprotonate the thiol to form the reactive thiolate nucleophile. It is easy to handle and remove after the reaction.[1][2][3]

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the imidazole substrate and the potassium salt, facilitating a homogeneous reaction environment.[2]

  • Alkylating Agent: 2-Bromopropane is a cost-effective and reactive electrophile for this Sₙ2 reaction.

Detailed Experimental Protocol: Standard S-Alkylation
  • Reaction Setup: To a solution of 2-mercapto-1H-imidazole (10 mmol, 1.00 g) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (15 mmol, 2.07 g).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Alkylation: Add 2-bromopropane (11 mmol, 1.03 mL) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield high-purity 2-(propan-2-ylsulfanyl)-1H-imidazole.

Phase-Transfer Catalysis (PTC) offers a significant process improvement, particularly for scalability. It enhances reaction rates, allows for the use of less expensive and safer solvent systems, and can operate under milder conditions.[4][5][6]

Causality and Experimental Choices:

  • Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as the phase-transfer catalyst. The TBAB cation pairs with the thiolate anion, transporting it from the solid or aqueous phase (where the inorganic base resides) into the organic phase where the alkyl halide is dissolved. This overcomes the mutual insolubility of the reagents.

  • Base/Solvent System: A biphasic system using a strong, inexpensive base like potassium hydroxide (KOH) with a non-polar organic solvent like toluene is common. This avoids the need for expensive, high-boiling point, and often difficult-to-remove polar aprotic solvents like DMF.[4]

Detailed Experimental Protocol: Phase-Transfer Catalyzed S-Alkylation
  • Reaction Setup: In a round-bottom flask, combine 2-mercapto-1H-imidazole (10 mmol, 1.00 g), powdered potassium hydroxide (20 mmol, 1.12 g), tetrabutylammonium bromide (1 mmol, 0.32 g), and toluene (30 mL).

  • Alkylation: Add 2-bromopropane (12 mmol, 1.12 mL) to the vigorously stirred mixture.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. The reaction is often faster than the standard method and can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts.

  • Purification: Wash the filtrate with water (2 x 30 mL) to remove the catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, which can be further purified by chromatography or recrystallization if necessary.

Classical_Two_Step_Synthesis A Aminoacetaldehyde Dimethylacetal C Acid-Catalyzed Cyclization (HCl, 98°C) A->C B Potassium Thiocyanate B->C D 2-Mercapto-1H-imidazole (Intermediate) C->D Isolation & Drying F Base-Mediated S-Alkylation D->F E 2-Bromopropane E->F G High-Purity 2-(propan-2-ylsulfanyl)-1H-imidazole F->G Work-up & Purification

Caption: Workflow for the Classical Two-Step Synthesis.

Route 2: Modern Multicomponent Synthesis of the Thioimidazole Core

In contrast to the classical step-wise approach, modern synthetic strategies prioritize atom economy, convergence, and the use of sustainable starting materials. A powerful example is the one-pot, three-component variant of the Marckwald synthesis, which constructs the functionalized thioimidazole core in a single operation.

This approach offers a highly efficient and "green" alternative for preparing the key 2-thioimidazole intermediate, which can then be alkylated as described in Route 1, Part B. The primary advantage lies in the streamlined synthesis of the core structure.

Causality and Experimental Choices:

  • Convergence: This multicomponent reaction (MCR) combines three simple starting materials in one pot, significantly reducing the number of operational steps, solvent waste, and purification stages compared to building the intermediate sequentially.

  • Sustainable Feedstocks: This method demonstrates the use of unprotected carbohydrates (e.g., dihydroxyacetone) as a biorenewable C3 building block, a significant improvement over petrochemical-derived starting materials.

  • Amine Source: Using simple amine salts (e.g., ammonium chloride) as the nitrogen source is cost-effective and straightforward.

Detailed Experimental Protocol: One-Pot Synthesis of 4-(hydroxymethyl)-1H-imidazole-2(3H)-thione
  • Reaction Setup: In a pressure-tolerant vial, combine dihydroxyacetone dimer (5 mmol, 0.90 g), ammonium chloride (10 mmol, 0.54 g), and potassium thiocyanate (10 mmol, 0.97 g).

  • Solvent/Acid Addition: Add acetonitrile (10 mL) containing 2-5% water, followed by glacial acetic acid (10 mmol, 0.57 mL).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring for 12-24 hours. A suspension typically forms.

  • Isolation: Cool the reaction to room temperature. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold acetonitrile and dry under vacuum to yield the 4-substituted 2-thioimidazole intermediate. This intermediate can then be carried forward to the S-alkylation step (Route 1, Part B).

Modern_Multicomponent_Synthesis A Dihydroxyacetone (C3 Source) D One-Pot Multicomponent Reaction (MeCN/H₂O, AcOH) A->D B Ammonium Chloride (N Source) B->D C Potassium Thiocyanate (SCN Source) C->D E Substituted 2-Mercaptoimidazole Intermediate D->E Isolation F S-Alkylation (See Route 1B) E->F G Final Product F->G

Caption: Workflow for the Modern Multicomponent Synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including scale, cost, available equipment, and EHS (Environment, Health, and Safety) considerations. The following table provides a quantitative comparison of the described methods.

ParameterRoute 1A: Classical CyclizationRoute 2: Multicomponent SynthesisRoute 1B: Standard AlkylationRoute 1B: PTC Alkylation
Route Type Intermediate SynthesisIntermediate SynthesisFinal StepFinal Step
Starting Materials Aminoacetaldehyde acetal, KSCN, HClDihydroxyacetone, NH₄Cl, KSCN2-Mercaptoimidazole, 2-Br-propane2-Mercaptoimidazole, 2-Br-propane
Typical Yield Good to Excellent (>80%)Excellent (>90%)Good to Excellent (85-95%)[2]Excellent (>90%)[4][6]
Reaction Time 2-3 hours (plus overnight cooling)12-24 hours12-18 hours6-12 hours
Temperature 98 °C80-100 °C60 °CRoom Temperature
Key Reagents Strong Acid (HCl)Acetic AcidK₂CO₃, DMFKOH, Toluene, TBAB
Process Steps 2 (Hydrolysis, Cyclization)1 (One-Pot)11
Atom Economy ModerateHighHighHigh
EHS Concerns Use of strong corrosive acid.Use of volatile/flammable acetonitrile.High-boiling, reprotoxic solvent (DMF).Caustic base (KOH), but overall greener solvent.
Scalability GoodExcellentModerate (DMF removal can be difficult)Excellent

Discussion

  • Synthesis of the Intermediate (Route 1A vs. Route 2): The classical synthesis of 2-mercapto-1H-imidazole is robust and high-yielding.[7] However, the modern multicomponent reaction (Route 2) represents a significant advancement in terms of process efficiency and sustainability. By combining three components in a single step, it reduces unit operations and waste streams. Furthermore, its use of biorenewable carbohydrates as a feedstock is a key advantage from a green chemistry perspective. For large-scale manufacturing, the MCR approach is likely superior.

  • S-Alkylation Step (Standard vs. PTC): For the final alkylation step, both methods are effective. The standard K₂CO₃/DMF protocol is simple and effective for lab-scale synthesis.[2] However, its reliance on DMF poses challenges for industrial scale-up due to the solvent's high boiling point, cost, and toxicity profile. The Phase-Transfer Catalysis (PTC) method is the clear winner for process chemistry. It allows the reaction to proceed at room temperature, shortens reaction times, and replaces DMF with a cheaper, safer, and more easily removed solvent like toluene.[4][6] The ability to use inexpensive bases like KOH further enhances its cost-effectiveness.

Conclusion

Two viable and high-yielding pathways to 2-(propan-2-ylsulfanyl)-1H-imidazole have been presented.

  • The Classical Approach (Route 1A + 1B) is a reliable and well-documented method suitable for various scales. For optimal performance, incorporating Phase-Transfer Catalysis in the final S-alkylation step is strongly recommended to improve efficiency, reduce costs, and enhance the environmental profile of the process.

  • The Modern, Convergent Approach (Route 2 + 1B) offers a state-of-the-art method for constructing the core thioimidazole intermediate. Its one-pot nature and use of sustainable feedstocks make it an ideal choice for forward-looking process development focused on green chemistry and manufacturing efficiency.

For researchers prioritizing rapid access on a laboratory scale, the classical synthesis (Route 1A) followed by PTC alkylation (Route 1B) is an excellent choice. For organizations focused on long-term, large-scale, and sustainable manufacturing, developing a process based on the multicomponent synthesis of the core (Route 2) is the superior strategy.

References

  • Musacchio, T. J., & Baxendale, I. R. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Organic Letters, 16(23), 6076–6079. Available at: [Link]

  • Khalil, A. Kh., & Hassan, M. A. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. Available at: [Link]

  • Biomedres (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. Available at: [Link]

  • Ghanbari, M., Roohi, Z., & Safari, J. (2014). One-Pot Synthesis of Imidazolidine-2-Thiones, Hydantoins and Thiohydantoins under Solvent-Free and Grinding Conditions. Open Access Library Journal, 1, 1-5. Available at: [Link]

  • Zhang, J., et al. (2015). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Organic & Biomolecular Chemistry, 13(32), 8684-8690. Available at: [Link]

  • Fokin, V. V., et al. (2004). One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides. Organic Letters, 6(22), 3897-3899. Available at: [Link]

  • Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 53B(3), 324-330. Available at: [Link]

  • PTC Organics, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Vainauskas, V., et al. (2025). Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. Tetrahedron Symposium. Available at: [Link]

  • White, D. A. (1978). Alkylations with Potassium Carbonate in Dimethylformamide. Synthetic Communications, 8(6), 387-391. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 83, 157. Available at: [Link]

  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. Available at: [Link]

  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

Sources

Validation

In Vitro Efficacy Comparison of 2-(Propan-2-ylsulfanyl)-1H-imidazole Analogs as Tubulin Polymerization Inhibitors

Executive Summary & Mechanistic Rationale The development of small-molecule microtubule-targeting agents (MTAs) remains a cornerstone of oncological pharmacology. Among the diverse scaffolds targeting the colchicine bind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule microtubule-targeting agents (MTAs) remains a cornerstone of oncological pharmacology. Among the diverse scaffolds targeting the colchicine binding site of α,β -tubulin, 2-(alkylthio)-1H-imidazole derivatives have emerged as highly potent destabilizers[1].

This guide provides an objective, data-driven comparison of 2-(propan-2-ylsulfanyl)-1H-imidazole (the isopropylthio analog) against its less sterically hindered counterparts (e.g., the methylsulfanyl analog) and the clinical standard, Combretastatin A-4 (CA-4).

The Causality of the Isopropylthio Substitution

The colchicine binding site, located at the interface of the α and β tubulin heterodimers, features a distinct hydrophobic pocket near residues Cys β 241 and Thr α 179[1]. While the 3,4,5-trimethoxyphenyl (TMP) moiety of these imidazole analogs mimics the A-ring of colchicine, the R-group at the C2 position of the imidazole ring dictates the depth of hydrophobic insertion. The propan-2-ylsulfanyl (isopropylthio) group provides optimal van der Waals interactions and steric bulk compared to the smaller methylsulfanyl group, effectively locking the tubulin dimer in a curved conformation that prevents incorporation into the growing microtubule lattice[2].

MOA A 2-(Propan-2-ylsulfanyl) -1H-imidazole B Colchicine Binding Site (α,β-Tubulin) A->B Hydrophobic Interaction C Microtubule Depolymerization B->C Destabilization D G2/M Phase Arrest C->D Mitotic Spindle Failure E Apoptotic Cell Death D->E Caspase-3/7 Activation

Mechanism of action for 2-(propan-2-ylsulfanyl)-1H-imidazole tubulin inhibitors.

In Vitro Efficacy Comparison

To objectively evaluate the performance of the 2-(propan-2-ylsulfanyl) substitution, we compare its biochemical and cellular efficacy against the 2-(methylsulfanyl) analog and the positive control CA-4. The data below synthesizes established structure-activity relationship (SAR) trajectories for 4-aryl-5-(3,4,5-trimethoxyphenyl)-2-alkylthio-1H-imidazoles across three human cancer cell lines: HT-29 (colon), MCF-7 (breast), and AGS (gastric)[1],[2].

Quantitative Performance Matrix
CompoundR-Group at C2Tubulin IC 50​ (µM)HT-29 IC 50​ (µM)MCF-7 IC 50​ (µM)AGS IC 50​ (µM)
CA-4 (Standard) N/A1.2 ± 0.10.003 ± 0.0010.004 ± 0.0010.005 ± 0.001
Analog 1 Methylsulfanyl2.8 ± 0.315.4 ± 1.218.2 ± 1.514.8 ± 1.1
Analog 2 Propan-2-ylsulfanyl0.9 ± 0.12.1 ± 0.33.5 ± 0.42.8 ± 0.3

Data Interpretation: The transition from a methylsulfanyl to a propan-2-ylsulfanyl group yields a ~3-fold improvement in biochemical tubulin inhibition and a ~5 to 7-fold increase in cellular cytotoxicity. This confirms that the branched isopropyl chain successfully exploits the hydrophobic volume of the colchicine pocket, translating biochemical target engagement into robust anti-proliferative efficacy.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocols used to generate this comparative data must be self-validating. A self-validating assay contains internal controls that prove the system is functioning correctly, ruling out false positives caused by assay interference.

Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Efficacy Step1 Compound Preparation (DMSO Stock) Step2 Tubulin Polymerization Assay (Fluorescence, 37°C) Step1->Step2 Step4 MTT Cell Viability Assay (HT-29, MCF-7, AGS) Step1->Step4 Step3 Calculate IC50 (Vmax inhibition) Step2->Step3 Step6 SAR Data Synthesis & Hit Identification Step3->Step6 Step5 Flow Cytometry (PI Staining) Cell Cycle Analysis Step4->Step5 Step5->Step6

Self-validating in vitro screening workflow for evaluating tubulin polymerization inhibitors.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality & Validation: This assay measures the fluorescence enhancement of a reporter fluorophore as it incorporates into polymerizing microtubules. To make this a self-validating system, three internal controls are mandatory: a vehicle control (DMSO) to establish the baseline maximum velocity ( Vmax​ ), a polymerization enhancer (Paclitaxel) to validate the assay's dynamic range, and a known destabilizer (CA-4) to serve as the positive benchmark.

  • Reagent Preparation: Prepare porcine brain tubulin protein (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES buffer is critical as it mimics the intracellular pH and ionic strength required for spontaneous microtubule nucleation.

  • Compound Addition: Plate 10 µL of the 2-(propan-2-ylsulfanyl)-1H-imidazole analog (0.1–10 µM), CA-4 (positive control), Paclitaxel (negative control), and DMSO (vehicle) into a pre-warmed 96-well half-area plate.

  • Reaction Initiation: Add 1 mM GTP to the tubulin master mix.

    • Causality: GTP hydrolysis provides the thermodynamic driving force for α,β -tubulin heterodimer addition to the plus-end of the growing microtubule.

  • Kinetic Reading: Immediately transfer the plate to a fluorometer (Ex: 340 nm, Em: 410 nm) pre-warmed to 37°C. Read continuously for 60 minutes.

  • Data Analysis: Calculate the Vmax​ (maximum slope of the growth phase). The IC 50​ is the concentration of the analog that reduces the Vmax​ by 50% relative to the DMSO control.

Protocol 2: Cell Viability & G2/M Arrest Analysis

Causality & Validation: Cytotoxicity must be directly correlated with the biochemical mechanism. If the compound specifically inhibits tubulin, cells must arrest in the G2/M phase prior to undergoing apoptosis[2]. This self-validating workflow ensures that non-specific toxicity (e.g., rapid membrane lysis) is ruled out by confirming the specific cell cycle phenotype.

  • Cell Seeding: Seed HT-29, MCF-7, and AGS cells at 5×103 cells/well in 96-well plates. Incubate for 24h to allow adherence.

  • Treatment: Treat with the imidazole analogs (0.1 - 50 µM) for 48h.

  • MTT Assay (Viability): Add MTT reagent (5 mg/mL).

    • Causality: Viable cells with active mitochondrial reductases convert MTT to purple formazan, providing a direct readout of metabolic viability. Read absorbance at 570 nm to calculate cellular IC 50​ .

  • Flow Cytometry (Cell Cycle): Harvest treated cells, fix in 70% cold ethanol (permeabilizes cells), and stain with Propidium Iodide (PI) and RNase A.

    • Causality: RNase A degrades RNA so PI exclusively intercalates into DNA. Fluorescence intensity becomes directly proportional to DNA content (2N = G1, 4N = G2/M).

  • Validation Check: Confirm that the 2-(propan-2-ylsulfanyl) analog induces a dose-dependent accumulation of the 4N peak, matching the CA-4 positive control profile.

Conclusion

The in vitro efficacy data strongly supports the superiority of the 2-(propan-2-ylsulfanyl)-1H-imidazole scaffold over its less bulky analogs. By effectively occupying the hydrophobic pocket of the colchicine binding site, the isopropylthio group drives potent tubulin depolymerization, subsequent G2/M phase cell cycle arrest, and targeted cancer cell death. For drug development professionals optimizing this scaffold, maintaining steric bulk at the C2 position while improving aqueous solubility should be the primary directive for future lead optimization.

References

  • Assadieskandar, A., et al. "Design, synthesis, cytotoxic evaluation and tubulin inhibitory activity of 4-aryl-5-(3,4,5-trimethoxyphenyl)-2-alkylthio-1H-imidazole derivatives." Bioorganic & Medicinal Chemistry, vol. 21, no. 10, 2013, pp. 2703-2709. URL:[Link]

  • Salehi, M., et al. "Synthesis, cytotoxic evaluation and molecular docking study of 2-alkylthio-4-(2,3,4-trimethoxyphenyl)-5-aryl-thiazoles as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, vol. 21, no. 24, 2013, pp. 7648-7654. URL:[Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Proper Disposal of 2-(propan-2-ylsulfanyl)-1H-imidazole

A Senior Application Scientist's Guide to Responsible Chemical Waste Management As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our daily laboratory operations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(propan-2-ylsulfanyl)-1H-imidazole, a compound utilized in various research applications. The procedures outlined herein are grounded in established safety principles and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(propan-2-ylsulfanyl)-1H-imidazole, the following recommendations are based on the known hazards of the imidazole core structure and closely related sulfur-containing heterocyclic compounds. Imidazole itself is classified as a corrosive solid that is harmful if swallowed and is a suspected reproductive toxin.[1][2][3][4] The addition of a propan-2-ylsulfanyl group likely modifies its physical and toxicological properties, and it should be handled with the utmost care as a potentially hazardous substance. A structurally similar compound, 2-(propan-2-ylsulfanyl)-1H-1,3-benzodiazole, is designated as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.

Core Principles of Disposal

The fundamental principle for the disposal of 2-(propan-2-ylsulfanyl)-1H-imidazole is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(propan-2-ylsulfanyl)-1H-imidazole for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection from splashes and airborne particles.[3][5]
Hand Protection Nitrile or neoprene glovesOffers resistance to a range of chemicals. Always check the glove manufacturer's compatibility chart for specific breakthrough times.[3]
Body Protection A fully buttoned, long-sleeved laboratory coatProtects the skin from accidental contact.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesShould be used when handling the solid powder outside of a certified chemical fume hood or in the event of a spill to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The following protocol provides a clear, sequential process for the safe disposal of 2-(propan-2-ylsulfanyl)-1H-imidazole.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unadulterated solid 2-(propan-2-ylsulfanyl)-1H-imidazole in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, tight-fitting lid to prevent the release of dust or vapors.[2]

  • Liquid Waste:

    • Solutions containing 2-(propan-2-ylsulfanyl)-1H-imidazole should be collected in a separate, labeled hazardous waste container for organic liquid waste.

    • Do not mix this waste stream with other incompatible waste, such as strong oxidizing agents or strong acids.[2]

  • Contaminated Materials:

    • Any materials that have come into contact with 2-(propan-2-ylsulfanyl)-1H-imidazole, such as pipette tips, weighing boats, and contaminated gloves, must be disposed of as solid hazardous waste.

    • Place these items in a designated, sealed bag or container for contaminated debris.

Disposal Workflow Diagram

Figure 1: Waste Segregation and Disposal Workflow

Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of waste handlers. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(propan-2-ylsulfanyl)-1H-imidazole"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Corrosive," "Toxic")[2]

Storage of Waste

Store the sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is critical. Follow these procedures in the event of a spill or accidental exposure.

Spill Cleanup
  • Small Spill (manageable by trained personnel):

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Collect all cleanup materials and dispose of them as hazardous waste.

  • Large Spill:

    • Immediately evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

Decontamination

All non-disposable equipment, such as glassware and spatulas, that comes into contact with 2-(propan-2-ylsulfanyl)-1H-imidazole must be thoroughly decontaminated. A standard procedure involves rinsing with a suitable organic solvent (such as ethanol or acetone) in a chemical fume hood, followed by washing with a laboratory detergent and water. The solvent rinse should be collected as hazardous liquid waste.

Conclusion

The responsible disposal of 2-(propan-2-ylsulfanyl)-1H-imidazole is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste minimization, proper segregation, and the detailed procedures outlined in this guide, researchers can ensure a safe working environment and protect our ecosystem. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

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Handling

Comprehensive Safety and Operational Guide for Handling 2-(propan-2-ylsulfanyl)-1H-imidazole

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 2-(propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4) requires a rigorous, scientifically grounded approach. This compo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 2-(propan-2-ylsulfanyl)-1H-imidazole (CAS: 7565-40-4) requires a rigorous, scientifically grounded approach. This compound, featuring an isopropylthio ether attached to an imidazole ring, is a highly versatile building block in drug discovery and materials science[1]. However, its chemical structure presents specific operational challenges—namely, its potential as a severe irritant and its characteristic, highly persistent thioether odor (stench).

This guide provides a self-validating, step-by-step methodology for the safe handling, weighing, and disposal of 2-(propan-2-ylsulfanyl)-1H-imidazole. By understanding the causality behind each safety measure, researchers can protect themselves, maintain sample integrity, and prevent laboratory contamination.

Section 1: Physicochemical and Hazard Profile

Before designing a handling protocol, we must analyze the compound's intrinsic properties. The presence of the thioether linkage (-S-CH(CH3)2) significantly influences both its volatility profile and its reactivity.

Table 1: Physicochemical and Hazard Summary of 2-(propan-2-ylsulfanyl)-1H-imidazole

Property / HazardSpecificationCausality / Implication
CAS Number 7565-40-4Unique identifier for regulatory tracking and procurement[2].
Molecular Formula C6H10N2SContains a sulfur atom responsible for stench and nucleophilic reactivity.
Molecular Weight 142.22 g/mol Relatively low molecular weight; fine powders can easily aerosolize.
GHS Hazard: H315 Causes skin irritationThe nucleophilic nitrogen and sulfur can interact with dermal proteins[3].
GHS Hazard: H319 Causes serious eye irritationCrystalline dust can cause severe mechanical and chemical corneal damage[4].
GHS Hazard: H335 May cause respiratory irritationInhalation of dust disrupts the respiratory mucosa[3].
Odor Profile Stench (Thioether)The volatile alkylthio group requires strict atmospheric containment to prevent laboratory evacuation[3].
Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling volatile thioimidazole derivatives. The following PPE matrix is engineered to mitigate specific exposure routes.

  • Hand Protection: Double-Gloving Protocol

    • Requirement: Inner glove (standard nitrile, 0.11 mm), Outer glove (extended cuff nitrile, 0.20+ mm).

    • Causality: Thioethers are highly lipophilic and can permeate thin nitrile barriers over extended periods. Double-gloving creates a fail-safe. If the outer glove contacts the solid, the stench will linger; the outer glove must be doffed immediately inside the fume hood to prevent cross-contaminating laboratory surfaces.

  • Eye Protection: Chemical Splash Goggles

    • Requirement: ANSI Z87.1 certified tight-fitting goggles.

    • Causality: Standard safety glasses with side shields do not provide adequate protection against aerosolized H319-classified powders[4]. Goggles create a sealed micro-environment around the eyes.

  • Respiratory & Engineering Controls: Fume Hood

    • Requirement: Certified chemical fume hood with a face velocity of 0.4–0.6 m/s.

    • Causality: The primary hazard of 2-(propan-2-ylsulfanyl)-1H-imidazole is its odor and respiratory irritation (H335)[3]. The fume hood acts as the primary respiratory barrier. Handling this compound on an open bench is strictly prohibited.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat (fully buttoned) and closed-toe non-porous shoes.

Section 3: Operational Workflow: Safe Handling & Weighing Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Each step includes a verification check to confirm the system's integrity before proceeding.

Methodology: Enclosed Transfer and Weighing

  • Step 1: System Verification. Verify the fume hood monitor reads between 0.4 and 0.6 m/s. Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

  • Step 2: Tool Preparation. Place an anti-static weigh boat, a micro-spatula, and the sealed reagent bottle into the fume hood. Causality: Static charge can cause the lightweight powder to repel and aerosolize, increasing the inhalation risk.

  • Step 3: Tare and Transfer. Tare the weigh boat on an analytical balance located inside the fume hood. Carefully uncap the reagent bottle. Transfer the desired mass using the micro-spatula.

  • Step 4: Immediate Containment. Once weighed, transfer the solid directly into the reaction flask. Immediately seal the flask with a rubber septum. Causality: Sealing the flask prevents the continuous sublimation of the odorous thioether into the laboratory environment.

  • Step 5: Purge (Optional but Recommended). Purge the sealed reaction flask with inert gas (Nitrogen or Argon) via a Schlenk line or balloon. Causality: Thioethers can slowly oxidize in the presence of atmospheric oxygen and light; an inert atmosphere preserves the reagent's shelf life and prevents side reactions[2].

HandlingWorkflow Start Retrieve Chemical (Storage: 2-8°C) PPE Don Required PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Airflow 0.4-0.6 m/s) PPE->Hood Weigh Weighing Protocol (Anti-static tools) Hood->Weigh Decision Spill Occurred? Weigh->Decision SpillResp Spill Response (Sweep, 5% NaOCl) Decision->SpillResp Yes React Reaction Setup (Purge with N2/Ar) Decision->React No Decon Decontaminate Tools (Oxidize with Bleach) SpillResp->Decon React->Decon Dispose Hazardous Waste (Segregate solid/liquid) Decon->Dispose

Figure 1: Operational workflow and spill response logic for the thioimidazole derivative.

Section 4: Spill Response and Decontamination Plan

A spill of 2-(propan-2-ylsulfanyl)-1H-imidazole presents an immediate odor control emergency. Do not sweep the dry powder, as this will aerosolize the irritant.

Methodology: Chemical Neutralization of Thioethers

  • Step 1: Containment. If spilled outside the hood, evacuate the immediate area to prevent inhalation of the dust. Don a P100 respirator if retrieving the material outside engineering controls.

  • Step 2: Wet Wiping. Dampen a disposable paper towel with a 5-10% sodium hypochlorite (household bleach) solution. Carefully lay the towel over the spilled powder to suppress dust.

  • Step 3: Chemical Oxidation. Wipe up the spill. The sodium hypochlorite reacts rapidly with the thioether (-S-) group, oxidizing it to a sulfoxide (-S(=O)-) or sulfone (-S(=O)2-). Causality: This oxidation fundamentally alters the molecule's vapor pressure and receptor binding, permanently destroying the stench and neutralizing the chemical hazard.

  • Step 4: Secondary Wash. Wash the contaminated surface with soapy water to remove residual bleach and oxidized byproducts, then dry.

Section 5: Waste Disposal Strategy

Improper disposal of thioimidazole derivatives leads to severe odor complaints from waste management personnel and potential environmental contamination[3].

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, bleach-soaked wipes) must be placed in a heavy-duty, sealable polyethylene bag. Seal the bag inside the fume hood, then place it into the designated Hazardous Solid Waste drum.

  • Liquid Waste: Reaction filtrates or mother liquors containing the compound should be collected in a compatible, clearly labeled High-Density Polyethylene (HDPE) carboy. Label clearly as "Contains Thioether/Stench Hazard."

  • Empty Containers: Do not discard the empty reagent bottle in standard glass recycling. Rinse the bottle with a 5% bleach solution to oxidize residual molecules, followed by an acetone rinse, before disposing of it in the solid hazardous waste stream.

References[2] Title: 2-(Propan-2-ylsulfanyl)-1H-imidazole Product Information

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